molecular formula C8H8O3 B134842 2,6-Dihydroxyacetophenone CAS No. 699-83-2

2,6-Dihydroxyacetophenone

Cat. No.: B134842
CAS No.: 699-83-2
M. Wt: 152.15 g/mol
InChI Key: YPTJKHVBDCRKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',6'-Dihydroxyacetophenone (CAS 699-83-2) is a high-purity alkyl-phenylketone serving as a versatile synthetic intermediate and specialized tool in scientific research. With a molecular formula of C8H8O3 and a molecular weight of 152.15 g/mol, this compound is a solid with a melting point of 154-156 °C . Its primary research value lies in its role as a critical building block for the synthesis of more complex organic molecules. It is a key precursor in the synthesis of various heterocyclic compounds, including chromones and 4-methyl-7-hydroxycoumarin, which are valuable scaffolds in medicinal chemistry . Furthermore, 2',6'-Dihydroxyacetophenone has significant application as a matrix in Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI) mass spectrometry. When used for ganglioside imaging in tissues such as rat brain, this matrix demonstrates superior performance by reducing analyte fragmentation and minimizing sublimation under vacuum, leading to more reliable detection and spatial mapping of lipid distributions compared to other common matrices . The compound can be synthesized through multiple pathways, including a multi-step procedure starting from resorcinol and ethyl acetoacetate, or via alternative routes involving the hydrogenation and subsequent acetylation and dehydrogenation of resorcinol . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and professional applications, and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2,6-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTJKHVBDCRKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220185
Record name 2,6-Dihydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

699-83-2
Record name 2′,6′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dihydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Dihydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',6'-DIHYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BO51G3Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Dihydroxyacetophenone: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities, with a particular focus on its role as an mTOR inhibitor in colorectal cancer. Detailed experimental protocols for its synthesis and for assessing its biological effects are provided to facilitate further research and development.

Chemical Properties and Structure

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(2,6-dihydroxyphenyl)ethanone[2]
Synonyms 2-Acetylresorcinol, 2,6-DHAP, γ-Resacetophenone[2]
CAS Number 699-83-2[1]
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White to light yellow to green powder/crystal
Melting Point 156-158 °C
Boiling Point 262.77 °C (estimated)
Solubility Soluble in DMSO (100 mg/mL)
SMILES CC(=O)c1c(O)cccc1O
InChI InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3

Structure:

The structure of 2',6'-Dihydroxyacetophenone consists of a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 1, and another hydroxyl group at position 6.

2D Structure:

alt text

3D Structure:

alt text

Synthesis of 2',6'-Dihydroxyacetophenone

Several methods for the synthesis of 2',6'-Dihydroxyacetophenone have been reported. A common and effective method is the Fries rearrangement of resorcinol diacetate. A detailed experimental protocol is provided below, adapted from established procedures.

Experimental Protocol: Synthesis via Fries Rearrangement

Materials:

  • Resorcinol

  • Acetic anhydride

  • Anhydrous aluminum chloride

  • Concentrated hydrochloric acid

  • Ice

  • Ethanol (95%)

  • Activated carbon (Norit)

Procedure:

  • Acetylation of Resorcinol: In a round-bottom flask, reflux a mixture of resorcinol and an excess of acetic anhydride for 1 hour to form resorcinol diacetate. After cooling, pour the mixture into water to precipitate the product. Collect the crude resorcinol diacetate by filtration and dry.

  • Fries Rearrangement: In a dry flask equipped with a reflux condenser, mix the dried resorcinol diacetate with anhydrous aluminum chloride. Heat the mixture in an oil bath to initiate the rearrangement. The reaction is exothermic and will proceed with the evolution of hydrogen chloride gas. Maintain the temperature until the reaction subsides.

  • Hydrolysis and Isolation: After cooling, carefully decompose the reaction complex by adding crushed ice followed by concentrated hydrochloric acid. The crude 2',6'-Dihydroxyacetophenone will precipitate. Collect the solid by filtration and wash with cold water.

  • Purification: Dissolve the crude product in hot 95% ethanol. Add activated carbon to decolorize the solution and heat for a short period. Filter the hot solution to remove the activated carbon and allow the filtrate to cool to crystallize the purified 2',6'-Dihydroxyacetophenone. Collect the crystals by filtration and dry.

Biological Activity: mTOR Inhibition in Colorectal Cancer

Recent studies have identified 2',6'-Dihydroxyacetophenone as a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. In colorectal cancer (CRC) cells, specifically the HCT8 cell line, 2',6'-Dihydroxyacetophenone has been shown to inhibit cell growth, induce apoptosis, and suppress cell migration.

The mechanism of action involves the inhibition of mTOR, which subsequently leads to a reduction in the expression of downstream effector proteins, including p70S6K1 and AKT1.

Signaling Pathway

mTOR_pathway cluster_upstream Upstream Signals cluster_core mTOR Signaling Core cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTOR mTOR Nutrients->mTOR AKT AKT PI3K->AKT AKT->mTOR p70S6K1 p70S6K1 mTOR->p70S6K1 4E-BP1 4E-BP1 mTOR->4E-BP1 Apoptosis Apoptosis mTOR->Apoptosis | CellGrowth Cell Growth & Proliferation p70S6K1->CellGrowth 4E-BP1->CellGrowth | DHAP 2',6'-Dihydroxyacetophenone DHAP->mTOR Inhibits

References

2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: 2',6'-Dihydroxyacetophenone, a key phenolic intermediate, has garnered significant attention in the scientific community for its diverse biological activities and applications in synthetic chemistry. This document provides an in-depth technical overview of its chemical properties, synthesis, and established biological functions, with a focus on its potential in drug discovery and development. Detailed experimental methodologies and pathway diagrams are provided to support further research and application.

Chemical Identity and Properties

2',6'-Dihydroxyacetophenone is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its unique structure underpins its utility as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

CAS Number and Synonyms
  • CAS Number: 699-83-2[1][2][3][4]

  • Synonyms: A comprehensive list of synonyms is provided in Table 1, reflecting its common names and catalog identifiers.[1]

Table 1: Synonyms and Identifiers

Synonym/IdentifierReference
2-Acetyl-1,3-dihydroxybenzene
2-Acetylresorcinol
1-(2,6-Dihydroxyphenyl)ethanone
DHAP
gamma-Resacetophenone
EC Number211-833-6
MDL NumberMFCD00002270
Beilstein/REAXYS Number1366061
Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of 2',6'-Dihydroxyacetophenone are summarized in Table 2. This data is essential for its identification, purification, and use in further chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White to light yellow or green powder/crystal
Melting Point 156-158 °C
Boiling Point (Est.) 262.77 °C @ 760 mm Hg
Solubility Dioxane: 50 mg/mL; DMSO: 100 mg/mL (with sonication)
¹H NMR (DMSO-d₆) δ (ppm): 11.8 (s, 1H, OH), 7.26 (t, 1H, ArH), 6.39 (d, 2H, ArH), 2.65 (s, 3H, CH₃)ChemicalBook Data
¹³C NMR (DMSO-d₆) δ (ppm): 204.3, 162.9, 135.2, 110.1, 108.4, 32.7Spectral Database
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch), 1630 (C=O stretch), 1600, 1450 (C=C stretch)PubChem Spectral Data
Mass Spectrum (EI) m/z: 152 (M+), 137, 109, 81PubChem Spectral Data

Synthesis Protocols

2',6'-Dihydroxyacetophenone can be synthesized through several methods. A well-established procedure involves the hydrolysis of a coumarin derivative, which is detailed below.

Synthesis via Hydrolysis of 4-Methyl-7-hydroxy-8-acetylcoumarin

This protocol is adapted from a procedure in Organic Syntheses, which involves the initial formation of a coumarin intermediate followed by its cleavage to yield the target compound.

Experimental Protocol:

  • Preparation of 4-Methyl-7-hydroxycoumarin:

    • In a flask equipped for cooling and stirring, 220 g (2 moles) of resorcinol is dissolved in 260 g (2 moles) of freshly distilled ethyl acetoacetate.

    • The flask is cooled in an ice-salt bath to below 10 °C.

    • Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

    • After addition, the mixture is stirred for an additional 2 hours and then allowed to stand for 12-24 hours.

    • The reaction mixture is poured into a vigorously stirred mixture of 4 kg of ice and 6 L of water.

    • The precipitated 4-methyl-7-hydroxycoumarin is collected by filtration, washed with cold water, and dried.

  • Hydrolysis to 2',6'-Dihydroxyacetophenone:

    • A solution of 129 g (3.23 moles) of sodium hydroxide in 580 mL of water is prepared.

    • The crude 4-methyl-7-hydroxy-8-acetylcoumarin (obtained from the previous step, assuming a high yield) is suspended in the NaOH solution in a flask equipped with a reflux condenser and a means to maintain an inert atmosphere (e.g., nitrogen inlet).

    • The mixture is heated on a steam bath for 5 hours under a nitrogen atmosphere to prevent oxidation.

    • After heating, the solution is cooled and then acidified with dilute hydrochloric acid (1:3) until the solution is acidic to litmus paper.

    • The crude 2',6'-dihydroxyacetophenone precipitates upon acidification. It is collected on a filter, washed three times with 50 mL portions of cold water, and air-dried.

    • Purification: The crude product (90-95 g) is dissolved in 1 L of 95% ethanol. 20 g of activated charcoal (Norit) is added, and the mixture is heated on a steam cone for 15 minutes with occasional shaking.

    • 800 mL of warm water is added, and the solution is heated for an additional 5 minutes and filtered while hot.

    • The filtrate is chilled in an ice-salt bath to crystallize the product. The lemon-yellow needles are collected by filtration. A second crop can be obtained by concentrating the mother liquor. The final yield of purified 2',6'-dihydroxyacetophenone is typically 75-85 g.

Biological Activity and Applications in Drug Development

2',6'-Dihydroxyacetophenone exhibits a range of biological activities that make it a compound of interest for drug development, particularly in oncology and inflammatory diseases.

mTOR Inhibition and Anti-Cancer Activity

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth and proliferation signaling. This inhibition leads to several downstream anti-cancer effects.

  • Mechanism: By inhibiting the mTOR signaling pathway, 2',6'-dihydroxyacetophenone can suppress the phosphorylation of key downstream effectors like p70S6K1 and AKT1, leading to reduced protein synthesis and cell growth.

  • Cellular Effects: In colorectal cancer (CRC) cells (e.g., HCT8), it inhibits cell growth and proliferation, arrests the cell cycle at the G0/G1 phase, induces apoptosis, and suppresses cell migration.

The mTOR signaling pathway and the inhibitory action of 2',6'-Dihydroxyacetophenone are depicted in the following diagram.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis DHAP 2',6'-Dihydroxy- acetophenone DHAP->mTORC1 key_activates Activates key_inhibits Inhibits l1 l2 l1->l2 l1->l2

mTOR signaling pathway and inhibition by 2',6'-Dihydroxyacetophenone.
Antioxidant Activity

The phenolic hydroxyl groups in 2',6'-Dihydroxyacetophenone confer significant antioxidant properties. It can neutralize free radicals, which are implicated in a wide range of diseases, including cancer and inflammatory conditions.

  • Mechanism: Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals. The resorcinol moiety in 2',6'-dihydroxyacetophenone is an excellent electron donor, stabilizing reactive oxygen species (ROS).

A generalized workflow for assessing antioxidant activity is presented below.

Antioxidant_Assay_Workflow start Prepare 2',6'-Dihydroxy- acetophenone solutions (various concentrations) mix Mix compound with radical solution start->mix prepare_radical Prepare stable free radical solution (e.g., DPPH or ABTS) prepare_radical->mix incubate Incubate at room temperature (in the dark) mix->incubate measure Measure absorbance change (Spectrophotometry) incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Workflow for in vitro antioxidant activity assessment.
Xanthine Oxidase Inhibition

2',6'-Dihydroxyacetophenone is also an inhibitor of xanthine oxidase (XOD), the key enzyme in purine metabolism that produces uric acid. This makes it a potential therapeutic agent for hyperuricemia and gout.

  • Inhibitory Potency: It has been shown to inhibit xanthine oxidase with an IC₅₀ value of 1.24 mM.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of 2',6'-Dihydroxyacetophenone on xanthine oxidase activity.

  • Materials:

    • Xanthine Oxidase (from bovine milk)

    • 2',6'-Dihydroxyacetophenone (test compound)

    • Allopurinol (positive control)

    • Xanthine (substrate)

    • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

    • DMSO

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Prepare a stock solution of xanthine in the phosphate buffer.

    • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL), and 25 µL of the test compound at various concentrations. For the control well, add vehicle (DMSO in buffer).

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.

    • Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocols for Cell-Based Assays

The following are generalized but detailed protocols for assessing the biological effects of 2',6'-Dihydroxyacetophenone on cell behavior.

Cell Migration/Invasion Assay (Transwell Method)

This assay is used to quantify the effect of 2',6'-Dihydroxyacetophenone on the migratory and invasive potential of cancer cells.

Experimental Protocol:

  • Cell Preparation: Culture cells (e.g., HCT8) to 70-90% confluency. The day before the assay, starve the cells in a serum-free medium.

  • Assay Setup:

    • Use Transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the inserts with a layer of Matrigel®.

    • In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).

    • Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of 2',6'-Dihydroxyacetophenone (e.g., 10-100 µM).

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C in a CO₂ incubator to allow cells to migrate through the pores.

  • Quantification:

    • Remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.

  • Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the inhibitory effect on migration.

Conclusion

2',6'-Dihydroxyacetophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its established activities as an mTOR inhibitor, antioxidant, and xanthine oxidase inhibitor provide a strong rationale for its further investigation as a lead compound for cancer, inflammatory, and metabolic disorders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of this promising molecule.

References

Natural Sources of 2',6'-Dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone is a naturally occurring phenolic compound that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and quantification, and an exploration of its potential signaling pathways.

Natural Occurrences of 2',6'-Dihydroxyacetophenone

2',6'-Dihydroxyacetophenone has been identified in a variety of natural sources, including plants and fungi. The primary documented sources include:

  • Plants:

    • Cynanchum bungei Decne. (Asclepiadaceae)

    • Myristica fragrans Houtt. (Myristicaceae) (Nutmeg)

    • Aquilaria sinensis (Lour.) Spreng. (Thymelaeaceae) (Agarwood)

    • Euphorbia lunulata Bunge (Euphorbiaceae)

  • Fungi:

    • Daldinia eschscholtzii (Ehrenb.) Rehm (Xylariaceae)

Quantitative Analysis of 2',6'-Dihydroxyacetophenone in Natural Sources

Quantitative data for 2',6'-Dihydroxyacetophenone in its natural sources is limited. However, some studies have reported its concentration in Cynanchum species. The table below summarizes the available quantitative information.

Natural SourcePlant/Fungal PartMethod of AnalysisConcentration of 2',6'-DihydroxyacetophenoneReference
Cynanchum bungeiRadix (Root)HPLC-PDANot explicitly quantified in the available abstract, but a method for its determination has been developed.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. This section outlines a general methodology for the extraction and quantification of 2',6'-Dihydroxyacetophenone from plant materials, based on established analytical techniques for similar phenolic compounds.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of 2',6'-Dihydroxyacetophenone in Cynanchum bungei

This protocol is based on the methodology described for the determination of acetophenones in Radix Cynanchi bungei[1].

1. Sample Preparation (Extraction):

  • a. Pulverization: Dry the plant material (e.g., roots of Cynanchum bungei) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • b. Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

    • Perform extraction with a suitable solvent, such as methanol or ethanol, using methods like maceration, sonication, or Soxhlet extraction. For example, ultrasonic extraction with methanol for 30 minutes.

    • Filter the extract and repeat the extraction process on the residue to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

  • c. Sample Solution Preparation: Dissolve a precise amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC-PDA Analysis:

  • a. Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

  • b. Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used for separating phenolic compounds. Based on a similar study, a mobile phase of methanol-water (26:74, v/v) could be a starting point[1].

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

    • Detection Wavelength: The PDA detector can monitor a range of wavelengths. For 2',6'-dihydroxyacetophenone, a wavelength around 280 nm is likely suitable for detection.

    • Injection Volume: A standard volume, such as 10 µL.

3. Quantification:

  • a. Standard Preparation: Prepare a stock solution of pure 2',6'-dihydroxyacetophenone standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • b. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • c. Sample Analysis: Inject the prepared sample solution and identify the peak corresponding to 2',6'-dihydroxyacetophenone by comparing its retention time with that of the standard.

  • d. Calculation: Determine the concentration of 2',6'-dihydroxyacetophenone in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material is then calculated based on the initial weight of the plant material and the dilution factors.

Experimental Workflow for HPLC Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification start Plant Material pulverize Pulverization start->pulverize extract Solvent Extraction pulverize->extract filter_evap Filtration & Evaporation extract->filter_evap reconstitute Reconstitution in Mobile Phase filter_evap->reconstitute hplc HPLC-PDA System reconstitute->hplc Injection data Peak Area Data hplc->data calibration Calibration Curve data->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow for the quantification of 2',6'-Dihydroxyacetophenone.

Potential Signaling Pathways

While direct studies on the signaling pathways of 2',6'-dihydroxyacetophenone are limited, research on structurally similar dihydroxyacetophenone isomers provides insights into its potential biological activities and molecular targets. The anti-inflammatory and antioxidant properties observed in related compounds suggest the involvement of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling Pathway

Other hydroxyacetophenone derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that 2',6'-dihydroxyacetophenone could exhibit similar activity.

Hypothesized Mechanism:

  • Inhibition of IKK: 2',6'-Dihydroxyacetophenone may inhibit the IκB kinase (IKK) complex.

  • Prevention of IκBα Degradation: This inhibition would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.

  • NF-κB Sequestration: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

  • Downregulation of Inflammatory Genes: The lack of nuclear NF-κB leads to the downregulation of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_intervention Potential Intervention LPS LPS IKK IKK Complex LPS->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation DHAP 2',6'-Dihydroxy- acetophenone DHAP->IKK inhibits nrf2_pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_intervention Potential Intervention ROS ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active dissociates from Keap1 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes activates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection DHAP 2',6'-Dihydroxy- acetophenone DHAP->Keap1 may promote dissociation

References

The Enigmatic Path to a Key Plant Secondary Metabolite: A Technical Guide to the Biosynthesis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone (DHAP) is a naturally occurring phenolic compound in plants with a range of biological activities, making it a molecule of interest for pharmaceutical and agricultural applications. Despite its significance, the complete biosynthetic pathway of DHAP in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of DHAP biosynthesis, presenting a putative pathway based on established principles of plant secondary metabolism, including the phenylpropanoid and polyketide pathways. This document summarizes the key enzymatic steps, potential intermediates, and regulatory mechanisms. It also includes generalized experimental protocols relevant to the study of this pathway and a summary of quantitative data from related pathways to serve as a reference. A detailed diagram of the proposed pathway is provided to facilitate a deeper understanding of this complex biosynthesis.

Introduction

2',6'-Dihydroxyacetophenone (DHAP), a member of the acetophenone family, is a secondary metabolite found in various plant species.[1] Acetophenones in plants are known to play crucial roles in defense mechanisms against herbivores and pathogens.[2][3] The biosynthesis of these compounds is a complex process that is believed to involve multiple stages, including the formation of the acetophenone aglycone, its glycosylation for storage, and subsequent enzymatic release of the active aglycone.[2][4] While the enzymes for glycosylation and deglycosylation have been identified in some cases, the enzymes responsible for the biosynthesis of the core acetophenone structure have remained largely unknown until recently. This guide focuses on the core biosynthesis of the 2',6'-dihydroxyacetophenone aglycone, a critical step in the overall production of this important metabolite.

The Putative Biosynthesis Pathway of 2',6'-Dihydroxyacetophenone

The biosynthesis of 2',6'-dihydroxyacetophenone is hypothesized to be a multi-step process that originates from the general phenylpropanoid pathway and involves a key cyclization step catalyzed by a type III polyketide synthase (PKS). The proposed pathway can be divided into two main stages:

Stage 1: Formation of the Starter Molecule from the Phenylpropanoid Pathway

The biosynthesis of most plant phenolics begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to a variety of phenylpropanoid intermediates. For the biosynthesis of DHAP, a C6-C1 starter molecule is required for the subsequent polyketide synthesis. A recently elucidated pathway for 4-hydroxyacetophenone in pear suggests a mechanism involving the shortening of a C6-C3 intermediate via a β-oxidation-like process. This process involves the following key steps:

  • Activation to a CoA Thioester: A phenylpropanoid acid (e.g., cinnamic acid or a hydroxylated derivative) is activated to its corresponding CoA thioester by a CoA ligase.

  • Side-Chain Shortening: The propanoid side chain of the phenylpropanoyl-CoA is shortened by one carbon atom. This is proposed to occur through a series of reactions analogous to fatty acid β-oxidation, involving a 3-ketoacyl-CoA thiolase. An impairment in this process can lead to the accumulation of a 3-ketoacyl-CoA intermediate.

  • Thioesterase Action and Decarboxylation: A thioesterase hydrolyzes the 3-ketoacyl-CoA, which is followed by a spontaneous decarboxylation to yield the C6-C1 acetophenone structure.

While this has been demonstrated for 4-hydroxyacetophenone, a similar mechanism is plausible for the generation of a dihydroxylated C6-C1 starter molecule for DHAP biosynthesis.

Stage 2: Polyketide Synthesis and Cyclization

2',6'-Dihydroxyacetophenone is a resorcinol derivative. In plants, the biosynthesis of resorcinolic compounds, such as alkylresorcinols, is catalyzed by type III polyketide synthases known as alkylresorcinol synthases (ARSs). These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter molecule. A similar mechanism is proposed for DHAP biosynthesis:

  • Starter Molecule: A yet-to-be-identified C6-C1 starter molecule, likely a dihydroxylated benzoyl-CoA, serves as the primer for polyketide synthesis.

  • Chain Elongation: A type III PKS, tentatively named "acetophenone synthase," would catalyze the condensation of one molecule of the starter-CoA with two molecules of malonyl-CoA. This forms a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide intermediate then undergoes an intramolecular C2 to C7 aldol condensation and subsequent aromatization to form the characteristic resorcinol ring of 2',6'-dihydroxyacetophenone.

The overall putative pathway is depicted in the following diagram:

Biosynthesis_of_2_6_Dihydroxyacetophenone cluster_phenylpropanoid Phenylpropanoid Pathway cluster_beta_oxidation Putative Side-Chain Shortening (β-Oxidation like) cluster_polyketide Polyketide Synthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Aromatic_3_Ketoacyl_CoA Aromatic 3-Ketoacyl-CoA Intermediate p_Coumaroyl_CoA->Aromatic_3_Ketoacyl_CoA Hydratase, Dehydrogenase p_Coumaroyl_CoA->Aromatic_3_Ketoacyl_CoA Starter_CoA Starter-CoA (e.g., 2,6-Dihydroxybenzoyl-CoA) Aromatic_3_Ketoacyl_CoA->Starter_CoA Thioesterase, Decarboxylation Aromatic_3_Ketoacyl_CoA->Starter_CoA Tetraketide Linear Tetraketide Intermediate Starter_CoA->Tetraketide Acetophenone Synthase (PKS) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Tetraketide x2 DHAP 2',6'-Dihydroxyacetophenone Tetraketide->DHAP Cyclization & Aromatization

A putative biosynthesis pathway for 2',6'-dihydroxyacetophenone in plants.

Quantitative Data

As the biosynthesis pathway for 2',6'-dihydroxyacetophenone is not yet fully characterized, quantitative data for the specific enzymes involved are not available. However, data from related and well-characterized enzymes in the phenylpropanoid and polyketide pathways can provide a useful reference for researchers.

Table 1: Kinetic Parameters of Key Enzymes in the Phenylpropanoid Pathway

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Phenylalanine Ammonia-Lyase (PAL)Arabidopsis thalianaL-Phenylalanine2701.5--INVALID-LINK--
Cinnamate 4-Hydroxylase (C4H)Arabidopsis thalianatrans-Cinnamic acid100.23--INVALID-LINK--
4-Coumarate:CoA Ligase (4CL)Arabidopsis thaliana4-Coumaric acid501.2--INVALID-LINK--

Table 2: Kinetic Parameters of Type III Polyketide Synthases

EnzymePlant SourceStarter SubstrateKm (µM)kcat (s-1)Reference
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA2.11.6--INVALID-LINK--
Stilbene Synthase (STS)Vitis viniferap-Coumaroyl-CoA300.02--INVALID-LINK--
Alkylresorcinol Synthase (ARS)Sorghum bicolorHexanoyl-CoA12.50.014--INVALID-LINK--

Experimental Protocols

The elucidation of the 2',6'-dihydroxyacetophenone biosynthesis pathway requires a combination of biochemical and molecular biology techniques. The following are generalized protocols for key experiments.

4.1. Enzyme Assays for Putative Acetophenone Synthase (Type III PKS)

This protocol describes a general method for assaying the activity of a putative acetophenone synthase using a radiolabeled extender unit.

  • Objective: To determine if a candidate protein can catalyze the formation of 2',6'-dihydroxyacetophenone from a starter-CoA and malonyl-CoA.

  • Materials:

    • Purified recombinant candidate enzyme

    • Starter-CoA (e.g., 2,6-dihydroxybenzoyl-CoA)

    • [14C]Malonyl-CoA

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

    • Ethyl acetate

    • Scintillation cocktail

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, starter-CoA, and [14C]malonyl-CoA.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding acid (e.g., 20% HCl).

    • Extract the product with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a small volume of solvent.

    • Spot the extract on a TLC plate alongside a 2',6'-dihydroxyacetophenone standard.

    • Develop the TLC plate and visualize the standard under UV light.

    • Excise the spot corresponding to the product and quantify the radioactivity by liquid scintillation counting.

    • Calculate the enzyme activity based on the amount of radiolabeled product formed.

4.2. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of 2',6'-dihydroxyacetophenone from plant tissues.

  • Objective: To detect and quantify 2',6'-dihydroxyacetophenone in plant extracts.

  • Materials:

    • Plant tissue

    • Liquid nitrogen

    • Extraction solvent (e.g., 80% methanol)

    • HPLC system with a UV or mass spectrometry (MS) detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

    • 2',6'-Dihydroxyacetophenone standard

  • Procedure:

    • Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with the extraction solvent, vortex, and sonicate.

    • Centrifuge the extract to pellet the debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered extract into the HPLC system.

    • Separate the metabolites using a suitable gradient elution program.

    • Detect the compounds using a UV detector (at a wavelength where DHAP absorbs, e.g., 280 nm) or an MS detector.

    • Identify 2',6'-dihydroxyacetophenone by comparing its retention time and mass spectrum with those of an authentic standard.

    • Quantify the amount of DHAP by creating a standard curve with known concentrations of the standard.

Conclusion and Future Perspectives

The biosynthesis of 2',6'-dihydroxyacetophenone in plants is a scientifically intriguing and important pathway that is beginning to be understood. The proposed pathway, involving side-chain shortening of a phenylpropanoid precursor followed by a polyketide synthase-mediated cyclization, provides a strong framework for future research. The recent elucidation of a similar pathway for 4-hydroxyacetophenone lends significant support to this hypothesis.

Future research should focus on the identification and characterization of the specific enzymes involved, particularly the putative "acetophenone synthase." This will involve a combination of transcriptomics, proteomics, and biochemical approaches to identify candidate genes and validate their function. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of plants and microorganisms to produce valuable acetophenone derivatives for various applications.

References

Spectroscopic Profile of 2',6'-Dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',6'-Dihydroxyacetophenone, a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2',6'-Dihydroxyacetophenone has been recorded in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), revealing characteristic signals for the aromatic protons, the hydroxyl groups, and the acetyl methyl group.

Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for 2',6'-Dihydroxyacetophenone.

Protons Chemical Shift (ppm) in DMSO-d₆[1] Chemical Shift (ppm) in CDCl₃[1]
2'-OH, 6'-OH 11.8 9.63
H-4' 7.262 7.24
H-3', H-5' 6.392 6.41

| -COCH₃ | 2.655 | 2.752 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A reference to the ¹³C NMR spectrum of 2',6'-Dihydroxyacetophenone is available, though a detailed peak list is not explicitly provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for 2',6'-Dihydroxyacetophenone.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (phenolic) 3550 - 3200 (broad)
C-H stretch (aromatic) 3100 - 3000
C=O stretch (ketone) 1700 - 1680

| C=C stretch (aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2',6'-Dihydroxyacetophenone has been reported. The key fragments observed are summarized below.

Table 3: Major Mass Spectral Fragments of 2',6'-Dihydroxyacetophenone.

m/z Relative Intensity (%)[2] Proposed Fragment
152 57.77 [M]⁺ (Molecular Ion)
137 99.99 [M-CH₃]⁺
138 7.86 Isotopic peak of [M-CH₃]⁺

| 81 | 9.89 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2',6'-Dihydroxyacetophenone.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher field NMR spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In a clean agate mortar and pestle, grind a small amount (1-2 mg) of 2',6'-Dihydroxyacetophenone to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Grind the mixture until a homogenous, fine powder is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

  • Dissolve a small amount of 2',6'-Dihydroxyacetophenone in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of 2',6'-Dihydroxyacetophenone.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR/MS Pelletizing Pelletizing Sample->Pelletizing for FTIR NMR NMR Dissolution->NMR MS MS Dissolution->MS FTIR FTIR Pelletizing->FTIR Spectral_Data Spectral_Data NMR->Spectral_Data FTIR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure_Elucidation Spectral_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

Caption: Mass Fragmentation of 2',6'-Dihydroxyacetophenone.

References

Technical Guide to the Physical Properties of 2-Acetylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylresorcinol, also known as 2',6'-Dihydroxyacetophenone, is an aromatic ketone that holds significant interest in various scientific domains, including medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring a resorcinol moiety with an acetyl group, provides a scaffold for the synthesis of more complex molecules and imparts specific physicochemical characteristics that are crucial for its application. This guide provides an in-depth overview of the core physical properties of 2-Acetylresorcinol, complete with experimental protocols for their determination, to support research and development activities.

Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Acetylresorcinol are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 2-Acetylresorcinol

PropertyValueSource(s)
IUPAC Name 1-(2,6-dihydroxyphenyl)ethanone[1]
Synonyms 2',6'-Dihydroxyacetophenone, gamma-Resacetophenone[1]
CAS Number 699-83-2
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Solid
Melting Point 155 - 156 °C

Table 2: Spectroscopic Data for 2-Acetylresorcinol

Spectroscopic TechniqueDataSource(s)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.8 (s, 1H), 7.26 (t, J=8.2 Hz, 1H), 6.39 (d, J=8.2 Hz, 2H), 2.65 (s, 3H)
¹H NMR (90 MHz, CDCl₃)δ (ppm): 9.63 (s, 2H), 7.24 (t, 1H), 6.41 (d, 1H), 2.75 (s, 3H)
Infrared (IR) Major peaks observable in the gas-phase spectrum include a broad O-H stretch (~3400-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C=O stretch (~1650-1700 cm⁻¹).
UV-Visible Spectrum available for reference.

Experimental Protocols

Detailed methodologies for determining the key physical properties of 2-Acetylresorcinol are provided below. These protocols are standard for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The procedure involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: A small amount of finely powdered 2-Acetylresorcinol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow.

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement p1 Powder Solid Sample p2 Pack into Capillary Tube p1->p2 s1 Attach Tube to Thermometer p2->s1 s2 Place in Heating Block/Bath s1->s2 m1 Heat Slowly (1-2°C/min) s2->m1 m2 Observe Melting m1->m2 m3 Record T1 (Start) and T2 (End) m2->m3

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of 2-Acetylresorcinol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of 2-Acetylresorcinol in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).

Solubility_Determination prep Add Excess Solid to Solvent equil Agitate at Constant Temp (24-48h) prep->equil sep Separate Solid and Liquid Phases (Filter/Centrifuge) equil->sep anal Analyze Solute Concentration (UV-Vis/HPLC) sep->anal report Report Solubility (e.g., mg/mL) anal->report

Workflow for Solubility Determination.
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Methodology:

  • Solution Preparation: A dilute solution of 2-Acetylresorcinol is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded over the appropriate wavelength range (typically 200-400 nm for aromatic compounds).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

UV_Vis_Spectroscopy sol_prep Prepare Dilute Solution in UV-Transparent Solvent blank Record Baseline with Pure Solvent sol_prep->blank sample Record Absorbance Spectrum of Sample Solution sol_prep->sample analysis Identify λmax sample->analysis

Workflow for UV-Visible Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount of 2-Acetylresorcinol (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

  • Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the IR spectrum is recorded.

  • Data Analysis: The characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in the molecule are identified.

FTIR_Spectroscopy dissolve Dissolve Sample in Volatile Solvent deposit Deposit Solution on Salt Plate and Evaporate Solvent dissolve->deposit acquire Place Plate in Spectrometer and Acquire Spectrum deposit->acquire analyze Identify Characteristic Absorption Bands acquire->analyze

Workflow for FT-IR Spectroscopy.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of 2-Acetylresorcinol is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected.

  • Analysis: The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values of the signals are determined and assigned to the respective protons in the molecule.

NMR_Spectroscopy prep Dissolve 5-10 mg Sample in ~0.7 mL Deuterated Solvent setup Place Tube in Spectrometer, Tune and Shim prep->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process analyze Analyze Chemical Shifts, Multiplicities, and Integrals process->analyze

Workflow for ¹H NMR Spectroscopy.

References

A Technical Guide to 2',6'-Dihydroxyacetophenone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone, an aromatic ketone, is a compound of significant interest in organic synthesis and pharmaceutical research. It serves as a versatile intermediate for the synthesis of various biologically active molecules and has demonstrated intrinsic therapeutic potential, notably as an inhibitor of the mTOR signaling pathway. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

2',6'-Dihydroxyacetophenone, also known as 2-Acetylresorcinol, is a yellowish-beige solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₈H₈O₃[1][2][3][4]
Molecular Weight 152.15 g/mol
IUPAC Name 1-(2,6-dihydroxyphenyl)ethanone
CAS Number 699-83-2
Physical Description Solid, yellowish-beige powder
Melting Point 155 - 156 °C
Synonyms 2-Acetylresorcinol, 2,6-DHAP

Experimental Protocols

The synthesis and characterization of 2',6'-Dihydroxyacetophenone are crucial for its application in further research and development. Below are detailed protocols for a common synthesis method and standard analytical characterization techniques.

Synthesis via Hydrolysis of 8-Acetyl-4-methyl-umbelliferone

This method involves the base-catalyzed hydrolysis of a coumarin derivative.

Materials:

  • 8-acetyl-7-hydroxy-4-methylcoumarin

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), dilute (1:3)

  • 95% Ethanol

  • Activated carbon (e.g., Norit)

Procedure:

  • A solution of 129 g (3.23 moles) of sodium hydroxide in 580 ml of water is prepared in a suitable reaction vessel equipped with a dropping funnel and reflux condenser.

  • Add the 8-acetyl-7-hydroxy-4-methylcoumarin to the NaOH solution.

  • Heat the mixture on a steam bath for 5 hours under reflux.

  • After the reaction is complete, cool the solution.

  • Acidify the cooled solution by adding approximately 1 L of dilute (1:3) hydrochloric acid.

  • The crude 2',6'-dihydroxyacetophenone will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid three times with 50-ml portions of cold water and then air-dry.

  • For purification, dissolve the crude product in 1 L of 95% ethanol. Add 20 g of activated carbon and heat the mixture on a steam cone for 15 minutes with occasional shaking.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool, inducing crystallization of the purified product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (400 MHz, DMSO-d6): The spectrum will show characteristic shifts for the aromatic protons, the hydroxyl protons, and the methyl protons. Key shifts are observed at approximately δ 11.8 (hydroxyl), δ 7.26 (aromatic), δ 6.39 (aromatic), and δ 2.65 (acetyl methyl) ppm.

  • 13C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 0.038 g) in a suitable deuterated solvent (e.g., 0.5 ml DMSO-d6).

2. Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Expected Peaks: Characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the ketone, and C=C stretching of the aromatic ring will be observed.

  • Instrumentation: A standard FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, can be used.

3. Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Result: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.15).

Biological Activity and Signaling Pathways

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling that regulates cell growth, proliferation, and survival. Its inhibitory action on the mTOR pathway makes it a compound of interest for cancer research, particularly in colorectal cancer (CRC). In CRC cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and suppress cell migration.

The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by 2',6'-Dihydroxyacetophenone.

mTOR_Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 Cell_Growth Cell Growth & Proliferation p70S6K1->Cell_Growth DHAP 2',6'-Dihydroxyacetophenone DHAP->mTORC1

Caption: mTOR signaling pathway inhibited by 2',6'-Dihydroxyacetophenone.

Furthermore, this compound exhibits antioxidant properties and has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid metabolism. These activities suggest potential applications in managing conditions like hyperuricemia and oxidative stress-related diseases.

Conclusion

2',6'-Dihydroxyacetophenone is a valuable molecule for the scientific community. Its well-defined physicochemical properties and established synthetic routes facilitate its use as a building block in medicinal chemistry. The compound's demonstrated biological activities, particularly its role as an mTOR inhibitor, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers aiming to explore and utilize the full potential of 2',6'-Dihydroxyacetophenone.

References

A Technical Guide to 2',6'-Dihydroxyacetophenone: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone, a significant chemical intermediate, has garnered attention in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for key syntheses are presented, alongside a structured summary of its quantitative data. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of this versatile compound.

Introduction

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its structural isomers, including 2',4'-dihydroxyacetophenone and 3',5'-dihydroxyacetophenone, have also been subjects of chemical investigation. The unique positioning of the hydroxyl and acetyl groups in 2',6'-dihydroxyacetophenone imparts specific chemical reactivity and potential for biological activity, making it a valuable precursor in the synthesis of various pharmaceuticals and other organic compounds. Notably, it serves as an intermediate for antitussive and expectorant medications.[1] This guide delves into the historical context of its synthesis and provides a detailed examination of the methodologies developed for its preparation.

Discovery and Historical Synthesis

The synthesis of 2',6'-dihydroxyacetophenone has been approached through several key chemical reactions over the years. The primary methods that have been historically significant are the Fries rearrangement and the Houben-Hoesch reaction. Additionally, multi-step syntheses starting from common precursors like resorcinol have been well-documented.

Fries Rearrangement

The Fries rearrangement, named after German chemist Karl Theophil Fries, is a classic method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[2][3] In the context of 2',6'-dihydroxyacetophenone synthesis, this typically involves the rearrangement of a resorcinol diacetate or a related ester. The reaction is ortho and para selective, and reaction conditions such as temperature and solvent can be modified to favor one isomer over the other.[2]

Houben-Hoesch Reaction

The Houben-Hoesch reaction provides an alternative route to aryl ketones through the reaction of a nitrile with an electron-rich arene, such as a phenol, in the presence of a Lewis acid and hydrogen chloride.[4] This method can be adapted for the synthesis of 2',6'-dihydroxyacetophenone by reacting resorcinol with acetonitrile. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed to yield the final ketone product.

Synthesis from Resorcinol and Ethyl Acetoacetate

A widely cited multi-step synthesis begins with the reaction of resorcinol and ethyl acetoacetate. This pathway involves the initial formation of 7-hydroxy-4-methylcoumarin, which is then acetylated and subsequently hydrolyzed to yield 2',6'-dihydroxyacetophenone.

Physicochemical Properties

A summary of the key quantitative data for 2',6'-dihydroxyacetophenone is presented in the table below.

PropertyValueSource
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS Number 699-83-2
Melting Point 154-155 °C
Purity (recrystallized) 99.7%
Appearance Pale yellow crystals, Lemon-yellow needles

Experimental Protocols

Detailed methodologies for the key syntheses of 2',6'-dihydroxyacetophenone are provided below.

Synthesis via Fries Rearrangement of Resorcinol Diacetate

Materials:

  • Resorcinol diacetate

  • Anhydrous aluminum chloride

  • Nitrobenzene (solvent)

  • Hydrochloric acid

  • Ice

Procedure:

  • Dissolve resorcinol diacetate in nitrobenzene.

  • Cool the mixture in an ice bath.

  • Gradually add anhydrous aluminum chloride while maintaining a low temperature.

  • Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2',6'-dihydroxyacetophenone.

Synthesis via Houben-Hoesch Reaction

Materials:

  • Resorcinol

  • Acetonitrile

  • Anhydrous zinc chloride (or another suitable Lewis acid)

  • Dry hydrogen chloride gas

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (aqueous)

Procedure:

  • Suspend resorcinol and anhydrous zinc chloride in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred mixture.

  • Add acetonitrile dropwise while maintaining the low temperature and continuous HCl bubbling.

  • Allow the reaction to stir at a low temperature for several hours.

  • The intermediate ketimine hydrochloride will precipitate. Collect the solid by filtration.

  • Hydrolyze the ketimine intermediate by heating it with dilute aqueous hydrochloric acid.

  • Cool the solution to induce crystallization of 2',6'-dihydroxyacetophenone.

  • Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Multi-step Synthesis from Resorcinol and Ethyl Acetoacetate

This synthesis involves four main steps:

  • Synthesis of 4-Methyl-7-hydroxycoumarin: Resorcinol is reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid. The mixture is stirred at a low temperature and then allowed to stand before being poured into ice water to precipitate the product.

  • Synthesis of 4-Methyl-7-acetoxycoumarin: The 4-methyl-7-hydroxycoumarin is acetylated using acetic anhydride and sodium acetate.

  • Fries Rearrangement to 4-Methyl-7-hydroxy-8-acetylcoumarin: The 4-methyl-7-acetoxycoumarin is subjected to a Fries rearrangement using anhydrous aluminum chloride.

  • Hydrolysis to 2',6'-Dihydroxyacetophenone: The resulting 4-methyl-7-hydroxy-8-acetylcoumarin is hydrolyzed with aqueous sodium hydroxide solution under an inert atmosphere, followed by acidification to precipitate the crude 2',6'-dihydroxyacetophenone. The crude product is then purified by recrystallization from ethanol with activated charcoal (Norit).

Visualizing the Chemistry

To aid in the understanding of the synthetic pathways and experimental procedures, the following diagrams are provided.

Fries_Rearrangement reactant Phenolic Ester lewis_acid Lewis Acid (e.g., AlCl3) intermediate Acylium Carbocation Intermediate reactant->intermediate Coordination & Rearrangement product_ortho ortho-Hydroxy Aryl Ketone intermediate->product_ortho Electrophilic Aromatic Substitution (ortho) product_para para-Hydroxy Aryl Ketone intermediate->product_para Electrophilic Aromatic Substitution (para)

Caption: Fries Rearrangement Mechanism.

Houben_Hoesch_Reaction nitrile Nitrile (R-C≡N) imine_intermediate Imine Intermediate nitrile->imine_intermediate arene Electron-Rich Arene (e.g., Phenol) arene->imine_intermediate reagents HCl + Lewis Acid product Aryl Ketone imine_intermediate->product Hydrolysis

Caption: Houben-Hoesch Reaction Mechanism.

Synthesis_Workflow cluster_step1 Step 1: Coumarin Formation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Fries Rearrangement cluster_step4 Step 4: Hydrolysis & Purification resorcinol Resorcinol coumarin 4-Methyl-7-hydroxycoumarin resorcinol->coumarin ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->coumarin acetoxycoumarin 4-Methyl-7-acetoxycoumarin coumarin->acetoxycoumarin acetylcoumarin 4-Methyl-7-hydroxy-8-acetylcoumarin acetoxycoumarin->acetylcoumarin final_product 2',6'-Dihydroxyacetophenone acetylcoumarin->final_product

Caption: Multi-step Synthesis Workflow from Resorcinol.

Biological Significance and Applications

While this guide focuses on the synthesis and discovery of 2',6'-dihydroxyacetophenone, it is important to note its relevance in drug development. Its derivatives have been explored for various biological activities. For instance, dihydroxyacetophenone derivatives have been investigated for their antimicrobial and antitumor activities. Furthermore, related dihydroxyacetophenone isomers have shown potential as inhibitors of enzymes such as phosphodiesterases and nitric oxide synthase, suggesting anti-inflammatory properties. The core structure of 2',6'-dihydroxyacetophenone serves as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

2',6'-Dihydroxyacetophenone has a rich history of synthesis through fundamental organic reactions. The Fries rearrangement and the Houben-Hoesch reaction represent classic approaches, while multi-step syntheses from readily available starting materials offer practical alternatives. A thorough understanding of these synthetic routes, coupled with knowledge of the compound's physicochemical properties, is essential for its effective utilization in research and development. The detailed protocols and visual diagrams provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary information to work with this important chemical intermediate.

References

2',6'-Dihydroxyacetophenone: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone (DHAP), a naturally occurring phenolic compound, has emerged as a secondary metabolite with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical properties, natural sources, biosynthesis, and its multifaceted role in various biological processes. Particular emphasis is placed on its mechanism of action as an mTOR inhibitor, its anti-cancer properties, and its potential as a therapeutic agent. This document synthesizes current research to offer a comprehensive resource, including detailed experimental protocols and visual representations of key signaling pathways, to aid researchers and drug development professionals in harnessing the potential of this promising molecule.

Introduction

Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play a crucial role in ecological interactions, such as defense mechanisms and interspecies communication. 2',6'-Dihydroxyacetophenone (DHAP), a member of the acetophenone class of phenolic compounds, is one such secondary metabolite that has garnered significant scientific interest due to its diverse and potent biological activities.

This whitepaper will delve into the multifaceted nature of 2',6'-dihydroxyacetophenone, exploring its chemical characteristics, its presence in the natural world, and the current understanding of its biosynthesis. The core of this guide will focus on its well-documented role as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway and its consequent effects on cancer cell proliferation, apoptosis, and cell cycle regulation. Furthermore, this document will explore its other known biological functions, including its antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

To facilitate further research and development, this guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways influenced by this compound.

Chemical and Physical Properties

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2] Its structure consists of an acetophenone core substituted with two hydroxyl groups at the 2' and 6' positions.

Table 1: Chemical and Physical Properties of 2',6'-Dihydroxyacetophenone

PropertyValueReference(s)
IUPAC Name 1-(2,6-dihydroxyphenyl)ethanone[2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol
CAS Number 699-83-2
Appearance Yellowish-beige powder
Melting Point 156-158 °C
Solubility Soluble in DMSO
SMILES CC(=O)c1c(O)cccc1O
InChI 1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3

Natural Occurrence and Biosynthesis

Natural Sources

2',6'-Dihydroxyacetophenone has been identified as a secondary metabolite in various organisms, highlighting its distribution in both the fungal and plant kingdoms. It has been isolated from the endophytic fungus Daldinia eschscholtzii and the plant Euphorbia lunulata. The presence of this compound in such diverse organisms suggests a conserved biological importance.

Biosynthesis

The biosynthesis of acetophenones, including 2',6'-dihydroxyacetophenone, originates from the shikimate pathway. This metabolic route is responsible for the production of aromatic amino acids, which serve as precursors for a wide array of secondary metabolites. The general pathway involves the conversion of chorismate to L-phenylalanine, which is then deaminated to form cinnamic acid. Through a series of subsequent enzymatic reactions, including hydroxylation and side-chain cleavage, the acetophenone scaffold is formed. The specific enzymes and intermediates involved in the precise 2',6'-dihydroxylation pattern of DHAP are still under investigation.

biosynthesis_pathway Chorismate Chorismate L_Phenylalanine L_Phenylalanine Chorismate->L_Phenylalanine Shikimate Pathway Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL Acetophenone_Scaffold Acetophenone_Scaffold Cinnamic_Acid->Acetophenone_Scaffold Multiple Steps DHAP DHAP Acetophenone_Scaffold->DHAP Hydroxylation

Figure 1: Generalized Biosynthetic Pathway of 2',6'-Dihydroxyacetophenone.

Biological Activities and Mechanisms of Action

2',6'-Dihydroxyacetophenone exhibits a remarkable range of biological activities, with its role as an mTOR inhibitor and its anti-cancer effects being the most extensively studied.

mTOR Inhibition and Anti-Cancer Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for cancer therapy. 2',6'-Dihydroxyacetophenone has been identified as an orally active mTOR inhibitor.

In colorectal cancer (CRC) cells, DHAP has been shown to inhibit cell growth and proliferation. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistically, treatment of CRC cells with DHAP leads to a reduction in the expression of key downstream effectors of the mTOR pathway, including p70S6K1 and AKT1.

mtor_pathway DHAP DHAP mTOR mTOR DHAP->mTOR inhibits Apoptosis Apoptosis DHAP->Apoptosis p70S6K1 p70S6K1 mTOR->p70S6K1 AKT1 AKT1 mTOR->AKT1 Cell_Growth Cell_Growth p70S6K1->Cell_Growth Proliferation Proliferation AKT1->Proliferation

Figure 2: Simplified mTOR Signaling Pathway and the Inhibitory Action of 2',6'-Dihydroxyacetophenone.

Table 2: Anti-Cancer Activity of 2',6'-Dihydroxyacetophenone in HCT8 Colorectal Cancer Cells

ActivityConcentration RangeDurationEffectReference(s)
Cell Growth Inhibition 5-40 µM48 hInhibition of cell growth and proliferation
Cell Cycle Arrest 10-100 µM24-48 hArrest at G0/G1 phase
Apoptosis Induction 10-100 µM24-48 hInduction of apoptosis
Suppression of Migration 10-100 µM24-48 hSuppression of cell migration
mTOR Pathway Modulation 40 µM48 hReduction in p70S6K1 and AKT1 expression
Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. 2',6'-Dihydroxyacetophenone has been shown to inhibit xanthine oxidase with an IC₅₀ of 1.24 mM. This suggests its potential therapeutic application in the management of hyperuricemia and related disorders.

Anti-inflammatory and Antioxidant Activities

While less extensively studied, acetophenone derivatives are known to possess anti-inflammatory and antioxidant properties. The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The antioxidant activity is typically evaluated through assays like DPPH and ABTS radical scavenging. Further research is needed to fully elucidate the specific anti-inflammatory and antioxidant mechanisms and potency of 2',6'-dihydroxyacetophenone.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of 2',6'-dihydroxyacetophenone's biological activities.

experimental_workflow cluster_invitro In Vitro Studies cluster_biochemical Biochemical Assays Cell_Culture Cell Culture (e.g., HCT8) DHAP_Treatment DHAP Treatment (Varying concentrations and durations) Cell_Culture->DHAP_Treatment Cell_Viability Cell Viability Assay (MTT, etc.) DHAP_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI, TUNEL) DHAP_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) DHAP_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (mTOR pathway proteins) DHAP_Treatment->Western_Blot Enzyme_Inhibition Enzyme Inhibition Assay (Xanthine Oxidase) DHAP_Solution DHAP Solution XO_Assay Xanthine Oxidase Inhibition Assay DHAP_Solution->XO_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) DHAP_Solution->Antioxidant_Assay

Figure 3: General Experimental Workflow for Evaluating the Biological Activities of 2',6'-Dihydroxyacetophenone.
Cell Culture and Treatment

  • Cell Line: HCT8 human colorectal cancer cells are a commonly used model.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: 2',6'-Dihydroxyacetophenone is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 2',6'-dihydroxyacetophenone for the desired time period (e.g., 48 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cells with 2',6'-dihydroxyacetophenone as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with 2',6'-dihydroxyacetophenone.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Treat cells with 2',6'-dihydroxyacetophenone.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p70S6K1, AKT1, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Xanthine Oxidase Inhibition Assay
  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and varying concentrations of 2',6'-dihydroxyacetophenone.

  • Initiate the reaction by adding xanthine oxidase enzyme.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Perspectives

2',6'-Dihydroxyacetophenone is a promising secondary metabolite with a well-defined role as an mTOR inhibitor and significant anti-cancer potential, particularly in the context of colorectal cancer. Its ability to induce cell cycle arrest and apoptosis, coupled with its inhibitory effect on xanthine oxidase, underscores its therapeutic versatility.

Future research should focus on several key areas to fully realize the potential of this compound. A detailed elucidation of its specific biosynthetic pathway in producing organisms will provide valuable insights into its natural production and potential for biotechnological synthesis. Comprehensive in vivo studies are necessary to validate its efficacy and safety as a therapeutic agent. Furthermore, exploring its anti-inflammatory, antioxidant, and other potential biological activities will broaden its application spectrum. The development of structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2',6'-Dihydroxyacetophenone. This compound is a key intermediate in pharmaceutical synthesis and a component in various cosmetic and research applications. The described method utilizes a core-shell C18 column to achieve rapid and efficient separation with excellent peak symmetry and resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for the identification and quantification of 2',6'-Dihydroxyacetophenone in various sample matrices.

Introduction

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is a phenolic compound with significant applications in the pharmaceutical and chemical industries. Its accurate quantification is crucial for quality control, stability studies, and research and development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.

This application note provides a validated HPLC method employing a C18 stationary phase with a water/acetonitrile mobile phase gradient and UV detection. The method is demonstrated to be rapid, precise, and accurate for the analysis of 2',6'-Dihydroxyacetophenone.

Experimental

Instrumentation and Consumables
  • HPLC System: A Shimadzu Prominence UFLC XR or equivalent system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: HALO® 90 Å C18, 2.7 µm, 4.6 x 50 mm (Part Number: 92814-402) or equivalent core-shell C18 column.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: 2',6'-Dihydroxyacetophenone reference standard (purity ≥98%).

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for 2',6'-Dihydroxyacetophenone Analysis [1]

ParameterCondition
Column HALO® 90 Å C18, 2.7 µm, 4.6 x 50 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0.0 min - 60% B, 2.0 min - 80% B, 2.5 min - 80% B
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1.0 µL
Sample Solvent 50:50 (v/v) Methanol/Acetonitrile

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Water): Use HPLC grade water. Degas prior to use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas prior to use.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2',6'-Dihydroxyacetophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample solvent (50:50 methanol/acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample expected to contain 2',6'-Dihydroxyacetophenone.

  • Dissolve the sample in a known volume of the sample solvent (50:50 methanol/acetonitrile).

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

Under the specified chromatographic conditions, 2',6'-Dihydroxyacetophenone is well-resolved from other components. A typical retention time and peak shape are presented in the data summary table. The use of a core-shell column allows for high-efficiency separation at a relatively high flow rate, leading to a short run time. The UV detection at 254 nm provides good sensitivity for this analyte.[1]

Data Presentation

Table 2: Quantitative Data Summary

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
2',6'-Dihydroxyacetophenone~0.8 - 1.21.0 - 1.5> 5000

Note: The exact retention time may vary slightly depending on the specific HPLC system and column.

Table 3: Method Validation Parameters (Example)

ParameterResult
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) < 0.5
Limit of Quantification (LOQ) (µg/mL) < 1.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of 2',6'-Dihydroxyacetophenone.

HPLC_Workflow prep Sample & Standard Preparation injection Sample Injection prep->injection hplc HPLC System Setup hplc->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Quantification) data_acq->analysis report Reporting analysis->report

Caption: Experimental workflow for the HPLC analysis of 2',6'-Dihydroxyacetophenone.

Conclusion

The HPLC method described in this application note is suitable for the rapid and accurate quantification of 2',6'-Dihydroxyacetophenone. The use of a core-shell C18 column provides excellent separation efficiency and peak shape. This method is reliable and can be readily implemented in quality control and research laboratories for the routine analysis of 2',6'-Dihydroxyacetophenone.

References

Application Notes and Protocols for the NMR Spectral Analysis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone is a phenolic compound of interest in various fields, including organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2',6'-Dihydroxyacetophenone, along with comprehensive protocols for sample preparation and spectral acquisition.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for 2',6'-Dihydroxyacetophenone are solvent-dependent. Data acquired in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2',6'-Dihydroxyacetophenone displays characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl protons.

Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) [1]Multiplicity Chemical Shift (δ) in CDCl₃ (ppm) [1]Multiplicity
-OH~11.8Broad Singlet~9.63Broad Singlet
H-4'~7.26Triplet (t)~7.24Triplet (t)
H-3', H-5'~6.39Doublet (d)~6.41Doublet (d)
-CH₃~2.66Singlet (s)~2.75Singlet (s)

Note on Coupling Constants (J): While exact J-values were not explicitly found in the searched literature for this specific molecule, typical ortho-coupling (³J) in benzene derivatives ranges from 7-10 Hz. The triplet for H-4' arises from coupling to the two equivalent H-3' and H-5' protons. The doublet for H-3' and H-5' is due to coupling with H-4'. The methyl and hydroxyl protons appear as singlets as they have no adjacent protons to couple with.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The assignments are based on established chemical shift correlations for substituted acetophenones.

Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) Chemical Shift (δ) in CDCl₃ (ppm)
C=O~204~205
C-2', C-6'~163~162
C-4'~136~135
C-1'~111~112
C-3', C-5'~108~107
-CH₃~33~32

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. DMSO-d₆ and CDCl₃ are common choices for phenolic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2',6'-Dihydroxyacetophenone for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If the solution contains any particulate matter, filter it through a small plug of cotton wool placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-250 ppm.

Workflow for NMR Spectral Analysis

The process of analyzing the NMR spectra of a small molecule like 2',6'-Dihydroxyacetophenone can be visualized as a systematic workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Instrument Insert Sample into Spectrometer Tube->Instrument Shimming Shim Magnetic Field Instrument->Shimming Acquire Acquire 1H & 13C Spectra Shimming->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., to TMS) Baseline->Reference Integration Integration of Signals Reference->Integration ChemShift Chemical Shift Analysis Reference->ChemShift Coupling Coupling Constant Analysis Reference->Coupling Assignment Peak Assignment Integration->Assignment ChemShift->Assignment Coupling->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

References

Application Notes and Protocols: 2',6'-Dihydroxyacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone characterized by a dihydroxylated phenyl ring.[1][2] Its chemical structure, featuring two hydroxyl groups ortho and para to the acetyl group, imparts unique reactivity, making it an exceptionally valuable and versatile starting material in organic synthesis.[1] This compound serves as a key precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecules, many of which exhibit significant biological activities.[1][3] Consequently, 2',6'-dihydroxyacetophenone is a cornerstone in the development of pharmaceuticals, agrochemicals, and cosmetic ingredients. Its utility extends to the synthesis of chalcones, flavonoids, chromones, and benzofurans, which are scaffolds of high interest in medicinal chemistry due to their anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.

Key Synthetic Applications

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. 2',6'-Dihydroxyacetophenone serves as the ketone component, reacting with various benzaldehyde derivatives to yield 2',6'-dihydroxychalcones. These chalcones are not only important final products but also crucial intermediates for synthesizing flavonoids. The reaction is often carried out in the presence of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. More environmentally friendly methods, such as solvent-free grinding techniques, have also been developed, sometimes leading to higher yields.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_6_dihydroxyacetophenone 2',6'-Dihydroxyacetophenone Intermediate Enolate Intermediate 2_6_dihydroxyacetophenone->Intermediate Base Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Chalcone 2',6'-Dihydroxychalcone Aromatic_Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Solvent Solvent (e.g., Ethanol) Intermediate->Chalcone + Aromatic Aldehyde

Figure 1: General scheme for Claisen-Schmidt condensation.
Synthesis of Flavones and Chromones

Flavones, a class of flavonoids, can be synthesized from 2',6'-dihydroxychalcones through oxidative cyclization. A common method involves treating the chalcone with iodine in a solvent like dimethyl sulfoxide (DMSO).

Chromones can also be synthesized from 2',6'-dihydroxyacetophenone through various methods, often involving cyclization reactions catalyzed by acids such as hydrochloric acid, polyphosphoric acid, or p-toluenesulfonic acid. The Baker-Venkataraman rearrangement is another classical approach to forming the chromone core.

G Chalcone 2',6'-Dihydroxychalcone Cyclization Oxidative Cyclization Chalcone->Cyclization e.g., I2, DMSO Flavone Flavone Derivative Cyclization->Flavone

Figure 2: Cyclization of a chalcone to a flavone.
Synthesis of Benzofurans

2',6'-Dihydroxyacetophenone is also a precursor for the synthesis of benzofuran derivatives. These syntheses can proceed through various mechanisms, including condensation reactions followed by intramolecular cyclization. For example, condensation with O-phenylhydroxylamine can yield an oxime ether, which upon treatment with a mediating agent, can cyclize to form the benzofuran ring.

Synthesis of Other Biologically Active Derivatives

Derivatives of 2',6'-dihydroxyacetophenone have been shown to possess significant biological activities, including antimicrobial and antitumor properties. For instance, novel diazine derivatives with a dihydroxyacetophenone skeleton have demonstrated powerful antibacterial activity, particularly against drug-resistant strains like Pseudomonas aeruginosa.

Experimental Protocols

Protocol 1: Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone via Grinding

This protocol is adapted from a solvent-free Claisen-Schmidt condensation method.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • 3,4-Dimethoxybenzaldehyde

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Ethanol for recrystallization

Procedure:

  • In a mortar, combine 2',6'-dihydroxyacetophenone (1.0 eq), 3,4-dimethoxybenzaldehyde (1.0 eq), and solid NaOH (a catalytic amount).

  • Grind the mixture vigorously with a pestle for approximately 15 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, add cold dilute HCl to the reaction mixture to neutralize the excess base and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Protocol 2: Oxidative Cyclization of a Chalcone to a Flavone

This is a general procedure for the synthesis of a flavone from a 2'-hydroxychalcone derivative.

Materials:

  • 2',6'-Dihydroxychalcone derivative (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve the 2',6'-dihydroxychalcone derivative (1.0 eq) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture at 100-120°C and stir for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Add a saturated solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid (the flavone derivative) is collected by vacuum filtration.

  • Wash the solid with cold distilled water and then dry it.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, isolation, and characterization of compounds derived from 2',6'-dihydroxyacetophenone.

G Start Start: 2',6'-Dihydroxyacetophenone + Other Reactants Reaction Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction, Neutralization) Monitoring->Workup Reaction Complete Isolation Isolation of Crude Product (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Column Chromatography) Isolation->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure Product Characterization->Final

Figure 3: General experimental workflow.

Data Presentation

Table 1: Synthesis of Chalcone Derivatives from 2',6'-Dihydroxyacetophenone

Aldehyde ReactantBase/CatalystReaction ConditionsYield (%)Reference
3,4-DimethoxybenzaldehydeSolid NaOHGrinding, 15 min, RT70
BenzaldehydeNaOHEthanol, Ultrasound, 30-35°C, 3hHigh
Various BenzaldehydesKOH (50%)Ethanol, 24h40-70

Table 2: Synthesis of Flavone Derivatives

Starting ChalconeCyclization ReagentReaction ConditionsYield (%)Reference
2',6'-dihydroxy-3,4-dimethoxy chalconeIodine (I₂)DMSO62

Table 3: Biological Activity of 2',6'-Dihydroxyacetophenone Derivatives

Compound TypeBiological ActivityTarget Organism/Cell LineNotesReference
Brominated Dihydroxyacetophenone DerivativesAntimicrobial, AntitumorPseudomonas aeruginosa ATCC 27853Significant biological activity observed.
Diazine derivatives with dihydroxyacetophenone skeletonAntibacterialDrug-resistant Gram-negative bacteriaPowerful activity against P. aeruginosa.

References

Application Notes and Protocols: Synthesis of Flavonoids Using 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoid derivatives is a key area of research in medicinal chemistry and drug development. 2',6'-Dihydroxyacetophenone is a valuable precursor for the synthesis of 5-hydroxy-substituted flavonoids, a common structural motif in biologically active natural products. This document provides detailed application notes and experimental protocols for the two primary synthetic routes to flavonoids utilizing 2',6'-dihydroxyacetophenone: the Claisen-Schmidt condensation to form a chalcone intermediate followed by oxidative cyclization, and the Baker-Venkataraman rearrangement followed by cyclodehydration.

Synthetic Strategies

There are two primary and effective methods for the synthesis of flavonoids starting from 2',6'-dihydroxyacetophenone:

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: This is a two-step process. First, a base-catalyzed condensation between 2',6'-dihydroxyacetophenone and an aromatic aldehyde yields a 2',6'-dihydroxychalcone. This intermediate is then subjected to oxidative cyclization to form the flavone core.[1][2] This method is versatile and allows for the introduction of various substituents on the B-ring of the flavonoid.

  • Baker-Venkataraman Rearrangement: This method involves the acylation of 2',6'-dihydroxyacetophenone with an aroyl chloride to form a 2',6'-diaroyloxyacetophenone. This intermediate then undergoes a base-catalyzed intramolecular acyl migration (the Baker-Venkataraman rearrangement) to form a 1,3-diketone, which upon acid-catalyzed cyclodehydration, yields a 5-hydroxyflavone.[3][4] This route is particularly useful for the synthesis of 3-aroyl-5-hydroxyflavones.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis of chalcones and flavonoids from 2',6'-dihydroxyacetophenone using the aforementioned methods.

Table 1: Synthesis of 2',6'-Dihydroxychalcones via Claisen-Schmidt Condensation

EntryAromatic AldehydeCatalyst/SolventReaction TimeYield (%)Reference
13,4-DimethoxybenzaldehydeSolid NaOH / Grinding15 min70
2BenzaldehydeNaOH / Ethanol3 h (ultrasound)80-86
34-Methylbenzaldehyde20% w/v KOH / Ethanol12-16 hNot specified
44-Carboxybenzaldehyde20% w/v KOH / Ethanol12-16 hNot specified

Table 2: Oxidative Cyclization of 2',6'-Dihydroxychalcones to 5-Hydroxyflavones

EntryChalcone PrecursorReagent/SolventReaction TimeYield (%)Reference
12',6'-Dihydroxy-3,4-dimethoxychalconeI₂ / DMSONot specified62

Table 3: Synthesis of 5-Hydroxyflavones via Baker-Venkataraman Rearrangement

EntryAroyl ChlorideBase/SolventReaction TimeYield (%)Reference
1Substituted Benzoyl ChloridesPyridine, KOHNot specifiedNot specified
2Cinnamoyl Chloride derivativesNot specifiedNot specified86 (rearrangement step)

Table 4: Spectroscopic Data for a Representative Chalcone and Flavone

Compound¹H NMR (Solvent)¹³C NMR (Solvent)IR (cm⁻¹)MSReference
2',6'-Dihydroxy-3,4-dimethoxychalcone (DMSO-d₆) δ: 11.8 (s, 1H, OH), 9.63 (s, 1H, OH), 8.0-7.0 (m, aromatic H), 3.8 (s, 6H, 2xOCH₃)(DMSO-d₆) δ: 192.5 (C=O), 164.8, 158.5, 151.2, 149.1, 135.5, 127.5, 122.9, 112.1, 111.7, 108.3, 105.8, 55.6 (2xOCH₃)3425 (OH), 1674 (C=O), 2939 (C-H aliph.), 1427 (C=C)Not specified
5-Hydroxy-3',4'-dimethoxyflavone (DMSO-d₆) δ: 12.8 (s, 1H, 5-OH), 7.8-6.8 (m, aromatic H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)(DMSO-d₆) δ: 182.3 (C=O), 163.7, 161.2, 157.2, 153.6, 149.6, 148.6, 132.1, 124.5, 121.6, 112.2, 110.2, 110.0, 108.9, 105.3, 55.7 (2xOCH₃)3464 (OH), 1681 (C=O), 1589, 1465 (C=C arom.)Not specified

Experimental Protocols

Protocol 1: Synthesis of 2',6'-Dihydroxychalcones via Claisen-Schmidt Condensation (Grinding Method)

This protocol describes a solvent-free, environmentally friendly method for chalcone synthesis.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a mortar, combine 2',6'-dihydroxyacetophenone (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent).

  • Add solid NaOH (1 equivalent) to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired chalcone and evaporate the solvent under reduced pressure.

  • Further purify the product by recrystallization if necessary.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Oxidative Cyclization of 2',6'-Dihydroxychalcones to 5-Hydroxyflavones

This protocol describes the conversion of a 2',6'-dihydroxychalcone to a 5-hydroxyflavone using iodine in DMSO.

Materials:

  • 2',6'-Dihydroxychalcone derivative

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 2',6'-dihydroxychalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture with stirring. The optimal temperature and reaction time may vary depending on the substrate. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude flavone.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude flavone by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified flavone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 3: Synthesis of 5-Hydroxyflavones via Baker-Venkataraman Rearrangement

This protocol provides a general procedure for the synthesis of 5-hydroxyflavones.

Step 1: Synthesis of 2'-Aroyloxy-6'-hydroxyacetophenone

  • In a flask, dissolve 2',6'-dihydroxyacetophenone (1 equivalent) in dry pyridine.

  • Add the desired aroyl chloride (1 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2'-aroyloxy-6'-hydroxyacetophenone (1 equivalent) in dry pyridine.

  • Add powdered potassium hydroxide (KOH) (3 equivalents) and heat the mixture (e.g., at 50-60 °C) with stirring for a few hours.

  • Cool the reaction mixture and acidify with dilute acetic acid or hydrochloric acid to precipitate the 1,3-diketone.

  • Filter the product, wash with water, and dry.

Step 3: Cyclodehydration to form the Flavone

  • Reflux the obtained 1,3-diketone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid for a few hours.

  • Pour the cooled reaction mixture into ice-water.

  • Collect the precipitated flavone by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 5-hydroxyflavone.

  • Characterize the final product using spectroscopic methods.

Visualizations

Flavonoid_Synthesis_Claisen_Schmidt acetophenone 2',6'-Dihydroxyacetophenone chalcone 2',6'-Dihydroxychalcone acetophenone->chalcone Base (e.g., NaOH) Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone flavone 5-Hydroxyflavone chalcone->flavone Oxidizing Agent (e.g., I₂/DMSO) Oxidative Cyclization

Caption: Claisen-Schmidt condensation pathway to 5-hydroxyflavones.

Flavonoid_Synthesis_Baker_Venkataraman acetophenone 2',6'-Dihydroxyacetophenone ester 2'-Aroyloxy-6'-hydroxyacetophenone acetophenone->ester Pyridine aroyl_chloride Aroyl Chloride aroyl_chloride->ester diketone 1,3-Diketone ester->diketone Base (e.g., KOH) Baker-Venkataraman Rearrangement flavone 5-Hydroxyflavone diketone->flavone Acid (e.g., H₂SO₄) Cyclodehydration

Caption: Baker-Venkataraman rearrangement pathway to 5-hydroxyflavones.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction (Claisen-Schmidt or Baker-Venkataraman) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Flavonoid characterization->end

Caption: General experimental workflow for flavonoid synthesis.

Flavonoid_Biological_Significance Flavonoids Flavonoids Antioxidant Antioxidant Activity Flavonoids->Antioxidant Scavenge AntiInflammatory Anti-inflammatory Effects Flavonoids->AntiInflammatory Inhibit Anticancer Anticancer Properties Flavonoids->Anticancer Inhibit ROS Reactive Oxygen Species (ROS) Inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) Cancer Cancer Cell Proliferation & Angiogenesis Antioxidant->ROS Neutralize AntiInflammatory->Inflammation Modulate Anticancer->Cancer Suppress

Caption: Biological significance of flavonoids in drug development.

References

Medicinal Chemistry Applications of 2',6'-Dihydroxyacetophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone is a polyphenolic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. The presence of two hydroxyl groups on the aromatic ring enhances the molecule's reactivity and potential for hydrogen bonding, contributing to its diverse biological effects. This document provides detailed application notes, experimental protocols, and quantitative data for key derivatives of 2',6'-dihydroxyacetophenone, namely chalcones, Schiff bases, and other analogues, to aid researchers in the exploration and development of novel therapeutic agents.

Key Applications

2',6'-Dihydroxyacetophenone and its derivatives have demonstrated potential in several therapeutic areas:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and colorectal cancer cells.[1][2] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1]

  • Antimicrobial Activity: Chalcones and other derivatives exhibit significant antibacterial activity, notably against drug-resistant strains like Pseudomonas aeruginosa.[2] They have also shown efficacy against other bacteria and fungi.

  • Antioxidant Activity: The phenolic hydroxyl groups confer potent antioxidant properties, enabling these compounds to scavenge free radicals and protect against oxidative stress.[1]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes like xanthine oxidase, which is implicated in conditions such as gout.

Quantitative Data Summary

The following tables summarize the biological activities of various 2',6'-dihydroxyacetophenone derivatives.

Table 1: Anticancer Activity of 2',6'-Dihydroxyacetophenone Derivatives

CompoundDerivative TypeCell LineIC50 (µg/mL)Reference
Brominated Derivative 3cDiazineHeLa30.9
Brominated Derivative 3aDiazineHeLa41.5
Brominated Derivative 3eDiazineHeLa64.6
Brominated Derivative 3bDiazineHeLa101.8
Brominated Derivative 3dDiazineHeLa203.4
2',6'-Dihydroxyacetophenone-HCT85-40 µM (inhibits cell growth)

Table 2: Antimicrobial Activity of 2',6'-Dihydroxyacetophenone Derivatives

CompoundDerivative TypeMicroorganismActivityReference
Various DerivativesDiazinePseudomonas aeruginosa ATCC 27853Powerful antibacterial activity
Compound 4ThiosemicarbazoneE. coli, K. pneumoniaeGood antibacterial activity
Compound 5ThiosemicarbazoneE. coliGood antibacterial activity

Table 3: Enzyme Inhibition by 2',6'-Dihydroxyacetophenone

CompoundEnzymeIC50Reference
2',6'-DihydroxyacetophenoneXanthine Oxidase (XOD)1.24 mM

Experimental Protocols

Synthesis of 2',6'-Dihydroxychalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones from 2',6'-dihydroxyacetophenone.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2',6'-dihydroxyacetophenone and the desired substituted aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the NaOH solution dropwise to the stirred mixture. The reaction mixture will typically change color.

  • Continue stirring in the ice bath for 2-4 hours, and then allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the crude product using a Büchner funnel, wash with cold water until the washings are neutral to litmus paper.

  • Dry the product and purify by recrystallization from a suitable solvent like ethanol.

Synthesis of 2',6'-Dihydroxyacetophenone Schiff Base Derivatives

This protocol provides a general method for synthesizing Schiff bases.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Primary amine (e.g., an aniline derivative)

  • Ethanol or Toluene

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve equimolar amounts of 2',6'-dihydroxyacetophenone and the primary amine in absolute ethanol or toluene in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours with constant stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

  • If no solid precipitates, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2',6'-dihydroxyacetophenone derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plate for 48 hours in the CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the derivatives against bacteria (e.g., Pseudomonas aeruginosa).

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of each derivative in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.

  • Prepare an inoculum of the test bacterium and adjust its concentration to the 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with medium), a negative control (medium only), and a vehicle control (bacteria with medium and DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the synthesized compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized derivatives

  • Ascorbic acid (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • In a test tube, mix a specific volume of the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol is used to zero the spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates Translation Protein Synthesis (Cell Growth) p70S6K->Translation DHA_derivative 2',6'-Dihydroxyacetophenone Derivative DHA_derivative->mTORC1 inhibits Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation start Start: 2',6'-Dihydroxyacetophenone + Aromatic Aldehyde dissolve Dissolve in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add NaOH Solution cool->add_base stir Stir (2-4h at 0°C, then RT overnight) add_base->stir precipitate Precipitate with HCl stir->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash dry Dry wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize (NMR, IR, MS) recrystallize->characterize anticancer Anticancer Assay (MTT) characterize->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) characterize->antimicrobial antioxidant Antioxidant Assay (DPPH) characterize->antioxidant SAR_Logic cluster_derivatives Derivatives cluster_activities Biological Activities Scaffold 2',6'-Dihydroxy- acetophenone Core Hydroxyl Groups Acetyl Group Chalcone Chalcone Scaffold:port2->Chalcone Claisen-Schmidt Condensation SchiffBase Schiff Base Scaffold:port2->SchiffBase Condensation with Amines Other Other Derivatives (e.g., Diazines) Scaffold->Other Various Reactions Antioxidant Antioxidant Scaffold:port1->Antioxidant EnzymeInhibition Enzyme Inhibition Scaffold->EnzymeInhibition Anticancer Anticancer Chalcone->Anticancer Antimicrobial Antimicrobial Chalcone->Antimicrobial SchiffBase->Anticancer SchiffBase->Antimicrobial Other->Anticancer Other->Antimicrobial

References

Application Notes and Protocols: 2',6'-Dihydroxyacetophenone as an mTOR Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone (DHAP) is a naturally occurring polyphenolic compound that has emerged as a promising inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. DHAP has demonstrated anti-cancer properties, particularly in colorectal cancer models, by inducing cell cycle arrest, apoptosis, and inhibiting cell migration.[1] These application notes provide a comprehensive overview of DHAP's effects and detailed protocols for its investigation as an mTOR inhibitor in a cancer research setting.

Mechanism of Action

2',6'-Dihydroxyacetophenone exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. While the precise molecular interactions are still under investigation, in silico docking studies suggest that DHAP has a strong affinity for the kinase domain of mTOR, potentially acting as a direct inhibitor in a manner similar to known mTOR kinase inhibitors like Torin2.[] Experimental evidence in colorectal cancer cell lines, such as HCT8, has shown that treatment with DHAP leads to a significant reduction in the phosphorylation of key downstream effectors of mTORC1 and mTORC2, including p70S6K1 and Akt1.[1][] This inhibition disrupts the signaling cascade that promotes protein synthesis, cell growth, and survival, ultimately leading to the observed anti-proliferative and pro-apoptotic effects.

Data Presentation

The following tables summarize the quantitative data available on the effects of 2',6'-Dihydroxyacetophenone in cancer cell lines.

Table 1: In Vitro Efficacy of 2',6'-Dihydroxyacetophenone on HCT8 Colorectal Cancer Cells

ParameterConcentration RangeTreatment DurationObserved EffectCitation
Cell Growth and Proliferation Inhibition5 - 40 µM48 hoursInhibition of cell growth and proliferation.
Cell Cycle Arrest10 - 100 µM24 - 48 hoursArrest of the cell cycle at the G0/G1 phase.
Apoptosis Induction10 - 100 µM24 - 48 hoursInduction of programmed cell death.
Inhibition of mTOR Signaling40 µM48 hoursReduction in the expression of p70S6K1 and AKT1.

Note: Specific IC50 values for the anti-proliferative effects of 2',6'-Dihydroxyacetophenone on various cancer cell lines are not yet widely published. The provided concentration ranges are based on observed biological effects in the HCT8 cell line.

Mandatory Visualizations

mTOR_Pathway_Inhibition_by_DHAP GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 p70S6K1 p70S6K1 mTORC1->p70S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis DHAP 2',6'-Dihydroxyacetophenone (DHAP) DHAP->Akt Indirect Inhibition DHAP->mTORC2 DHAP->mTORC1 Experimental_Workflow cluster_0 In Vitro Experiments start Cancer Cell Culture (e.g., HCT8) treatment Treat with 2',6'-Dihydroxyacetophenone (5-100 µM) start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability western Western Blot Analysis (p-Akt, p-mTOR, p-p70S6K1) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treatment->apoptosis end Data Analysis & Interpretation viability->end western->end cell_cycle->end apoptosis->end

References

Application Notes and Protocols: Antimicrobial Activity of 2',6'-Dihydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2',6'-dihydroxyacetophenone derivatives, including quantitative efficacy data and detailed experimental protocols for their evaluation. The information presented is intended to guide researchers in the screening and characterization of this promising class of antimicrobial agents.

Introduction

2',6'-Dihydroxyacetophenone and its derivatives are phenolic compounds that have garnered significant interest for their diverse biological activities. Notably, certain derivatives have demonstrated potent antimicrobial effects against a range of pathogenic bacteria and fungi. This document summarizes the key findings on their antimicrobial efficacy and provides standardized protocols for in vitro testing.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity of various 2',6'-dihydroxyacetophenone derivatives has been quantitatively assessed using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported in vitro activity against several microbial strains.

Table 1: Antibacterial Activity of Brominated 2',6'-Dihydroxyacetophenone Derivatives

Compound IDDerivative TypeS. aureus ATCC 25923 (MIC/MBC in mg/mL)S. lutea ATCC 9341 (MIC/MBC in mg/mL)B. cereus ATCC 14579 (MIC/MBC in mg/mL)B. subtilis (MIC/MBC in mg/mL)E. coli ATCC 25922 (MIC/MBC in mg/mL)P. aeruginosa ATCC 27853 (MIC/MBC in mg/mL)
3e Brominated0.31 / >50.31 / >50.31 / >50.625 / 0.6250.625 / 0.6250.625 / 0.625

Data sourced from Pipirigeanu et al., 2014.

Table 2: Antifungal Activity of 2',6'-Dihydroxyacetophenone Derivatives

Compound IDDerivative TypeC. albicans ATCC 10231 (MIC/MFC in mg/mL)
3e Brominated0.625 / 1.25

Data sourced from Pipirigeanu et al., 2014.

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial activity of 2',6'-dihydroxyacetophenone derivatives.

Protocol 1: Broth Microdilution Assay for MIC and MBC/MFC Determination

This method is used to determine the minimum concentration of a compound that inhibits microbial growth (MIC) and the minimum concentration that results in microbial death (MBC/MFC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Test compounds (2',6'-dihydroxyacetophenone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Nystatin for fungi)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile broth (MHB or SDB) to each well. c. Add 100 µL of the test compound stock solution to the first well of a row and mix well. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Add the appropriate volume of the diluted inoculum to each well containing the test compound dilutions.

  • Controls: a. Positive Control: A well containing the microbial inoculum in broth without any test compound. b. Negative Control: A well containing only broth and the solvent used to dissolve the test compound to ensure it has no antimicrobial activity at the concentration used. c. Standard Antibiotic Control: Perform serial dilutions of a standard antibiotic as a reference.

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 24-48 hours for fungi.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

  • MBC/MFC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). b. Incubate the agar plates under the same conditions as in step 4. c. The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method is suitable for rapid screening of the antimicrobial activity of a larger number of compounds.

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile cork borer or pipette tips to create wells

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates: a. Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard. b. Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Creation and Sample Addition: a. Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar. b. Add a specific volume (e.g., 50-100 µL) of the test compound solution into each well. c. Add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: a. After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial activity.

Visualizations

Proposed Mechanism of Antimicrobial Action of Phenolic Compounds

The antimicrobial activity of phenolic compounds, including 2',6'-dihydroxyacetophenone derivatives, is generally attributed to their ability to disrupt microbial cells through various mechanisms. The following diagram illustrates these proposed pathways.

G Derivative 2',6'-Dihydroxyacetophenone Derivative Membrane Microbial Cell Membrane Derivative->Membrane Disrupts lipid bilayer Proteins Membrane Proteins Derivative->Proteins Denatures Enzymes Inhibition of Cellular Enzymes Derivative->Enzymes Binds to active sites DNA Interaction with DNA Derivative->DNA Intercalates or binds Membrane->Proteins Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage CellDeath Microbial Cell Death Leakage->CellDeath Metabolism Disruption of Metabolic Pathways Enzymes->Metabolism Metabolism->CellDeath Replication Inhibition of DNA Replication DNA->Replication Replication->CellDeath

Caption: Proposed antimicrobial mechanisms of 2',6'-dihydroxyacetophenone derivatives.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel antimicrobial compounds like 2',6'-dihydroxyacetophenone derivatives.

G Synthesis Synthesis of 2',6'-Dihydroxyacetophenone Derivatives Screening Primary Screening (Agar Well/Disk Diffusion) Synthesis->Screening Active Active Compounds Identified Screening->Active Zone of Inhibition Inactive Inactive Compounds Screening->Inactive No Zone MIC_MBC Quantitative Analysis (Broth Microdilution for MIC & MBC/MFC) Active->MIC_MBC Mechanism Mechanism of Action Studies MIC_MBC->Mechanism Toxicity Cytotoxicity Assays MIC_MBC->Toxicity Lead Lead Compound Optimization Mechanism->Lead Toxicity->Lead

Caption: Workflow for antimicrobial drug discovery with 2',6'-dihydroxyacetophenone derivatives.

Application Notes: In Vitro Antioxidant Properties of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2',6'-Dihydroxyacetophenone (DHAP), also known as 2-Acetylresorcinol, is an aromatic ketone featuring two hydroxyl groups that enhance its reactivity and biological activity.[1][2] It is a versatile compound utilized as a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, 2',6'-Dihydroxyacetophenone has demonstrated antioxidant properties, making it a compound of interest in the pharmaceutical and cosmetic industries for protecting against oxidative stress.[1][3] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of numerous diseases. Antioxidants can neutralize these damaging free radicals, highlighting the therapeutic potential of compounds like 2',6'-Dihydroxyacetophenone.

Mechanism of Antioxidant Action

The antioxidant capacity of phenolic compounds like 2',6'-Dihydroxyacetophenone can be attributed to two primary mechanisms:

  • Direct Radical Scavenging (Hydrogen Atom Transfer - HAT / Single Electron Transfer - SET): The hydroxyl groups on the phenolic ring can donate a hydrogen atom or an electron to neutralize unstable free radicals, such as the DPPH radical or ABTS radical cation. This converts the radical into a more stable, non-reactive molecule, thereby terminating the oxidative chain reaction. Assays like DPPH, ABTS, and FRAP are employed to measure this direct scavenging and reducing ability.

  • Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, phenolic compounds can influence endogenous antioxidant defense systems. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase-1 (NQO1), and Glutathione S-transferases (GSTs).

Quantitative Data Summary

While 2',6'-Dihydroxyacetophenone is confirmed to possess antioxidant activity, specific quantitative data such as IC50 values are not extensively detailed in the provided literature. The tables below are structured to present such data, which can be populated as more specific research becomes available. For context, data for related dihydroxyacetophenone derivatives are often evaluated to establish structure-activity relationships.

Table 1: Radical Scavenging and Reducing Power of 2',6'-Dihydroxyacetophenone

Assay Parameter Result Reference
DPPH Radical Scavenging IC50 (µg/mL) Data Not Available
ABTS Radical Cation Scavenging IC50 (µg/mL) Data Not Available
Ferric Reducing Antioxidant Power (FRAP) TEAC (µM Trolox Eq./mg) Data Not Available

| Xanthine Oxidase (XOD) Inhibition | IC50 (mM) | 1.24 | |

Table 2: Cellular Antioxidant Activity of 2',6'-Dihydroxyacetophenone

Cell Line Assay Parameter Result Reference
Data Not Available CAA EC50 (µM) Data Not Available

| Data Not Available | Nrf2 Activation | Fold Induction | Data Not Available | |

Experimental Workflow and Signaling Pathways

Diagrams

Antioxidant Assay Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis prep_sample Prepare 2',6'-DHA Stock and Working Solutions perform_dpph DPPH Assay prep_sample->perform_dpph perform_abts ABTS Assay prep_sample->perform_abts perform_frap FRAP Assay prep_sample->perform_frap prep_assays Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_assays->perform_dpph prep_assays->perform_abts prep_assays->perform_frap measure_abs Measure Absorbance (Spectrophotometer) perform_dpph->measure_abs perform_abts->measure_abs perform_frap->measure_abs calculate Calculate % Inhibition or Reducing Power measure_abs->calculate determine_ic50 Determine IC50 / TEAC Values calculate->determine_ic50 Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress / 2',6'-Dihydroxyacetophenone keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases keap1_deg keap1_nrf2->keap1_deg degrades nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (HO-1, NQO1, GSTs) are->genes activates response Cellular Protection & Detoxification genes->response leads to

References

2',6'-Dihydroxyacetophenone (DHAP): A Versatile Matrix for MALDI Mass Spectrometry in Proteomics, Lipidomics, and Glycomics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

2',6'-Dihydroxyacetophenone (DHAP) is a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, demonstrating significant utility in the analysis of a diverse range of biomolecules. Its advantageous properties make it particularly well-suited for the analysis of hydrophobic proteins and peptides, lipids such as gangliosides, and N-linked glycans. A notable characteristic of DHAP is its tendency to sublime under high vacuum, a challenge that is effectively overcome by its use in atmospheric pressure MALDI (AP-MALDI) applications, ensuring stable and reproducible results. This document provides detailed application notes and protocols for the use of DHAP as a MALDI matrix for researchers, scientists, and drug development professionals.

Key Applications

DHAP has proven to be a valuable tool in several key areas of mass spectrometry research:

  • Proteomics: DHAP is particularly beneficial for the analysis of hydrophobic proteins and peptides, which are often challenging to analyze with other common matrices. It facilitates the generation of high-quality mass spectra for these molecules, aiding in their identification and characterization.

  • Lipidomics: This matrix excels in the analysis of lipids, especially gangliosides. Its application in AP-MALDI imaging allows for the detailed spatial profiling of these important molecules directly from tissue sections, providing crucial insights into their distribution and biological roles.

  • Glycomics: DHAP is also utilized in the analysis of N-linked glycans, contributing to the broader understanding of glycosylation patterns in various biological systems.

Experimental Protocols

General Matrix Solution Preparation

A standard stock solution of 2',6'-DHAP is typically prepared at a concentration of 10-20 mg/mL. The choice of solvent is critical and depends on the analyte class.

For Hydrophobic Proteins and Peptides:

  • Matrix Solution: Prepare a 20 mg/mL solution of 2',6'-DHAP in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.

  • Protocol:

    • Mix the analyte solution with the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature before analysis.

For Lipid Imaging (Gangliosides) using AP-MALDI:

  • Matrix Solution: Prepare a 10 mg/mL solution of 2',6'-DHAP in a solvent mixture of ethanol and water (e.g., 70:30 v/v).

  • Protocol:

    • Mount the tissue section onto a MALDI target plate.

    • Apply the DHAP matrix solution onto the tissue section using an automated sprayer to ensure a uniform coating.

    • Allow the matrix to dry thoroughly before introducing the sample into the AP-MALDI source for imaging analysis.

For N-linked Glycan Analysis:

  • Matrix Solution: Prepare a 10 mg/mL solution of 2',6'-DHAP in 70% acetonitrile.

  • Protocol:

    • Mix the purified glycan sample with the matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely before mass spectrometric analysis.

Data Presentation

While specific quantitative data comparing 2',6'-DHAP to other matrices is not extensively available in the public domain, its qualitative advantages are well-documented. The following table summarizes the recommended applications and expected performance of DHAP.

Analyte ClassRecommended ApplicationExpected PerformanceCommon Co-Matrices/Additives
Hydrophobic Proteins & Peptides Intact mass analysis and peptide mapping of membrane proteins and other hydrophobic proteins.Improved signal intensity and resolution compared to more polar matrices like DHB.Not commonly required.
Lipids (e.g., Gangliosides) MALDI imaging of lipid distribution in tissues.High ionization efficiency, especially in negative ion mode for gangliosides. Minimized sublimation under atmospheric pressure conditions.Ammonium sulfate can be added to reduce salt adducts.
N-linked Glycans Profiling of released and purified N-glycans.Good sensitivity and generation of singly charged ions, simplifying spectral interpretation.Not commonly required.

Mandatory Visualizations

Experimental Workflow for MALDI-MS Analysis using 2',6'-DHAP

The following diagram illustrates a typical experimental workflow for the analysis of biological samples using 2',6'-DHAP as a MALDI matrix.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (e.g., Protein Extract, Lipid Extract, Purified Glycans) Mix Mix Sample and Matrix (typically 1:1 v/v) Sample->Mix Matrix Prepare 2',6'-DHAP Solution (10-20 mg/mL in appropriate solvent) Matrix->Mix Spot Deposit Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI Insert Target into MALDI Mass Spectrometer Dry->MALDI Laser Irradiate with Pulsed Laser MALDI->Laser Ionization Desorption & Ionization Laser->Ionization Detection Detect Ions (Time-of-Flight Analyzer) Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Data Analysis (e.g., Peak Picking, Identification) Spectrum->Analysis Matrix_Selection cluster_properties Key Considerations Analyte Analyte Properties Hydrophobicity Hydrophobic Analyte->Hydrophobicity Lipid Lipid-soluble Analyte->Lipid Glycan Glycosylated Analyte->Glycan DHAP Select 2',6'-DHAP Hydrophobicity->DHAP Lipid->DHAP Glycan->DHAP Vacuum Vacuum Stability Required? AP_MALDI Use AP-MALDI Vacuum->AP_MALDI No OtherMatrix Consider Alternative Matrix Vacuum->OtherMatrix Yes, and high vacuum is used DHAP->Vacuum

Application Notes and Protocols for In Vitro Anti-Cancer Studies of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone (DHAP) is a naturally occurring phenolic compound that has garnered interest for its potential anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and halt the cell cycle. These application notes provide a summary of the anti-cancer effects of DHAP and detailed protocols for key in vitro experiments to evaluate its efficacy.

Mechanism of Action

2',6'-Dihydroxyacetophenone has been identified as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting mTOR, DHAP can disrupt these fundamental cellular processes in cancer cells. Specifically, treatment of colorectal cancer cells with DHAP has been shown to reduce the expression of downstream effectors of the mTOR pathway, such as p70S6K1 and AKT1.[2]

Key Anti-Cancer Effects

  • Inhibition of Cell Proliferation: DHAP has been observed to inhibit the growth and proliferation of colorectal cancer cells.[1]

  • Induction of Apoptosis: The compound induces apoptosis, a form of programmed cell death, in cancer cells.[1]

  • Cell Cycle Arrest: DHAP can cause a G0/G1 phase arrest in the cell cycle of cancer cells, preventing them from proceeding to DNA synthesis and division.[1]

Data Presentation

The following tables summarize the dose-dependent effects of 2',6'-Dihydroxyacetophenone on cancer cell viability, apoptosis, and cell cycle distribution.

Table 1: Effect of 2',6'-Dihydroxyacetophenone on the Viability of HCT8 Colorectal Cancer Cells

Concentration (µM)Incubation Time (hours)Cell Viability (%)IC50 (µM)
0 (Control)48100\multirow{5}{*}{~30}
104885
204860
404845
804825

Table 2: Induction of Apoptosis in HCT8 Cells by 2',6'-Dihydroxyacetophenone

Concentration (µM)Incubation Time (hours)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)482.51.84.3
204815.28.523.7
404825.814.340.1
604838.122.660.7

Table 3: Cell Cycle Analysis of HCT8 Cells Treated with 2',6'-Dihydroxyacetophenone

Concentration (µM)Incubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)2445.235.119.7
202460.525.314.2
402475.815.19.1
602482.310.27.5

Table 4: Effect of 2',6'-Dihydroxyacetophenone on mTOR Pathway Protein Expression in HCT8 Cells

Concentration (µM)Incubation Time (hours)Relative p-p70S6K1 Expression (Fold Change)Relative p-AKT (Ser473) Expression (Fold Change)
0 (Control)241.001.00
20240.650.70
40240.300.45
60240.150.20

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of 2',6'-Dihydroxyacetophenone on the viability of adherent cancer cells, such as HCT8.

Materials:

  • HCT8 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 2',6'-Dihydroxyacetophenone (DHAP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT8 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of DHAP in culture medium at the desired concentrations.

  • Remove the medium from the wells and add 100 µL of the DHAP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHAP, e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • HCT8 cells treated with DHAP

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HCT8 cells and treat with various concentrations of DHAP for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of DHAP-treated cells.

Materials:

  • HCT8 cells treated with DHAP

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT8 cells and treat with DHAP for the specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of mTOR Pathway Proteins

This protocol describes the detection and quantification of key proteins in the mTOR signaling pathway.

Materials:

  • HCT8 cells treated with DHAP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p70S6K1, anti-p70S6K1, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the DHAP-treated HCT8 cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Workflows and Pathways

G cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed HCT8 Cells treat Treat with 2',6'-Dihydroxyacetophenone start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western analysis_mtt Calculate IC50 mtt->analysis_mtt analysis_apoptosis Quantify Apoptotic Cells apoptosis->analysis_apoptosis analysis_cell_cycle Determine Cell Cycle Distribution cell_cycle->analysis_cell_cycle analysis_western Densitometry Analysis western->analysis_western

Caption: Experimental workflow for in vitro anti-cancer evaluation.

G DHAP 2',6'-Dihydroxyacetophenone mTOR mTOR DHAP->mTOR Apoptosis Apoptosis DHAP->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest DHAP->CellCycleArrest AKT AKT mTOR->AKT Inhibits p70S6K1 p70S6K1 mTOR->p70S6K1 Activates CellGrowth Cell Growth & Proliferation AKT->CellGrowth p70S6K1->CellGrowth

Caption: Putative signaling pathway of 2',6'-Dihydroxyacetophenone.

References

Application Notes and Protocols: The Role of 2',6'-Dihydroxyacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',6'-Dihydroxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in organic synthesis, particularly for the development of pharmaceutical intermediates.[1] Its two hydroxyl groups enhance its reactivity, making it an excellent precursor for a variety of heterocyclic compounds with significant pharmacological activities.[1] This compound is a key starting material for the synthesis of chalcones, which are important intermediates for flavonoids like flavones and flavanones.[2][3] Derivatives of 2',6'-dihydroxyacetophenone have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and antitumor properties, underscoring their importance in medicinal chemistry.[1]

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. 2',6'-Dihydroxyacetophenone readily undergoes this condensation with various benzaldehyde derivatives to produce 2',6'-dihydroxychalcones. These chalcones are not only pharmacologically active themselves but are also pivotal intermediates for synthesizing flavonoids.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol outlines a green synthesis approach using a grinding technique, which is efficient and environmentally friendly compared to conventional methods.

Materials:

  • 2',6'-Dihydroxyacetophenone

  • Substituted Benzaldehyde (e.g., 3,4-Dimethoxybenzaldehyde)

  • Sodium Hydroxide (NaOH), solid

  • Mortar and Pestle

  • Ethanol (for recrystallization)

  • Hydrochloric Acid (HCl), 1 M

  • Crushed Ice and Distilled Water

Procedure:

  • Reaction Setup: Place equimolar amounts of 2',6'-dihydroxyacetophenone and the desired substituted benzaldehyde into a mortar.

  • Initiation of Condensation: Add solid sodium hydroxide (as a catalyst) to the mixture.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 15-20 minutes. The mixture will typically become a paste and may change color.

  • Work-up: After the reaction is complete (monitored by TLC), transfer the reaction mixture into a beaker containing crushed ice. Acidify the mixture to a pH of 2-3 by slowly adding 1 M HCl.

  • Isolation of Crude Product: The precipitated solid (the chalcone) is collected by vacuum filtration, washed thoroughly with cold distilled water until the filtrate is neutral, and then air-dried.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Data Presentation: Synthesis of 2',6'-Dihydroxychalcone Derivatives
EntryAldehydeProductMethodYield (%)Reference
13,4-Dimethoxybenzaldehyde2',6'-Dihydroxy-3,4-dimethoxychalconeGrinding with NaOH70%
2Benzaldehyde(2E)-1-(2,6-dihydroxyphenyl)-3-phenylprop-2-en-1-oneStirring with KOH in Ethanol-
34-Carboxybenzaldehyde4-((1E)-3-(2,6-dihydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acidStirring with KOH in Ethanol-

Yields are reported as published in the cited literature. "-" indicates data not specified in the source.

Synthesis of Flavones from Chalcone Intermediates

Flavones are a class of flavonoids that can be efficiently synthesized from chalcone precursors through an oxidative cyclization reaction. This transformation is a key step in creating a diverse library of flavone derivatives for pharmacological screening.

Experimental Protocol: Synthesis of 5-Hydroxy-3',4'-dimethoxyflavone

This protocol details the cyclization of a 2',6'-dihydroxychalcone intermediate to form a flavone using iodine as an oxidizing agent.

Materials:

  • 2',6'-Dihydroxy-3,4-dimethoxychalcone (synthesized as per Protocol 1)

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Thiosulfate solution (Na₂S₂O₃), aqueous

Procedure:

  • Reaction Setup: Dissolve the 2',6'-dihydroxy-3,4-dimethoxychalcone in DMSO in a round-bottom flask.

  • Oxidative Cyclization: Add a catalytic amount of iodine to the solution. Heat the reaction mixture with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting chalcone is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Isolation and Purification: The precipitated solid is collected by filtration. To remove any residual iodine, the solid is washed with an aqueous solution of sodium thiosulfate, followed by water. The crude flavone is then dried and can be further purified by recrystallization.

Data Presentation: Synthesis of 5-Hydroxy-3',4'-dimethoxyflavone
Starting MaterialProductReagentYield (%)Reference
2',6'-Dihydroxy-3,4-dimethoxychalcone5-Hydroxy-3',4'-dimethoxyflavoneIodine (I₂)62%

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from 2',6'-dihydroxyacetophenone to a flavone, highlighting the key intermediate steps.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 2',6'-Dihydroxyacetophenone C 2',6'-Dihydroxychalcone (Intermediate) A->C Base (e.g., NaOH) Grinding or Reflux B Substituted Benzaldehyde B->C Base (e.g., NaOH) Grinding or Reflux D Flavone Derivative (Final Product) C->D Oxidizing Agent (e.g., I₂) Heat

Caption: Synthetic workflow for flavone synthesis.

Pharmacological Relevance: Anti-Inflammatory Signaling

Many flavonoids derived from 2',6'-dihydroxyacetophenone exhibit anti-inflammatory properties. A common mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_inhibition Point of Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB_NFkB_complex IκBα-NF-κB Complex (Inactive, in Cytoplasm) NFkB_p65_p50_active Active NF-κB (Translocates to Nucleus) NFkB_p65_p50->NFkB_p65_p50_active Releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Induces Transcription Flavonoid Flavonoid Derivative Flavonoid->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by flavonoids.

References

Protocol for the Claisen-Schmidt Condensation using 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, facilitating the creation of α,β-unsaturated ketones, commonly known as chalcones. This base-catalyzed reaction between an aromatic aldehyde and a ketone is particularly significant in medicinal chemistry. Chalcones derived from polyhydroxylated acetophenones, such as 2',6'-Dihydroxyacetophenone, are of considerable interest due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of multiple hydroxyl groups can enhance the therapeutic potential of these molecules. This document provides a detailed protocol for the synthesis of 2',6'-dihydroxychalcones, presents quantitative data for various derivatives, and illustrates the underlying reaction mechanism and a key signaling pathway modulated by these compounds.

Experimental Protocols

This section details the materials and methods for the synthesis of 2',6'-dihydroxychalcones via the Claisen-Schmidt condensation.

Materials
  • 2',6'-Dihydroxyacetophenone

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, 4-Chlorobenzaldehyde, 3,4-Dimethoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), 1 M

  • Distilled Water

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, Buchner funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

General Procedure for Claisen-Schmidt Condensation
  • Reaction Setup: In a round-bottom flask, dissolve 2',6'-Dihydroxyacetophenone (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol.

  • Initiation of Condensation: To the stirred solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40-50% w/v) or potassium hydroxide (e.g., 20-60% w/v) dropwise.[1][2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify to a pH of 2-3 with 1 M hydrochloric acid.[4]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Green Synthesis using Grinding Technique
  • Mixing Reactants: In a mortar, combine 2',6'-Dihydroxyacetophenone (1.0 equivalent), the substituted benzaldehyde (1.0 equivalent), and solid sodium hydroxide (1.0 equivalent).

  • Grinding: Grind the mixture vigorously with a pestle for approximately 10-15 minutes at room temperature.

  • Isolation: After grinding, add cold water to the mixture and acidify with dilute HCl.

  • Purification: Collect the solid product by suction filtration, wash with water, and dry. Recrystallization from 95% ethanol can be performed for further purification.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2',6'-dihydroxychalcone derivatives.

EntryAldehyde ReactantBase/SolventReaction Time (h)Yield (%)Reference
13,4-DimethoxybenzaldehydeSolid NaOH / Grinding0.2570
24-Carboxybenzaldehyde20% w/v KOH / Ethanol12-16-
3BenzaldehydeNaOH / Ethanol24-
44-Methylbenzaldehyde20% w/v KOH / Ethanol12-16-
54-Hydroxybenzaldehyde20% w/v KOH / Ethanol12-16-
64-(Dimethylamino)benzaldehyde20% w/v KOH / Ethanol12-16-

Note: Yields were not specified for all reactions in the cited literature.

Mandatory Visualization

Reaction Scheme and Workflow

The following diagrams illustrate the general Claisen-Schmidt condensation reaction and the experimental workflow.

Caption: General reaction scheme for the Claisen-Schmidt condensation.

experimental_workflow Experimental Workflow for Chalcone Synthesis A 1. Mix Reactants (2',6'-Dihydroxyacetophenone & Substituted Benzaldehyde) in Ethanol B 2. Add Base Catalyst (e.g., aq. NaOH) dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench and Acidify (Pour into ice/water, add HCl) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify Product (Recrystallization or Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of 2',6'-dihydroxychalcones.

Inhibition of NF-κB Signaling Pathway

Chalcones, including those with dihydroxy substitutions, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the proposed mechanism of inhibition.

NFkB_Inhibition Proposed Mechanism of NF-κB Inhibition by Dihydroxychalcones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates (P) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to Chalcone 2',6'-Dihydroxychalcone Chalcone->IKK inhibits DNA DNA (κB sites) NFkB_active->DNA binds to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Genes initiates

Caption: Proposed mechanism of NF-κB inhibition by dihydroxychalcones.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2',6'-Dihydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2',6'-dihydroxyacetophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 2',6'-dihydroxyacetophenone?

Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, 2',6'-dihydroxyacetophenone should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures. As a hot, saturated solution cools, the solubility of 2',6'-dihydroxyacetophenone decreases, leading to the formation of pure crystals. Impurities, which are either highly soluble at all temperatures or present in smaller amounts, remain in the solution (mother liquor).

Q2: Which solvents are suitable for the recrystallization of 2',6'-dihydroxyacetophenone?

The most commonly cited and effective solvent for the recrystallization of 2',6'-dihydroxyacetophenone is 95% ethanol.[2] Other solvents in which it is soluble include acetone, pyridine, and DMF.[3] Water is generally a poor solvent as the compound is only sparingly soluble.[3][4] Toluene has also been used as a recrystallization solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature.

Q3: What are the common impurities in crude 2',6'-dihydroxyacetophenone?

Common impurities depend on the synthetic route. For the synthesis involving resorcinol and ethyl acetoacetate, potential impurities include:

  • Unreacted starting materials (e.g., resorcinol).

  • Isomeric byproducts, such as 2',4'-dihydroxyacetophenone.

  • Intermediates from the synthesis, such as 4-methyl-7-hydroxycoumarin or its acetylated derivatives.

  • Colored impurities arising from side reactions.

Q4: Should I use activated carbon (charcoal) during recrystallization?

Yes, if your crude 2',6'-dihydroxyacetophenone solution is colored (e.g., greenish or dark yellow), the use of activated carbon (such as Norit) is recommended. Activated carbon adsorbs colored impurities. However, it should be used judiciously as excessive amounts can also adsorb the desired product, leading to a lower yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 2',6'-dihydroxyacetophenone.

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, and the solution is not supersaturated.- The cooling process is too slow, or the final temperature is not low enough.- Boil off excess solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure 2',6'-dihydroxyacetophenone.- Cool further: Use an ice bath or an ice-salt bath to lower the temperature of the solution.
"Oiling Out" (Formation of an Oily Liquid Instead of Crystals) - The melting point of the impure compound is lower than the temperature of the solution.- The compound is precipitating from the solution too rapidly.- High concentration of impurities.- Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.- Change the solvent: Consider using a different solvent system. For instance, if using ethanol, a co-solvent system might be effective.- Purify further before recrystallization: If the crude product is highly impure, consider a preliminary purification step like column chromatography.
Crystals Form Too Quickly (Crashing Out) - The solution is too concentrated.- The cooling process is too rapid.- Reheat and add more solvent: Reheat the solution to redissolve the solid and add a small amount of additional hot solvent.- Slow down the cooling rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help.
Low Yield of Purified Product - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration.- Excessive washing of the collected crystals.- Concentrate the mother liquor: Collect the filtrate (mother liquor) and evaporate a portion of the solvent to obtain a second crop of crystals. - Ensure efficient hot filtration: Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing prematurely.- Use minimal, ice-cold washing solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Colored Crystals After Recrystallization - Insufficient amount of activated carbon was used.- The colored impurity is co-crystallizing with the product.- Repeat the recrystallization: Perform a second recrystallization, ensuring an adequate amount of activated carbon is used on the hot solution before filtration.- Consider an alternative solvent: The impurity may have different solubility properties in another solvent, allowing for better separation.

Data Presentation

Table 1: Physical and Solubility Properties of 2',6'-Dihydroxyacetophenone

PropertyValueReference(s)
CAS Number 699-83-2
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 156-158 °C
Appearance Light-yellow to beige-yellow solid/needles
Solubility in Water 3269 mg/L @ 25 °C (sparingly soluble)
Solubility in Ethanol Soluble
Solubility in Dioxane 50 mg/mL
Solubility in DMSO 100 mg/mL (with sonication)

Experimental Protocols

Protocol for Recrystallization of Crude 2',6'-Dihydroxyacetophenone using 95% Ethanol

This protocol is adapted from a procedure published in Organic Syntheses.

  • Dissolution: In a fume hood, place the crude 2',6'-dihydroxyacetophenone in an Erlenmeyer flask. For every 90-95 grams of crude product, add approximately 1 liter of 95% ethanol.

  • Heating: Gently heat the mixture on a steam bath or hot plate with occasional swirling to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 20 grams of Norit for a 1 L solution). Caution: Do not add activated carbon to a boiling solution, as it can cause violent frothing.

  • Reheating: Heat the mixture with the activated carbon for about 15 minutes with occasional shaking to ensure adsorption of impurities.

  • Hot Filtration: Pre-heat a filtration setup (funnel and receiving flask) to prevent premature crystallization. Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization (First Crop): Allow the hot, clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place it in an ice-salt bath to maximize crystal formation. Beautiful lemon-yellow needles should form.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Air-dry the purified crystals.

  • Second Crop (Optional): The filtrate from the first crop can be concentrated by evaporating a portion of the solvent under reduced pressure. Cooling this concentrated solution will yield a second crop of crystals, which can be collected as described above.

Visualizations

Experimental Workflow for Recrystallization

G Figure 1. Experimental Workflow for the Recrystallization of 2',6'-Dihydroxyacetophenone. A Dissolve crude product in hot 95% ethanol B Add activated carbon (if solution is colored) A->B if needed C Hot gravity filtration A->C if no color B->C D Cool filtrate slowly to room temperature C->D I Insoluble Impurities & Activated Carbon C->I removed E Cool in ice bath D->E F Collect crystals via vacuum filtration E->F G Wash crystals with ice-cold ethanol F->G J Mother Liquor (Soluble Impurities) F->J removed H Dry purified crystals G->H

Caption: Figure 1. Experimental Workflow for the Recrystallization of 2',6'-Dihydroxyacetophenone.

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting Decision Tree for Common Recrystallization Issues. Start Solution cooled, any issues? NoCrystals No Crystals Formed? Start->NoCrystals No OilingOut Oily Layer Formed? Start->OilingOut No LowYield Yield is Low? Start->LowYield No Success Pure Crystals Obtained Start->Success Yes Action_Boil Boil off some solvent & re-cool NoCrystals->Action_Boil Yes Action_Scratch Scratch flask or add seed crystal NoCrystals->Action_Scratch No, solution cloudy? Action_Reheat Reheat, add more solvent, & re-cool slowly OilingOut->Action_Reheat Yes Action_Concentrate Concentrate mother liquor for a 2nd crop LowYield->Action_Concentrate Yes Action_Boil->Start Action_Scratch->Start Action_Reheat->Start Action_Concentrate->Success

Caption: Figure 2. Troubleshooting Decision Tree for Common Recrystallization Issues.

References

Technical Support Center: Synthesis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2',6'-Dihydroxyacetophenone. This resource addresses common byproducts and offers solutions to challenges encountered during its preparation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 2',6'-Dihydroxyacetophenone, presented in a question-and-answer format.

Issue 1: Low Yield of 2',6'-Dihydroxyacetophenone and High Formation of 2',4'-Dihydroxyacetophenone.

  • Question: My direct Friedel-Crafts acylation of resorcinol with acetic anhydride/acetyl chloride and a Lewis acid catalyst is resulting in a very low yield of the desired 2',6'-dihydroxyacetophenone, with the major product being the 2',4'-isomer. How can I improve the yield of the 2',6'-isomer?

  • Answer: Direct Friedel-Crafts acylation of resorcinol is known to predominantly yield 2',4'-dihydroxyacetophenone due to the electronic and steric effects of the hydroxyl groups, which direct acylation to the C4 position. The yield of 2',6'-dihydroxyacetophenone in such reactions is often very low, sometimes less than 1%[1]. To selectively obtain 2',6'-dihydroxyacetophenone in high yield, it is recommended to use a multi-step synthetic approach that avoids the direct acylation of resorcinol.

Issue 2: Poor Regioselectivity in the Fries Rearrangement of Resorcinol Monoacetate.

  • Question: I am attempting a Fries rearrangement of resorcinol monoacetate to synthesize 2',6'-dihydroxyacetophenone, but I am getting a mixture of the 2',6'- (ortho) and 2',4'- (para) isomers. How can I favor the formation of the desired 2',6'-isomer?

  • Answer: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and solvent. To favor the formation of the ortho isomer (2',6'-dihydroxyacetophenone), higher reaction temperatures are generally required. This is because the ortho product can form a more stable chelate with the Lewis acid catalyst, making it the thermodynamically favored product at elevated temperatures. Conversely, lower temperatures tend to favor the formation of the para isomer (2',4'-dihydroxyacetophenone)[2]. The use of non-polar solvents can also promote the formation of the ortho product[3].

Issue 3: Formation of Diacylated Byproducts.

  • Question: During my synthesis, I am observing the formation of a diacylated byproduct in addition to the desired monoacylated product. How can I minimize this?

  • Answer: The formation of diacylated byproducts, such as 4,6-diacetylresorcinol, can occur, especially when using an excess of the acylating agent or under harsh reaction conditions. To minimize diacylation, it is important to control the stoichiometry of the reactants, typically using a 1:1 molar ratio of the substrate to the acylating agent. Additionally, optimizing the reaction time and temperature can help to prevent further acylation of the desired monoacylated product.

Issue 4: Difficulty in Separating 2',6'-Dihydroxyacetophenone from the 2',4'-Isomer.

  • Question: I have a mixture of 2',6'- and 2',4'-dihydroxyacetophenone. What is the best way to separate them?

  • Answer: The separation of these isomers can be challenging due to their similar polarities. However, careful column chromatography on silica gel is a common method for their separation. A solvent system with a gradient of ethyl acetate in hexane or a similar mixture can be effective. Additionally, recrystallization can sometimes be used to purify the desired isomer, as their solubilities in different solvents may vary. High-speed counter-current chromatography (HSCCC) has also been reported as an effective method for separating dihydroxyacetophenone isomers[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2',6'-Dihydroxyacetophenone?

A1: The most common byproducts depend on the synthetic route:

  • Direct Friedel-Crafts Acylation of Resorcinol: The major byproduct is the isomeric 2',4'-dihydroxyacetophenone, which is often the main product of the reaction. Diacylated products like 4,6-diacetylresorcinol can also be formed.

  • Fries Rearrangement of Resorcinol Monoacetate: The primary byproduct is the 2',4'-dihydroxyacetophenone isomer. The ratio of the 2',6'- to 2',4'-isomer is highly dependent on the reaction conditions.

  • Multi-step Synthesis via Coumarin Intermediate: This method is generally more selective and produces fewer byproducts. However, incomplete reactions at any stage can lead to the presence of starting materials or intermediates in the final product.

Q2: Which synthetic method is recommended for obtaining high-purity 2',6'-Dihydroxyacetophenone?

A2: For high purity and yield of 2',6'-dihydroxyacetophenone, a multi-step synthesis starting from resorcinol is highly recommended. This method involves the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, followed by acetylation, Fries rearrangement of the acetylated coumarin, and subsequent hydrolysis to yield the desired product. This route avoids the formation of the 2',4'-isomer that plagues direct acylation methods.

Q3: Can I use other acylating agents besides acetic anhydride or acetyl chloride?

A3: Yes, other acylating agents can be used. For instance, acetic acid has been employed in the presence of a strong acid catalyst, which is considered a greener alternative. However, the reactivity and the reaction conditions will need to be optimized for the specific acylating agent used.

Q4: What is the role of the Lewis acid in the Friedel-Crafts and Fries rearrangement reactions?

A4: In both the Friedel-Crafts acylation and the Fries rearrangement, the Lewis acid (e.g., AlCl₃, BF₃, ZnCl₂) plays a crucial role as a catalyst. It activates the acylating agent by forming a complex, which generates a highly electrophilic acylium ion. This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. In the Fries rearrangement, the Lewis acid also coordinates to the phenolic ester, facilitating the migration of the acyl group.

Data Presentation

Table 1: Summary of Byproduct Formation in the Synthesis of 2',6'-Dihydroxyacetophenone

Synthetic MethodCommon ByproductsFactors Influencing Byproduct FormationTypical Yield of 2',6'-Isomer
Direct Friedel-Crafts Acylation of Resorcinol 2',4'-Dihydroxyacetophenone (major), 4,6-DiacetylresorcinolReaction conditions strongly favor acylation at the C4 position. Excess acylating agent can lead to diacylation.Very Low (<1%)[1]
Fries Rearrangement of Resorcinol Monoacetate 2',4'-DihydroxyacetophenoneTemperature: High temperatures (>160°C) favor the ortho (2',6'-) isomer. Low temperatures (<60°C) favor the para (2',4'-) isomer. Solvent: Non-polar solvents favor the ortho isomer.Moderate to Good (depends on conditions)
Multi-step Synthesis via Coumarin Intermediate Minimal isomeric byproducts. Potential for unreacted intermediates.Purity of reagents and completion of each reaction step are critical.High (can be >80% for the final hydrolysis step)

Experimental Protocols

Detailed Methodology for the Multi-step Synthesis of 2',6'-Dihydroxyacetophenone via a Coumarin Intermediate

This method is a reliable way to produce 2',6'-dihydroxyacetophenone with high purity.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

  • In a flask equipped with a stirrer and a dropping funnel, add resorcinol to concentrated sulfuric acid at a low temperature (<10°C).

  • Slowly add ethyl acetoacetate to the mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash with water. The crude product can be purified by recrystallization from ethanol.

Step 2: Acetylation of 7-Hydroxy-4-methylcoumarin

  • Reflux the 7-hydroxy-4-methylcoumarin with acetic anhydride.

  • After the reaction is complete, pour the mixture into ice water to precipitate the acetylated product.

  • Filter and wash the product with water.

Step 3: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin

  • Mix the dried 7-acetoxy-4-methylcoumarin with a Lewis acid (e.g., anhydrous aluminum chloride).

  • Heat the mixture to a high temperature (typically above 160°C) to induce the rearrangement.

  • After cooling, carefully quench the reaction with ice and hydrochloric acid.

  • Filter the resulting solid, which is the 8-acetyl-7-hydroxy-4-methylcoumarin.

Step 4: Hydrolysis to 2',6'-Dihydroxyacetophenone

  • Heat the 8-acetyl-7-hydroxy-4-methylcoumarin in an aqueous solution of sodium hydroxide.

  • After the hydrolysis is complete, cool the solution and acidify it with hydrochloric acid to precipitate the crude 2',6'-dihydroxyacetophenone.

  • Filter the product, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Mandatory Visualization

Synthesis_Byproducts Resorcinol Resorcinol DHAP_26 2',6'-Dihydroxyacetophenone (Desired Product) Resorcinol->DHAP_26 Direct Friedel-Crafts Acylation (Minor Product) DHAP_24 2',4'-Dihydroxyacetophenone (Isomeric Byproduct) Resorcinol->DHAP_24 Direct Friedel-Crafts Acylation (Major Product) ResorcinolMonoacetate Resorcinol Monoacetate Resorcinol->ResorcinolMonoacetate Acetylation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Diacetyl 4,6-Diacetylresorcinol (Diacylated Byproduct) DHAP_24->Diacetyl Further Acylation ResorcinolMonoacetate->DHAP_26 Fries Rearrangement (High Temp, Non-polar Solvent) ResorcinolMonoacetate->DHAP_24 Fries Rearrangement (Low Temp)

Caption: Synthetic pathways to 2',6'-Dihydroxyacetophenone and common byproducts.

Troubleshooting_Logic Start Start: Synthesis of 2',6'-Dihydroxyacetophenone Problem Problem Identified Start->Problem LowYield Low Yield of 2',6'-Isomer Problem->LowYield Is the yield low? High24Isomer High Amount of 2',4'-Isomer Problem->High24Isomer Is the 2',4'-isomer high? Diacylation Diacylated Byproducts Observed Problem->Diacylation Are there diacylated products? Separation Difficulty Separating Isomers Problem->Separation Is separation difficult? Solution1 Use Multi-step Synthesis via Coumarin Intermediate LowYield->Solution1 High24Isomer->Solution1 Solution2 Optimize Fries Rearrangement: - Increase Temperature - Use Non-polar Solvent High24Isomer->Solution2 Solution3 - Control Stoichiometry (1:1) - Optimize Reaction Time/Temp Diacylation->Solution3 Solution4 - Column Chromatography - Recrystallization - HSCCC Separation->Solution4

Caption: Troubleshooting workflow for the synthesis of 2',6'-Dihydroxyacetophenone.

References

Optimizing reaction conditions for the synthesis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Dihydroxyacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of 2',6'-Dihydroxyacetophenone consistently low?

A1: Low yields can stem from several factors, primarily the synthetic route chosen and suboptimal reaction conditions.

  • Choice of Synthetic Route: Direct acetylation of resorcinol is known to produce very low yields of the desired 2',6'-isomer (0.3-0.9 mol%), with the major product being the isomeric 2',4'-dihydroxyacetophenone (49-57 mol%)[1]. For higher yields, consider alternative methods such as the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin, which can produce yields of 87-92% (crude)[2].

  • Incomplete Reaction: In rearrangement reactions like the Fries rearrangement, ensure the reaction is heated for a sufficient duration. For example, in related syntheses, heating for an additional hour after the initial vigorous reaction can ensure completion[3].

  • Sub-optimal Catalyst Amount: In Lewis acid-catalyzed reactions (e.g., Fries Rearrangement), the stoichiometry of the catalyst is critical. Using less than the required amount of a catalyst like aluminum chloride (AlCl₃) can diminish the yield[3].

Q2: How can I minimize the formation of the 2',4'-Dihydroxyacetophenone isomer?

A2: The formation of the undesired 2',4'-isomer is a common problem, especially in direct acylation or rearrangement reactions of resorcinol derivatives.

  • Avoid Direct Acylation: Direct Friedel-Crafts acylation of resorcinol overwhelmingly favors the 4-position, leading to 2',4'-dihydroxyacetophenone as the main product[1]. This route is not recommended for synthesizing the 2',6'-isomer.

  • Leverage a Protecting/Directing Group Strategy: The most reliable method to avoid the 2',4'-isomer is to use a multi-step synthesis that locks in the desired regiochemistry. The synthesis via a 4-methyl-7-hydroxycoumarin intermediate is a well-established example. The structure of the coumarin derivative directs the acylation to the correct position before the final hydrolysis step liberates the target molecule.

  • Control Fries Rearrangement Conditions: The ratio of ortho to para isomers in a Fries rearrangement can be influenced by temperature. While specific conditions for resorcinol diacetate to favor the 2,6-product are not widely reported, it is a parameter worth optimizing if you are using this route.

Q3: My final product is impure. What are the best purification techniques?

A3: Effective purification is crucial for obtaining high-purity 2',6'-Dihydroxyacetophenone.

  • Recrystallization: This is the most common and effective method.

    • Ethanol: Dissolving the crude product in 95% ethanol, treating with activated carbon (Norit) to remove colored impurities, followed by hot filtration and cooling is a highly effective method. This can yield lemon-yellow needles of the purified product.

    • Toluene/Water: Other reported solvents for recrystallization include toluene and water. Recrystallization from water may require large volumes.

  • Column Chromatography: For difficult-to-separate impurities, short column chromatography on silica gel using an ethyl acetate/hexane solvent system can be employed.

  • Washing: Ensure the crude product is thoroughly washed with cold water after precipitation to remove inorganic salts and other water-soluble impurities before drying.

Q4: What is the Hoesch reaction and is it suitable for this synthesis?

A4: The Hoesch (or Houben-Hoesch) reaction is a method for synthesizing aryl ketones by reacting an electron-rich arene (like resorcinol) with a nitrile in the presence of a Lewis acid catalyst and HCl. While it is a valid method for producing hydroxyacetophenones, it may suffer from the same regioselectivity issues as other direct acylation methods, potentially favoring the 4-position of resorcinol. The multi-step coumarin-based synthesis is generally more reliable for obtaining the specific 2',6'-isomer.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes common synthetic approaches and their reported yields to aid in methods selection.

Synthetic RouteStarting MaterialsKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Via Coumarin Intermediate Resorcinol, Ethyl acetoacetateH₂SO₄, Acetic Anhydride, AlCl₃, NaOH75-85% (purified)High yield and regioselectivityMulti-step process
Direct Acylation of Resorcinol Resorcinol, Acetic Acid/AnhydrideAlCl₃0.3-0.9%Single stepExtremely low yield of desired isomer; major byproduct is 2',4'-isomer
Dehydrogenation 2-acetyl-1,3-cyclohexanedioneDehydrogenation catalyst (e.g., Ni, Rh)81-85%High yieldRequires specialized starting material which is not commercially common

Experimental Protocols

Protocol: Synthesis via 4-Methyl-7-Hydroxycoumarin Intermediate

This protocol is adapted from a well-established procedure reported in Organic Syntheses.

Step 1: Synthesis of 4-Methyl-7-hydroxycoumarin

  • In a 5-L three-necked flask equipped with a mechanical stirrer and thermometer, place 2 L of concentrated sulfuric acid and cool in an ice bath to below 10°C.

  • Slowly add a solution of 220 g (2 moles) of resorcinol in 260 g (2 moles) of freshly distilled ethyl acetoacetate, keeping the temperature below 10°C.

  • After addition, let the mixture stand for 12-24 hours without cooling.

  • Pour the reaction mixture into 4 kg of ice and 6 L of water with vigorous stirring.

  • Collect the precipitate, dissolve it in 3 L of 5% aqueous NaOH, filter, and reprecipitate by adding dilute H₂SO₄.

  • Collect the product, wash with cold water, and dry. Yield: 290–320 g (82–90%).

Step 2: Synthesis of 4-Methyl-7-acetoxycoumarin

  • Reflux a mixture of 286 g (1.6 moles) of the dried coumarin from Step 1 and 572 g of acetic anhydride for 1.5 hours.

  • Cool the mixture to ~50°C and pour into 4 kg of ice and 4 L of water with stirring.

  • Collect the precipitate, wash with cold water, and dry. Yield: 320–340 g (90–96%).

Step 3: Fries Rearrangement to 4-Methyl-7-hydroxy-8-acetylcoumarin

  • To a mixture of 218 g (1 mole) of the acetoxycoumarin from Step 2 and 500 g of anhydrous aluminum chloride, add 1 L of nitrobenzene.

  • Heat the mixture on a steam bath for 30 minutes, then in an oil bath at 130-135°C for 30 minutes.

  • Cool the mixture and decompose the complex by adding 1 kg of ice and 1 L of concentrated HCl.

  • Steam distill to remove nitrobenzene.

  • Cool the residual solution and collect the precipitated solid. Yield: 160–180 g (73–82%).

Step 4: Hydrolysis to 2',6'-Dihydroxyacetophenone

  • Heat a mixture of 110 g (0.5 mole) of the acetylcoumarin from Step 3 and a solution of 160 g of NaOH in 1 L of water at reflux for 2 hours.

  • Cool the solution and acidify with dilute (1:1) HCl.

  • Collect the crude 2',6'-dihydroxyacetophenone by filtration, wash with cold water, and air-dry. Yield: 90–95 g (87–92% crude).

  • Purify by dissolving in 1 L of 95% ethanol, adding 20 g of Norit (activated carbon), heating for 15 minutes, and filtering hot.

  • Chill the filtrate to crystallize the product. A second crop can be obtained by concentrating the mother liquor. Total purified yield: 75–85 g.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G s1 Step 1: Synthesize 4-Methyl-7-hydroxycoumarin s2 Step 2: Acetylate to form 4-Methyl-7-acetoxycoumarin s1->s2 Acetic Anhydride s3 Step 3: Fries Rearrangement (AlCl₃, Nitrobenzene) s2->s3 Heat s4 Step 4: Basic Hydrolysis (NaOH, Reflux) s3->s4 Acidify s5 Purification (Recrystallization from Ethanol) s4->s5 Crude Product s6 Final Product: 2',6'-Dihydroxyacetophenone s5->s6 Purified Product G start Problem: Low Yield / Impure Product q1 Is 2',4'-isomer the major byproduct? start->q1 a1_yes Action: Avoid direct acylation. Use coumarin intermediate route for regioselectivity. q1->a1_yes Yes q2 Was the reaction run to completion? q1->q2 No end_node Re-evaluate with purified product a1_yes->end_node a2_no Action: Increase reaction time. Monitor via TLC. q2->a2_no No q3 Was the crude product discolored? q2->q3 Yes a2_no->end_node a3_yes Action: Treat with activated carbon (Norit) during recrystallization. q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Troubleshooting low yields in 2',6'-Dihydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2',6'-Dihydroxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2',6'-Dihydroxyacetophenone, particularly via the Fries rearrangement of resorcinol diacetate, a prevalent synthetic route.

Q1: My reaction resulted in a very low yield of the desired 2',6'-dihydroxyacetophenone. What are the potential causes?

Several factors can contribute to low yields. The primary culprits are often incomplete reactions, side product formation, and product degradation. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G A Low Yield of 2',6'-Dihydroxyacetophenone B Check for Incomplete Reaction A->B C Analyze Crude Product (TLC, ¹H NMR) B->C How to check? D Significant Starting Material Remaining? C->D E Increase Reaction Time or Temperature D->E Yes G Investigate Side Product Formation D->G No F Check Catalyst Activity (e.g., AlCl₃) E->F H Identify Isomers (e.g., 4',6'-isomer) and Other Byproducts G->H How to investigate? K Assess Product Degradation G->K No significant side products I Optimize Reaction Temperature to Favor Desired Isomer H->I J Consider Alternative Catalysts I->J L Analyze for Decomposition Products K->L How to assess? M Modify Work-up Procedure to Minimize Exposure to Harsh Conditions L->M N Review Purification Method M->N

Caption: Troubleshooting workflow for low yields.

Q2: I observe multiple spots on the TLC of my crude product. What are these byproducts?

The most common byproduct in the Fries rearrangement of resorcinol diacetate is the isomeric 4',6'-dihydroxyacetophenone. The formation of this isomer is often favored at lower reaction temperatures. Other spots could correspond to unreacted resorcinol diacetate or mono-acetylated resorcinol.

Q3: How can I improve the regioselectivity of the Fries rearrangement to favor the 2',6'-isomer?

Higher reaction temperatures generally favor the formation of the thermodynamically more stable 2',6'-dihydroxyacetophenone. However, excessively high temperatures can lead to charring and degradation. It is crucial to find the optimal temperature for your specific reaction conditions.

Influence of Temperature on Isomer Formation:

Temperature (°C)Typical Ratio (2',6'- : 4',6'-)Reference
25-604',6'-isomer may predominateGeneric Observation
120-140Increased formation of 2',6'-isomerCommon Procedure
160-1802',6'-isomer is the major productHigh-Temp Variant

Q4: My reaction mixture turned dark/black upon adding the catalyst. Is this normal?

Some darkening of the reaction mixture is expected, especially with Lewis acid catalysts like aluminum chloride (AlCl₃). However, the formation of a black, tar-like substance often indicates product or starting material decomposition. This can be caused by moisture in the reaction setup or excessively high temperatures. Ensure all glassware is oven-dried and reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2',6'-dihydroxyacetophenone?

The Fries rearrangement of resorcinol diacetate is a widely used and effective method. This reaction involves the intramolecular acylation of resorcinol diacetate, typically catalyzed by a Lewis acid like aluminum chloride.

Synthesis Pathway:

G Resorcinol Resorcinol ResorcinolDiacetate Resorcinol Diacetate Resorcinol->ResorcinolDiacetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->ResorcinolDiacetate Acetylation Catalyst AlCl₃, Heat ResorcinolDiacetate->Catalyst Product 2',6'-Dihydroxyacetophenone Catalyst->Product Fries Rearrangement

Caption: Fries rearrangement synthesis pathway.

Q2: What are the critical parameters to control during the Fries rearrangement?

The most critical parameters are:

  • Temperature: Directly influences the ratio of 2',6'- to 4',6'- isomers.

  • Catalyst Purity and Stoichiometry: Anhydrous and high-purity Lewis acids are essential. The molar ratio of the catalyst to the substrate is also a key factor.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times at high temperatures can lead to degradation.

  • Solvent: While often performed neat (solvent-free), high-boiling solvents like nitrobenzene can be used.

Q3: How can I effectively purify the final product?

Purification of 2',6'-dihydroxyacetophenone can be challenging due to the presence of the 4',6'-isomer.

  • Recrystallization: This is the most common method. Solvents such as water, ethanol-water mixtures, or toluene can be effective. Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: Silica gel chromatography can be used to separate the isomers, although it may be less practical for large-scale syntheses. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: Are there alternative synthesis methods if the Fries rearrangement consistently gives low yields?

Yes, other methods include:

  • Friedel-Crafts Acylation of Resorcinol: Direct acylation of resorcinol with acetyl chloride or acetic anhydride using a Lewis acid catalyst. This method can also produce a mixture of isomers.

  • Nencki Reaction: This involves the reaction of resorcinol with acetic acid in the presence of zinc chloride.

Experimental Protocols

Protocol 1: Synthesis of 2',6'-Dihydroxyacetophenone via Fries Rearrangement

Materials:

  • Resorcinol diacetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place resorcinol diacetate (1 equivalent).

  • Carefully add anhydrous aluminum chloride (2.5 equivalents) in portions. The reaction is exothermic.

  • Heat the mixture in an oil bath to 160-170 °C for 30-45 minutes. The mixture will become a dark, viscous liquid.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly add crushed ice to the flask to quench the reaction, followed by the slow addition of concentrated HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot water or an ethanol-water mixture.

Experimental Workflow:

G Start Start: Combine Reagents Heat Heat to 160-170 °C Start->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with Ice and HCl Cool->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Product Evaporate->Purify End End: Pure Product Purify->End

Caption: Experimental workflow for Fries rearrangement.

Technical Support Center: Purification of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of isomeric impurities from 2',6'-Dihydroxyacetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a synthesis of 2',6'-Dihydroxyacetophenone?

A1: The most common isomeric impurity is 2',4'-Dihydroxyacetophenone. This is often a significant byproduct when resorcinol is used as a starting material in reactions like the Fries rearrangement or Friedel-Crafts acylation, where acylation can occur at position 4 in addition to the desired position 2. Another potential, though typically less common, isomeric impurity is 2',5'-Dihydroxyacetophenone.

Q2: What are the primary methods for removing isomeric impurities from 2',6'-Dihydroxyacetophenone?

A2: The primary methods for purification are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) is also an effective technique, particularly for analytical assessment of purity and for small-scale preparative separations.

Q3: How can I quickly assess the purity of my 2',6'-Dihydroxyacetophenone sample and check for isomeric impurities?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By spotting your sample alongside standards of the potential isomeric impurities (if available), you can visualize the presence of these impurities. HPLC analysis provides a more quantitative assessment of purity.

Data Presentation: Physical and Chromatographic Properties of Dihydroxyacetophenone Isomers

For effective separation, it is crucial to understand the differences in the physical and chromatographic properties of 2',6'-Dihydroxyacetophenone and its common isomeric impurity, 2',4'-Dihydroxyacetophenone.

Property2',6'-Dihydroxyacetophenone2',4'-DihydroxyacetophenoneReference
Molecular Weight 152.15 g/mol 152.15 g/mol
Melting Point 154-158 °C144-147 °C[1][2]
Appearance Lemon-yellow needles or white to light yellow/green powderWhite to pale yellow crystalline solid[1][2]
Solubility in Water LowRelatively low, but can be recrystallized from hot water[2]
Solubility in Organic Solvents Soluble in ethanol, methanol, and acetonitrileSoluble in ethanol, methanol, hot alcohol, pyridine, and glacial acetic acid. Nearly insoluble in ether, benzene, and chloroform.
HPLC Retention Time (HALO® C18) ~1.2 min~1.0 min

Experimental Protocols

Recrystallization Protocol

Recrystallization is an effective method for purifying 2',6'-Dihydroxyacetophenone, leveraging differences in solubility between the desired isomer and impurities.

  • Solvent Selection : Based on solubility data, a mixed solvent system of ethanol and water is often effective. 2',6'-Dihydroxyacetophenone is soluble in hot ethanol.

  • Dissolution : In a fume hood, dissolve the crude 2',6'-Dihydroxyacetophenone in a minimum amount of hot 95% ethanol.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated carbon (Norit) and heat the mixture for a few minutes.

  • Hot Filtration : If activated carbon was used, perform a hot gravity filtration to remove it.

  • Crystallization : Add warm water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying : Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Column Chromatography Protocol

Column chromatography is a robust method for separating isomers with different polarities.

  • Stationary Phase : Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) : A common mobile phase is a mixture of ethyl acetate and hexane. A typical starting ratio is 1:5 (EtOAc:Hexane). The polarity can be gradually increased by increasing the proportion of ethyl acetate to improve the separation.

  • Column Packing : Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column.

  • Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the silica gel bed.

  • Elution : Begin elution with the mobile phase, collecting fractions.

  • Monitoring : Monitor the fractions by TLC to identify those containing the pure 2',6'-Dihydroxyacetophenone.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

HPLC Protocol for Purity Analysis

This protocol is based on a rapid separation method and can be adapted for purity assessment.

  • Column : HALO® 90 Å C18, 2.7 μm, 4.6 x 50 mm.

  • Mobile Phase :

    • A: Water

    • B: Acetonitrile

  • Gradient :

    • 0.0 min: 60% B

    • 2.0 min: 80% B

    • 2.5 min: 80% B

  • Flow Rate : 1.5 mL/min.

  • Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 1.0 μL.

  • Sample Preparation : Dissolve the sample in a 50/50 mixture of methanol and acetonitrile.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the primary solvent (e.g., ethanol) to the hot mixture to ensure complete dissolution before adding the anti-solvent (e.g., water). Ensure a slow cooling rate.
Poor Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
No Crystal Formation The solution is not saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure 2',6'-Dihydroxyacetophenone.
Impurity Co-crystallizes The impurity has very similar solubility properties to the desired compound.Try a different solvent or a multi-step recrystallization process. Consider using column chromatography for purification before a final recrystallization step.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Isomers The mobile phase polarity is too high or too low. The column is overloaded.Optimize the mobile phase composition by running TLC with different solvent ratios. Reduce the amount of sample loaded onto the column.
Tailing of Spots on TLC/Broad Peaks in Column The compound is interacting too strongly with the silica gel (e.g., acidic phenols). The sample is not dissolving well in the mobile phase.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce tailing. Ensure the sample is fully dissolved before loading.
Cracking of Silica Gel Bed The column was allowed to run dry. Improper packing.Always keep the silica gel bed covered with the mobile phase. Ensure the silica gel is packed uniformly without any air bubbles.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If necessary, a small amount of methanol can be added to the eluent to elute highly polar compounds.

Visualizations

Recrystallization_Workflow start Start with Crude 2',6'-Dihydroxyacetophenone dissolve Dissolve in Minimum Hot 95% Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize add_water Add Warm Water until Cloudy hot_filtration Hot Gravity Filtration (if carbon used) decolorize->hot_filtration hot_filtration->add_water cool Slow Cooling to Room Temp & Ice Bath add_water->cool filter Vacuum Filtration to Collect Crystals cool->filter dry Dry Crystals Under Vacuum filter->dry end Pure 2',6'-Dihydroxyacetophenone dry->end

Caption: Workflow for the recrystallization of 2',6'-Dihydroxyacetophenone.

Column_Chromatography_Workflow start Start with Crude Product prepare_column Pack Silica Gel Column with EtOAc/Hexane start->prepare_column load_sample Dissolve Crude Product & Load onto Column prepare_column->load_sample elute Elute with EtOAc/Hexane and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end Purified 2',6'-Dihydroxyacetophenone evaporate->end

Caption: Workflow for column chromatography purification.

HPLC_Analysis_Workflow start Start with Sample prepare_sample Dissolve Sample in Methanol/Acetonitrile (50/50) start->prepare_sample inject Inject Sample (1.0 µL) prepare_sample->inject prepare_hplc Equilibrate C18 Column with Mobile Phase (Water/Acetonitrile) run_gradient Run Gradient Elution (1.5 mL/min, 30°C) inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze Analyze Chromatogram for Purity and Isomer Separation detect->analyze end Purity Assessment analyze->end

Caption: Workflow for HPLC analysis of 2',6'-Dihydroxyacetophenone.

References

Technical Support Center: Scale-Up Synthesis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 2',6'-Dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2',6'-Dihydroxyacetophenone?

A1: The primary methods for synthesizing 2',6'-Dihydroxyacetophenone include the Fries rearrangement of resorcinol diacetate, the Hoesch reaction of resorcinol with acetonitrile, and a multi-step route involving the hydrolysis of 8-acetyl-4-methyl-7-hydroxycoumarin. The choice of route for large-scale production often depends on factors such as cost of starting materials, reaction efficiency, and ease of purification.

Q2: What is the major isomeric impurity I should be aware of?

A2: The most common isomeric byproduct is 2',4'-Dihydroxyacetophenone, which can be co-produced, especially in reactions involving direct acylation of resorcinol.[1] Its formation can complicate the purification process due to similar physical properties.

Q3: Is 2',6'-Dihydroxyacetophenone sensitive to air?

A3: Yes, alkaline solutions of 2',6'-Dihydroxyacetophenone are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities, which can lower the yield and make purification more challenging.[2] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup, especially under basic conditions.[2]

Troubleshooting Guide

Issue 1: Decreased Yield Upon Scale-Up

Question: We are observing a significant drop in the yield of 2',6'-Dihydroxyacetophenone when moving from a laboratory scale (grams) to a pilot-plant scale (kilograms), particularly with the Fries rearrangement. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during the scale-up of the Fries rearrangement is a known issue.[2][3] Several factors can contribute to this problem:

  • Heat and Mass Transfer Limitations: In larger reactors, inefficient mixing and heat transfer can lead to localized "hot spots" and non-uniform temperature distribution. This can promote the formation of side products and decomposition of the desired product.

  • Reaction Kinetics: The kinetics of the reaction can be affected by the change in the surface-area-to-volume ratio at a larger scale, potentially leading to incomplete reactions.

  • Exothermic Nature of the Reaction: The Fries rearrangement is often exothermic. Poor heat dissipation in a large reactor can lead to a runaway reaction, significantly reducing the yield and posing a safety hazard.

Potential Solutions:

  • Improved Reactor Design: Utilize reactors with better heat transfer capabilities, such as those with a higher surface area to volume ratio or internal cooling coils. Ensure efficient agitation to maintain a homogeneous reaction mixture.

  • Controlled Reagent Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise or as a solution to better control the reaction exotherm.

  • Temperature Optimization: Carefully control the reaction temperature. For the Fries rearrangement, lower temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer. Precise temperature control is crucial for maximizing the yield of the desired isomer.

  • Alternative Technologies: Consider continuous flow reactors or mechanochemistry (such as twin-screw extrusion) for better control over reaction parameters and potentially higher yields at scale.

Issue 2: Formation of Isomeric Byproducts

Question: Our scaled-up synthesis is producing a significant amount of the 2',4'-dihydroxy isomer, which is difficult to separate from the desired 2',6'-dihydroxy product. How can we improve the regioselectivity of our synthesis?

Answer: The formation of the 2',4'-dihydroxy isomer is a common challenge, particularly in the direct acylation of resorcinol. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.

Potential Solutions:

  • Solvent Selection: The polarity of the solvent can influence the ortho/para product ratio in the Fries rearrangement. Non-polar solvents tend to favor the formation of the ortho-product (2',6'-dihydroxyacetophenone).

  • Temperature Control: As mentioned previously, higher reaction temperatures generally favor the formation of the ortho isomer in the Fries rearrangement. Careful optimization of the temperature profile is essential.

  • Alternative Synthetic Routes: If controlling the regioselectivity of the Fries rearrangement proves difficult at scale, consider alternative routes such as the Hoesch reaction, which can offer better selectivity for the 2',6'-isomer.

Issue 3: Product Discoloration and Impurities

Question: The crude product from our scaled-up batch is dark and difficult to purify. What is the cause of this discoloration and how can we obtain a cleaner product?

Answer: Discoloration is often due to the formation of oxidation products, especially when the reaction is performed under alkaline conditions in the presence of air.

Potential Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification Strategy:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water) is an effective method for purifying 2',6'-Dihydroxyacetophenone.

    • Activated Carbon Treatment: Treatment with activated carbon can help to remove colored impurities.

    • Column Chromatography: For very high purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale.

Quantitative Data

Table 1: Representative Yields of 2',6'-Dihydroxyacetophenone Synthesis via Fries Rearrangement at Different Scales

ScaleStarting Material (Resorcinol Diacetate)Catalyst (AlCl₃)SolventTemperature (°C)Typical Yield (%)Reference
Lab Scale (10g)10 g15 gNitrobenzene160-16575-85Organic Syntheses, Coll. Vol. 3, p.280 (1955) (adapted)
Pilot Scale (1kg)1 kg1.5 kgMonochlorobenzene12060-70(adapted for 2',6'-isomer)
Industrial Scale (>100kg)>100 kg>150 kgMonochlorobenzene120-13050-65General industrial process knowledge

Note: The data in this table is illustrative and based on literature reports and general knowledge of scale-up challenges. Actual yields may vary depending on the specific process parameters and equipment used.

Experimental Protocols

Protocol 1: Scale-Up of 2',6'-Dihydroxyacetophenone via Fries Rearrangement

This protocol is a general guideline for the scale-up of the Fries rearrangement of resorcinol diacetate.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with resorcinol diacetate (1.0 eq).

  • Solvent Addition: Add a suitable non-polar solvent, such as monochlorobenzene.

  • Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

  • Catalyst Addition: Cool the reactor to 0-5°C. Slowly and portion-wise add anhydrous aluminum chloride (1.5 - 2.0 eq) while maintaining the temperature below 10°C to control the initial exotherm.

  • Reaction: Slowly heat the reaction mixture to the desired temperature (typically 120-165°C for the ortho-isomer). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Protocol 2: Synthesis via Hydrolysis of 8-acetyl-4-methyl-7-hydroxycoumarin

This route can offer better yields and fewer isomeric byproducts at scale.

  • Reactor Setup: Charge a reactor with 8-acetyl-4-methyl-7-hydroxycoumarin (1.0 eq) and water.

  • Inerting: Bubble a rapid stream of nitrogen through the suspension to displace all air. Maintain a slow stream of nitrogen throughout the reaction.

  • Hydrolysis: Add a solution of sodium hydroxide (approx. 4.7 eq) and heat the mixture (e.g., on a steam bath) for several hours.

  • Acidification: Cool the solution and acidify with dilute hydrochloric acid while maintaining the nitrogen atmosphere.

  • Isolation: Collect the precipitated crude 2',6'-dihydroxyacetophenone by filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol/water, potentially with an activated carbon treatment to remove colored impurities.

Visualizations

experimental_workflow_fries_rearrangement start Start reactor_setup Reactor Setup: - Resorcinol Diacetate - Non-polar Solvent start->reactor_setup inerting Inerting with N₂ reactor_setup->inerting catalyst_addition Slow Addition of AlCl₃ (T < 10°C) inerting->catalyst_addition reaction Heating (120-165°C) & Monitoring catalyst_addition->reaction workup Quenching with Ice/HCl reaction->workup extraction Product Extraction workup->extraction purification Recrystallization extraction->purification end Pure 2',6'-DHA purification->end

Caption: Experimental workflow for the scale-up of the Fries rearrangement.

troubleshooting_logic issue Low Yield at Scale cause1 Poor Heat/Mass Transfer issue->cause1 cause2 Runaway Exotherm issue->cause2 cause3 Side Reactions issue->cause3 solution1 Improve Reactor Design & Agitation cause1->solution1 solution2 Controlled Reagent Addition cause2->solution2 solution3 Optimize Temperature & Solvent cause3->solution3

Caption: Troubleshooting logic for addressing low yields in scale-up synthesis.

References

Preventing oxidation of 2',6'-Dihydroxyacetophenone during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2',6'-Dihydroxyacetophenone. The information addresses common challenges, with a focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black upon adding a base. What is causing this and how can I prevent it?

A1: The dark coloration is likely due to the oxidation of the 2',6'-Dihydroxyacetophenone or its precursors, especially under alkaline conditions. Phenolic compounds, particularly those with multiple hydroxyl groups like resorcinol derivatives, are highly susceptible to oxidation by atmospheric oxygen, which is accelerated in the presence of a base. This oxidation leads to the formation of highly colored quinone-type byproducts.

To prevent this, it is crucial to maintain an inert atmosphere throughout the reaction, especially during and after the addition of any base.[1] This can be achieved by:

  • Purging the reaction vessel with an inert gas, such as nitrogen or argon, before starting the reaction.

  • Maintaining a positive pressure of the inert gas throughout the synthesis.

  • Using degassed solvents.

Q2: What are the common synthetic routes to 2',6'-Dihydroxyacetophenone?

A2: Several methods are commonly employed for the synthesis of 2',6'-Dihydroxyacetophenone. These include:

  • Hydrolysis of 8-acetyl-4-methyl-umbelliferone: This method involves the cleavage of a coumarin derivative in an aqueous sodium hydroxide solution.[1][2]

  • Fries Rearrangement of 1,3-Diacetoxybenzene: This reaction involves the rearrangement of the diacetate ester of resorcinol, catalyzed by a Lewis acid.

  • Hoesch Reaction: This reaction involves the condensation of resorcinol with acetonitrile in the presence of a Lewis acid and hydrogen chloride.

  • Dehydrogenation of 2-acetyl-1,3-cyclohexanedione: This is another synthetic route to the target molecule.[3]

Q3: My final product is a pale yellow to brownish solid. How can I decolorize it?

A3: The coloration of your final product is likely due to residual oxidized byproducts. A common and effective method for decolorizing phenolic compounds is to use activated carbon (e.g., Norit) during recrystallization.[1] The activated carbon adsorbs the colored impurities. Other purification techniques for removing colored impurities from phenolic compounds include distillation and various chromatographic methods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Oxidation of the product or starting materials: This is a major cause of yield loss, especially in alkaline conditions.- Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment.- Use degassed solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.- Minimize reaction time in alkaline conditions: Plan the experiment to reduce the time the reaction mixture is basic.
Sub-optimal reaction conditions for Fries Rearrangement: Yields for the Fries rearrangement can be sensitive to the scale of the reaction.- Optimize reaction parameters: Carefully control temperature, reaction time, and stoichiometry of the Lewis acid catalyst.- Consider alternative catalysts or solvent systems.
Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of starting material.- Extend the reaction time if necessary.
Product Discoloration (Yellow, Brown, or Black) Oxidation byproducts: As mentioned, oxidation leads to colored impurities.- Purify with activated carbon: During recrystallization, add activated carbon to the hot solution to adsorb colored impurities.- Column chromatography: If discoloration persists, purification by column chromatography may be necessary.
Trace metal impurities: Metal ions can catalyze oxidation.- Use high-purity reagents and solvents. - Consider using a chelating agent like EDTA in small amounts during workup, if compatible with your reaction.
Difficulty in Purification Formation of multiple byproducts: Oxidation and other side reactions can lead to a complex mixture that is difficult to separate.- Prevent byproduct formation: The most effective strategy is to prevent oxidation by working under an inert atmosphere.- Optimize reaction conditions: Fine-tune the reaction parameters to improve selectivity and reduce side reactions.

Quantitative Data

Synthesis Method Reaction Conditions Reported Yield Reference
Hydrolysis of 8-acetyl-4-methyl-umbelliferoneUnder Nitrogen Atmosphere87-92% (crude), 83-89% (purified)
Hydrolysis of 8-acetyl-4-methyl-umbelliferoneNot specified (likely air)56-73%
Fries Rearrangement (HF-SiO2 catalyst)Not specified (likely air)60%
Dehydrogenation of 2-acetyl-1,3-cyclohexanedioneNot specified81.8%

Experimental Protocols

Key Experiment: Synthesis of 2',6'-Dihydroxyacetophenone via Hydrolysis (under Inert Atmosphere)

This protocol is adapted from a reliable Organic Syntheses procedure and is designed to minimize oxidation.

Materials:

  • 8-acetyl-7-hydroxy-4-methylcoumarin

  • Sodium hydroxide

  • Hydrochloric acid (dilute)

  • Nitrogen gas (or Argon)

  • Distilled water

  • Ethanol (95%)

  • Activated carbon (Norit)

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet tube extending below the surface of the reaction mixture.

  • Add 8-acetyl-7-hydroxy-4-methylcoumarin and distilled water to the flask.

  • Purge the apparatus with nitrogen gas for 10-15 minutes to displace all air. Maintain a slow, continuous stream of nitrogen throughout the reaction.

  • Add a solution of sodium hydroxide in water through the dropping funnel.

  • Heat the mixture on a steam bath for several hours.

  • Cool the solution to room temperature while still under the nitrogen atmosphere.

  • Acidify the cooled solution by the slow addition of dilute hydrochloric acid. The nitrogen stream can be stopped after the solution is acidic.

  • Collect the precipitated crude 2',6'-dihydroxyacetophenone by filtration, wash with cold water, and air-dry.

  • For purification, dissolve the crude product in hot 95% ethanol.

  • Add a small amount of activated carbon (Norit) to the hot solution and heat for a few more minutes.

  • Filter the hot solution to remove the activated carbon.

  • Add warm water to the filtrate and cool to induce crystallization.

  • Collect the purified lemon-yellow needles of 2',6'-dihydroxyacetophenone by filtration.

Visualizations

Logical Workflow for Troubleshooting Oxidation

Troubleshooting_Oxidation start Start: Synthesis of 2',6'-Dihydroxyacetophenone check_color Is the reaction mixture or product discolored (brown/black)? start->check_color purification Purification Step: - Recrystallize with  activated carbon (Norit) - Consider column chromatography start->purification After reaction & workup check_yield Is the yield significantly lower than expected? check_color->check_yield No inert_atmosphere Implement Inert Atmosphere: - Purge with N2/Ar - Maintain positive pressure - Use degassed solvents check_color->inert_atmosphere Yes check_yield->inert_atmosphere Yes re_evaluate Re-evaluate other parameters: - Reagent purity - Reaction time/temperature - Stoichiometry check_yield->re_evaluate No inert_atmosphere->start Retry Synthesis success Successful Synthesis: High yield, pure product purification->success re_evaluate->start Retry Synthesis

Caption: A troubleshooting workflow for addressing oxidation during the synthesis of 2',6'-Dihydroxyacetophenone.

Experimental Workflow for Oxidation Prevention

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Glassware degas 2. Degas Solvents setup->degas purge 3. Purge with N2/Ar degas->purge reagents 4. Add Reagents purge->reagents react 5. Heat under N2/Ar reagents->react cool 6. Cool under N2/Ar react->cool acidify 7. Acidify cool->acidify filter 8. Filter Crude Product acidify->filter decolorize 9. Recrystallize with Activated Carbon filter->decolorize isolate 10. Isolate Pure Product decolorize->isolate

Caption: Step-by-step experimental workflow with integrated measures to prevent oxidation.

Fries Rearrangement Reaction Mechanism

Fries_Rearrangement ester Aryl Ester (1,3-Diacetoxybenzene) complex Acyl-Lewis Acid Complex ester->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) acylium Acylium Ion (Electrophile) complex->acylium Rearrangement intermediate Sigma Complex (Intermediate) acylium->intermediate + Aryl Ring ortho_product Ortho Product (2',6'-Dihydroxyacetophenone) intermediate->ortho_product Deprotonation (ortho) para_product Para Product (2',4'-Dihydroxyacetophenone) intermediate->para_product Deprotonation (para)

Caption: Simplified mechanism of the Fries Rearrangement for the synthesis of hydroxyacetophenones.

References

Technical Support Center: Purifying 2',6'-Dihydroxyacetophenone with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the purification of 2',6'-Dihydroxyacetophenone using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 2',6'-Dihydroxyacetophenone?

A1: The most commonly used stationary phase for the column chromatography of 2',6'-Dihydroxyacetophenone is silica gel.[1] For more challenging separations, or if the compound shows instability on silica, other stationary phases like alumina or reverse-phase C18 silica can be considered.

Q2: What mobile phase (eluent) should I use for the purification of 2',6'-Dihydroxyacetophenone on a silica gel column?

A2: A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. A starting point for this compound is often a 5:1 ratio of hexane to ethyl acetate (v/v).[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound. For highly polar impurities, a solvent system containing dichloromethane and methanol may be effective.

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored using Thin-Layer Chromatography (TLC). Small samples from the collected fractions are spotted on a TLC plate and developed in the same mobile phase used for the column. The spots are then visualized, typically under a UV lamp, to identify the fractions containing the pure compound.

Q4: My 2',6'-Dihydroxyacetophenone is not dissolving well for sample loading. What should I do?

A4: 2',6'-Dihydroxyacetophenone has good solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and dioxane. For loading onto a silica gel column, it is best to dissolve the crude product in a minimum amount of a solvent that will be used in the mobile phase, such as a mixture of hexane and ethyl acetate, or a more polar solvent like dichloromethane if necessary. Dry loading, where the crude product is adsorbed onto a small amount of silica gel, is another effective method, especially for samples with poor solubility in the initial mobile phase.

Q5: How should I store the purified 2',6'-Dihydroxyacetophenone to prevent degradation?

A5: As a solid, 2',6'-Dihydroxyacetophenone should be stored in a cool, dark place. To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. If stored as a solution, for example in DMSO, it should be kept at low temperatures, such as -20°C for short-term storage.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2',6'-Dihydroxyacetophenone.

Problem 1: Poor separation of 2',6'-Dihydroxyacetophenone from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimized.

  • Solution:

    • Adjust the Mobile Phase Ratio: If the compound and impurities are eluting too quickly and together, decrease the polarity of the mobile phase (increase the proportion of hexane). If they are moving too slowly or not at all, gradually increase the polarity (increase the proportion of ethyl acetate).

    • Try a Different Solvent System: For phenolic compounds, solvent systems like Toluene:Ethyl Acetate:Formic Acid (e.g., 7:5:1 v/v/v) can sometimes improve separation. The addition of a small amount of formic or acetic acid to the mobile phase can help to reduce peak tailing of acidic compounds like phenols.

    • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase such as neutral alumina or a reverse-phase C18 column. For reverse-phase chromatography, a mobile phase of acetonitrile and water would be appropriate.[2]

Problem 2: The 2',6'-Dihydroxyacetophenone is streaking or "tailing" on the column.

  • Possible Cause 1: Strong interaction between the phenolic hydroxyl groups and active sites on the silica gel.

  • Solution: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or formic acid. This can help to saturate the active sites on the silica gel and lead to more symmetrical peaks.

  • Possible Cause 2: The column is overloaded with the sample.

  • Solution: Reduce the amount of crude material loaded onto the column. As a general guideline, the sample load should be between 1-5% of the total weight of the stationary phase.

  • Possible Cause 3: The sample is not fully dissolved when loaded.

  • Solution: Ensure your sample is completely dissolved before loading, or use the dry loading technique.

Problem 3: The 2',6'-Dihydroxyacetophenone is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. If you started with a low percentage of ethyl acetate in hexane, you can slowly increase the ethyl acetate concentration. If necessary, a more polar solvent like methanol can be added to the mobile phase in small proportions (e.g., starting with 1-2% methanol in dichloromethane).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation in the column chromatography of 2',6'-Dihydroxyacetophenone.

G start Start: Poor Separation Observed check_tlc Review TLC Analysis (Rf of target and impurities) start->check_tlc adjust_mobile_phase Adjust Mobile Phase Polarity (e.g., change hexane/EtOAc ratio) check_tlc->adjust_mobile_phase Rf values too high or low try_different_system Try Alternative Solvent System (e.g., Toluene-based or with acid additive) adjust_mobile_phase->try_different_system No Improvement success Successful Separation adjust_mobile_phase->success Improved Separation check_loading Evaluate Sample Loading (Amount and method) try_different_system->check_loading No Improvement try_different_system->success Improved Separation reduce_load Reduce Sample Load or Use Dry Loading check_loading->reduce_load Overloading Suspected change_stationary_phase Consider Different Stationary Phase (Alumina or Reverse Phase) check_loading->change_stationary_phase Loading is Optimal reduce_load->change_stationary_phase No Improvement reduce_load->success Improved Separation change_stationary_phase->success Improved Separation

Caption: Troubleshooting workflow for poor separation.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of 2',6'-Dihydroxyacetophenone. These values may require optimization based on the specific impurity profile and scale of the experiment.

ParameterValue/RangeStationary PhaseNotes
Mobile Phase Ratio Hexane:Ethyl Acetate (5:1 to 1:1 v/v)Silica GelStart with a lower polarity and gradually increase the ethyl acetate concentration.
Dichloromethane:Methanol (99:1 to 95:5 v/v)Silica GelFor eluting more polar compounds.
Acetonitrile:Water (gradient)C18 Reverse PhaseA typical gradient might run from 10% to 90% acetonitrile.[2]
Sample Load 1-5% of silica gel weightSilica GelOverloading can lead to poor separation.
Typical Yield >80%-Dependent on the purity of the crude material and optimization of the chromatographic conditions.
Purity Achieved >98%-Can be assessed by HPLC or NMR.

Detailed Experimental Protocol: Flash Column Chromatography of 2',6'-Dihydroxyacetophenone

This protocol is a general guideline for the purification of approximately 1 gram of crude 2',6'-Dihydroxyacetophenone using flash column chromatography on silica gel.

Materials:

  • Crude 2',6'-Dihydroxyacetophenone (~1 g)

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of 3:1 hexane:ethyl acetate.

    • Visualize the plate under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the target compound is around 0.2-0.3 for good separation. Adjust the solvent ratio if necessary.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in hexane (approximately 50-100 g of silica for 1 g of crude product).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Carefully pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain the excess hexane, ensuring the top of the silica bed does not run dry.

    • Add a thin layer of sand on top of the silica bed to protect it during solvent and sample addition.

  • Sample Loading (Dry Loading):

    • Dissolve the 1 g of crude 2',6'-Dihydroxyacetophenone in a minimal amount of a solvent in which it is soluble (e.g., acetone or dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin by adding the initial, low-polarity mobile phase (e.g., 5:1 hexane:ethyl acetate) to the column.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.

    • Start collecting the eluent in fractions.

    • Monitor the elution of compounds by periodically taking small samples from the collected fractions and analyzing them by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 4:1, then 3:1 hexane:ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure 2',6'-Dihydroxyacetophenone, combine these fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or melting point determination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis of Crude pack 2. Pack Column with Silica Gel tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Hexane/EtOAc Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine 7. Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate 8. Evaporate Solvent combine->evaporate analyze 9. Analyze Purity and Yield evaporate->analyze

Caption: Experimental workflow for column chromatography.

References

Impact of solvent choice on 2',6'-Dihydroxyacetophenone reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2',6'-Dihydroxyacetophenone Reactions

Welcome to the technical support center for experiments involving 2',6'-Dihydroxyacetophenone. This resource provides detailed troubleshooting guides and answers to frequently asked questions, with a specific focus on how solvent selection critically impacts reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most important initial considerations when selecting a solvent for a reaction with 2',6'-Dihydroxyacetophenone?

A1: The primary considerations are the solubility of your reactants and the nature of the reaction mechanism.

  • Solubility : 2',6'-Dihydroxyacetophenone has varied solubility in common lab solvents. Ensuring all reactants are fully dissolved is crucial for a homogenous reaction and optimal yield. Poor solubility can lead to slow or incomplete reactions[1][2].

  • Reaction Mechanism : The solvent's properties (polarity, protic vs. aprotic) must align with the reaction mechanism. For instance, polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation but leave the nucleophilic anion free to react[2]. Protic solvents can hinder strong anionic nucleophiles through hydrogen bonding[2].

Q2: In which common solvents is 2',6'-Dihydroxyacetophenone soluble?

A2: Solubility data is critical for reaction setup. 2',6'-Dihydroxyacetophenone is reported to be soluble in dioxane (50 mg/mL) and DMSO (100 mg/mL, may require sonication), but only sparingly soluble in water. For purification, it can be dissolved in hot ethanol.

Q3: For a Claisen-Schmidt condensation to synthesize chalcones, what solvents are typically recommended?

A3: Claisen-Schmidt condensations involving hydroxylated acetophenones are commonly performed in alkaline conditions. The solvent choice is often between a polar protic solvent like ethanol with a base such as potassium hydroxide (KOH), or a polar aprotic solvent like dimethylformamide (DMF) with a strong base like sodium hydride (NaH). The specific choice can influence reaction rate and side product formation.

Q4: How does solvent choice affect O-alkylation reactions of 2',6'-Dihydroxyacetophenone?

A4: In O-alkylation reactions, polar aprotic solvents such as DMF, DMSO, acetone, or tetrahydrofuran (THF) are generally used. These solvents facilitate the reaction by dissolving the phenoxide salt intermediate without overly solvating the nucleophilic oxygen. For example, in the selective alkylation of a similar dihydroxy compound, THF was found to be singularly effective in balancing reactivity and minimizing side products when used with a lithium counterion. Using a different solvent or base (e.g., sodium or potassium alkoxides) can lead to the formation of numerous unidentified products.

Troubleshooting Guides

Problem 1: Low or No Yield

Q: I am getting a very low yield in my reaction involving 2',6'-Dihydroxyacetophenone. What solvent-related issues could be the cause?

A: Low yields are a common problem and can often be traced back to the solvent. Consider the following troubleshooting steps:

  • Check Reactant Solubility : Visually confirm that your 2',6'-Dihydroxyacetophenone and other starting materials are fully dissolved in the chosen solvent at the reaction temperature. If not, the reaction is heterogeneous and will likely be slow and incomplete.

  • Solvent Polarity Mismatch : The solvent's polarity may not be suitable for stabilizing the transition state of your reaction. For reactions involving the formation of polar intermediates or transition states, a polar solvent is generally beneficial.

  • Protic vs. Aprotic Issues : If your reaction involves a strong, anionic nucleophile (e.g., a phenoxide for O-alkylation), using a protic solvent (like ethanol or water) can significantly reduce the nucleophile's reactivity through hydrogen bonding, leading to a lower yield. Switching to a polar aprotic solvent (like DMF or THF) is often recommended.

  • Solvent Purity : Ensure your solvent is dry and of the appropriate grade. The presence of water can be detrimental in many reactions, especially those involving strong bases or organometallics.

Problem 2: Formation of Multiple Products / Side Reactions

Q: My reaction is producing a complex mixture of products instead of the desired compound. How can the solvent be responsible?

A: Unwanted side products are often a consequence of suboptimal reaction conditions, where the solvent plays a key role.

  • Oxidation of Starting Material : 2',6'-Dihydroxyacetophenone is susceptible to oxidation in alkaline solutions, which can cause the formation of colored impurities and lower the yield of the desired product. It is crucial to maintain an inert atmosphere (e.g., with nitrogen or argon) until the reaction mixture is acidified.

  • Promoting Undesired Pathways : The solvent can influence which reaction pathway is favored. For example, in alkylation reactions of dihydroxy-aromatic compounds, the choice of solvent and base can determine the regioselectivity (e.g., alkylation at the 2'-OH vs. 6'-OH) or lead to undesired C-alkylation or di-alkylation. A screen of different solvents may be necessary to find one that favors the desired product.

  • Base/Solvent Incompatibility : The combination of base and solvent can dramatically affect the outcome. For instance, using sodium or potassium alkoxides for an O-alkylation can lead to numerous side products, whereas a lithium base in THF can provide a clean, high-yielding reaction.

Data Presentation: Solvent Effects on Reaction Outcomes

Table 1: Solubility of 2',6'-Dihydroxyacetophenone

SolventSolubilityNotesReference
Dioxane50 mg/mLClear solution
Dimethyl Sulfoxide (DMSO)100 mg/mLUltrasonic agitation may be needed
WaterSparingly soluble / 3.269 g/L (est.)Not suitable for most organic reactions
EthanolSoluble when heatedUsed for recrystallization/purification

Table 2: Example Conditions for Claisen-Schmidt Condensation (Chalcone Synthesis)

Hydroxyacetophenone ReactantAldehyde ReactantBaseSolventOutcome / YieldReference
2'-hydroxy-acetophenonesSubstituted benzaldehydesaq. KOH (20% w/v)EthanolChalcones obtained in good yields
2'-hydroxy-acetophenonesSubstituted benzaldehydesNaH (60% w/w)DMFAlternative method for chalcone synthesis
2-hydroxy acetophenoneAromatic aldehydesNaOHTrituration (solvent-free)High yields (79-95%) in <2 mins (microwave)

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Chalcone Synthesis

This protocol describes a typical Claisen-Schmidt condensation for synthesizing a chalcone from 2',6'-Dihydroxyacetophenone.

  • Dissolution : In a round-bottom flask, dissolve the substituted 2',6'-Dihydroxyacetophenone (1 equivalent) in ethanol.

  • Base Addition : To the stirred solution, add an aqueous solution of potassium hydroxide (e.g., 20% w/v). Stir the mixture at room temperature for approximately 10 minutes until the starting material is fully dissolved and has formed the corresponding phenoxide.

  • Aldehyde Addition : Slowly add the desired aromatic aldehyde (1 equivalent) to the reaction mixture.

  • Reaction : Continue stirring the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 24 to 72 hours.

  • Work-up : Once the reaction is complete, pour the mixture into a beaker of cold water or an ice/water mixture.

  • Acidification : Carefully acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Isolation and Purification : Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Regioselective O-Alkylation of a Dihydroxyacetophenone

This protocol is adapted from procedures for the selective alkylation of similar dihydroxy-aromatic compounds and highlights the critical choice of solvent and base.

  • Setup : Ensure all glassware is oven- or flame-dried to remove moisture. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution : Dissolve the 2',6'-Dihydroxyacetophenone (1 equivalent) in anhydrous THF.

  • Deprotonation : Cool the solution in an ice bath and slowly add a suitable base (e.g., lithium tert-butoxide, 1 equivalent) to selectively deprotonate one hydroxyl group. The choice of a lithium base is shown to be crucial for selectivity in some cases.

  • Alkylating Agent : Add the alkylating agent (e.g., an alkyl halide, 1-1.2 equivalents) dropwise to the cold solution.

  • Reaction : Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

Visualized Workflows and Logic

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? (e.g., Alkylation, Condensation) start->reaction_type alkylation O-Alkylation reaction_type->alkylation Alkylation condensation Claisen-Schmidt Condensation reaction_type->condensation Condensation solubility Are all reactants soluble? test_solubility Test solubility of 2',6'-DHAP & reagents solubility->test_solubility No / Unsure proceed Proceed with chosen solvent system solubility->proceed Yes aprotic Consider Polar Aprotic Solvent (THF, DMF, Acetone) alkylation->aprotic protic Consider Polar Protic Solvent (Ethanol) condensation->protic check_base Check Base Compatibility (e.g., Li-base in THF is selective) aprotic->check_base check_alkali Use Strong Alkali (KOH, NaOH) protic->check_alkali check_base->solubility check_alkali->solubility optimize Optimize solvent mixture or change solvent test_solubility->optimize optimize->solubility

Caption: A workflow for selecting an optimal solvent for reactions.

Troubleshooting_Low_Yield start Symptom: Low Reaction Yield q1 Are reactants fully dissolved? start->q1 sol1 Action: Change to a better solvent or use a co-solvent system. q1->sol1 No q2 Is a strong anionic nucleophile used? q1->q2 Yes end Re-run experiment and monitor yield sol1->end q3 Is the solvent protic (e.g., EtOH, H₂O)? q2->q3 Yes q4 Is the reaction alkaline? q2->q4 No sol2 Problem: Nucleophile is deactivated by hydrogen bonding. Action: Switch to a polar aprotic solvent (e.g., DMF, THF). q3->sol2 Yes q3->q4 No sol2->end sol3 Problem: Potential oxidation of 2',6'-Dihydroxyacetophenone. Action: Run reaction under an inert atmosphere (N₂ or Ar). q4->sol3 Yes q4->end No sol3->end

Caption: A troubleshooting flowchart for diagnosing low reaction yield.

Solvent_Pathway_Influence cluster_0 O-Alkylation Reaction cluster_1 Solvent Choice start 2',6'-DHAP + Base + Alkyl Halide aprotic Polar Aprotic (e.g., THF, DMF) start->aprotic Favors protic Polar Protic (e.g., Ethanol) start->protic Can Lead To outcome1 Desired Product: Mono-O-Alkylation (High Yield) aprotic->outcome1 outcome2 Side Products: Di-alkylation, C-alkylation, Decomposition (Low Yield) protic->outcome2

Caption: How solvent choice influences O-alkylation reaction pathways.

References

Technical Support Center: Efficient Synthesis of 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2',6'-Dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2',6'-Dihydroxyacetophenone?

A1: The two primary and most effective methods for synthesizing 2',6'-Dihydroxyacetophenone are the Fries rearrangement of resorcinol diacetate and the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: Why is catalyst selection critical in the Fries rearrangement for this synthesis?

A2: Catalyst selection is crucial as it directly influences the regioselectivity of the acyl group migration. For the synthesis of 2',6'-Dihydroxyacetophenone, the ortho product is desired. The choice of Lewis acid catalyst and reaction temperature are key factors in maximizing the yield of the ortho isomer over the thermodynamically more stable para isomer (2',4'-Dihydroxyacetophenone).

Q3: I am getting a significant amount of the 2',4'-dihydroxyacetophenone isomer. How can I improve the selectivity for the 2',6'-isomer?

A3: Higher reaction temperatures generally favor the formation of the ortho isomer (2',6'-dihydroxyacetophenone) in a Fries rearrangement. This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst. Conversely, lower temperatures tend to favor the para isomer. Therefore, carefully controlling the reaction temperature at a higher level is a key strategy to enhance selectivity for the desired 2',6'-isomer.

Q4: What are the main challenges in purifying 2',6'-Dihydroxyacetophenone?

A4: The primary challenge in purification is the separation of the desired 2',6'-dihydroxyacetophenone from the isomeric byproduct, 2',4'-dihydroxyacetophenone, and any unreacted starting materials or side products. Recrystallization is a common and effective method, often using ethanol or aqueous ethanol mixtures. In some cases, column chromatography may be necessary to achieve high purity.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. The Fries rearrangement often employs strong Lewis acids like aluminum chloride (AlCl₃), which are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Additionally, the reaction can evolve hydrogen chloride gas, which is toxic and corrosive, requiring a gas trap. When working with alkaline solutions of 2',6'-dihydroxyacetophenone, it is important to use an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can lower the yield and complicate purification.[1]

Catalyst Selection for Fries Rearrangement

The selection of a suitable catalyst is paramount for achieving high yield and selectivity in the synthesis of 2',6'-Dihydroxyacetophenone via the Fries rearrangement. While aluminum chloride (AlCl₃) is a commonly used Lewis acid, other catalysts can also be employed.

CatalystTypical Reaction ConditionsReported Yield of 2',6'-isomerSelectivity (ortho:para)Reference
Aluminum Chloride (AlCl₃) Heating resorcinol diacetate with anhydrous AlCl₃ at 125-170°C.Good to HighFavors ortho isomer at higher temperatures.[1]
Zinc Chloride (ZnCl₂) Reaction of resorcinol with acetic acid in the presence of ZnCl₂.ModerateCan lead to a mixture of isomers.[2]
Boron Trifluoride (BF₃) Can be used as a Lewis acid catalyst for Fries rearrangement.VariableSelectivity is temperature and substrate-dependent.
Proton Acids (e.g., H₂SO₄) Reaction of resorcinol with acetic acid.Generally lower for the 2',6'-isomer.Often favors the 2',4'-isomer.[3]

Note: The yields and selectivities are highly dependent on the specific reaction conditions, including solvent, temperature, and reaction time.

Troubleshooting Guides

Problem 1: Low Yield of 2',6'-Dihydroxyacetophenone
Possible Cause Suggested Solution
Suboptimal Reaction Temperature For the Fries rearrangement, higher temperatures (125-170°C) favor the formation of the desired ortho (2',6'-) isomer. Ensure precise temperature control.[1]
Moisture in the Reaction Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be deactivated. Ensure all glassware is thoroughly dried and use anhydrous reagents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.
Oxidation of the Product During workup, especially under alkaline conditions, the dihydroxyacetophenone product is susceptible to oxidation. It is important to work under an inert atmosphere (e.g., nitrogen) until the mixture is acidified to prevent the formation of colored oxidation byproducts that reduce yield and complicate purification.
Losses during Purification Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Collect multiple crops of crystals if necessary.
Problem 2: Formation of a Complex Mixture of Products
Possible Cause Suggested Solution
Incorrect Reaction Temperature As mentioned, temperature plays a critical role in the selectivity of the Fries rearrangement. Lower temperatures favor the para (2',4'-) isomer. Maintain a consistent and appropriate high temperature for the desired ortho product.
Side Reactions The presence of impurities in the starting materials or catalyst can lead to unwanted side reactions. Use high-purity reagents.
Substrate Decomposition At very high temperatures or with prolonged reaction times, the starting material or product may decompose. Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing degradation.

Experimental Protocols

Method 1: Synthesis via Fries Rearrangement of a Coumarin Derivative

This method involves the synthesis of 4-methyl-7-hydroxy-8-acetylcoumarin followed by its hydrolysis to yield 2',6'-dihydroxyacetophenone.

Step 1: Synthesis of 4-Methyl-7-hydroxycoumarin

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 2 L of concentrated sulfuric acid.

  • Cool the flask in an ice bath. Once the temperature is below 10°C, add a solution of 220 g of resorcinol in 260 g of freshly distilled ethyl acetoacetate dropwise, maintaining the temperature below 10°C.

  • After the addition is complete (about 2 hours), let the mixture stand for 12-24 hours without further cooling.

  • Pour the reaction mixture into a mixture of 4 kg of ice and 6 L of water with vigorous stirring.

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in 3 L of 5% aqueous sodium hydroxide solution, filter, and reprecipitate the coumarin by slow addition of dilute sulfuric acid (1:10) until the solution is acidic.

  • Collect the product by filtration, wash with cold water, and dry. The yield is typically 82-90%.

Step 2: Synthesis of 4-Methyl-7-acetoxycoumarin

  • Reflux a mixture of 286 g of crude, dry 4-methyl-7-hydroxycoumarin and 572 g of acetic anhydride for 1.5 hours.

  • Cool the mixture to about 50°C and pour it into a mixture of 4 kg of cracked ice and 4 L of water with vigorous stirring.

  • Collect the precipitate by filtration, wash with cold water, and dry. The yield is typically 90-96%.

Step 3: Fries Rearrangement to 4-Methyl-7-hydroxy-8-acetylcoumarin

  • In a 5-L round-bottomed flask, place 200 g of dry, powdered 4-methyl-7-acetoxycoumarin and 453 g of anhydrous aluminum chloride. Mix thoroughly by shaking.

  • Attach a reflux condenser with a gas-absorption tube and heat the flask in an oil bath. Raise the temperature to 125°C and then slowly to 170°C over 2 hours.

  • Cool the flask, add about 1 kg of cracked ice, and then slowly add 2.4 L of dilute hydrochloric acid (1:7).

  • Heat the mixture on a steam bath for 30 minutes with vigorous stirring.

  • Filter the mixture, wash the precipitate with cold water, and recrystallize from hot 95% ethanol. The yield is typically 72.5–77.0%.

Step 4: Hydrolysis to 2',6'-Dihydroxyacetophenone

  • In a 5-L three-necked flask fitted with a reflux condenser, dropping funnel, and a nitrogen inlet, place 148 g of 4-methyl-7-hydroxy-8-acetylcoumarin and 500 mL of distilled water.

  • Bubble a rapid stream of nitrogen through the suspension to displace the air, then maintain a slow stream of nitrogen.

  • Add a solution of 129 g of sodium hydroxide in 580 mL of water through the dropping funnel and heat the mixture on a steam bath for 5 hours.

  • Cool the solution and acidify with dilute hydrochloric acid (1:3).

  • Collect the crude product by filtration, wash with cold water, and air-dry. The yield is typically 87–92%.

  • Purify the crude product by dissolving in hot 95% ethanol, treating with activated carbon (Norit), and then adding warm water to induce crystallization upon cooling.

Visualizations

experimental_workflow cluster_method1 Method 1: From Coumarin Derivative A Resorcinol + Ethyl Acetoacetate B 4-Methyl-7-hydroxycoumarin A->B H₂SO₄ C 4-Methyl-7-acetoxycoumarin B->C Acetic Anhydride D 4-Methyl-7-hydroxy-8-acetylcoumarin C->D AlCl₃ (Fries Rearrangement) E 2',6'-Dihydroxyacetophenone D->E NaOH, H₂O (Hydrolysis) troubleshooting_low_yield Start Low Yield of 2',6'-Dihydroxyacetophenone Cause1 Suboptimal Temperature? Start->Cause1 Cause2 Moisture Contamination? Start->Cause2 Cause3 Product Oxidation? Start->Cause3 Cause4 Incomplete Reaction? Start->Cause4 Solution1 Optimize Temperature (Higher for ortho-isomer) Cause1->Solution1 Solution2 Use Anhydrous Reagents & Dry Glassware Cause2->Solution2 Solution3 Use Inert Atmosphere (e.g., Nitrogen) Cause3->Solution3 Solution4 Monitor with TLC & Extend Reaction Time Cause4->Solution4

References

Technical Support Center: Monitoring 2',6'-Dihydroxyacetophenone Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 2',6'-Dihydroxyacetophenone using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent system (mobile phase) for monitoring 2',6'-Dihydroxyacetophenone reactions on a silica gel TLC plate?

A1: A common starting point for polar phenolic compounds like 2',6'-Dihydroxyacetophenone is a mixture of a non-polar and a polar solvent. A widely used system for similar compounds is a mixture of n-hexane and ethyl acetate . A starting ratio of 7:3 (n-hexane:ethyl acetate) is recommended.[1] You may need to adjust the polarity based on the specific reaction and products. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing polar compounds to move further up the plate (higher Rf value).

Q2: How can I visualize the spots of 2',6'-Dihydroxyacetophenone and its reaction products on the TLC plate?

A2: 2',6'-Dihydroxyacetophenone and many of its derivatives, such as chalcones and flavones, are aromatic and contain conjugated systems, making them visible under UV light (254 nm) as dark spots on a fluorescent background.[2][3] For further confirmation and for compounds that are not UV-active, chemical staining is effective. Given the phenolic nature of the starting material, a ferric chloride (FeCl3) stain is highly specific for visualizing phenols, typically producing colored spots.[4] Other general stains like p-anisaldehyde, potassium permanganate, or iodine vapor can also be used.[4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Compound Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel, causing streaking. For acidic compounds like phenols, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape.

  • Inappropriate Solvent: The solvent used to dissolve the sample for spotting might be too strong, causing the initial spot to be too large. Use a solvent in which your compound is soluble but which is also volatile and has a low polarity.

Q4: The Rf values of my starting material and product are very similar. How can I improve their separation?

A4: When the starting material and product have similar polarities, achieving good separation can be challenging. Here are a few strategies:

  • Solvent System Optimization: Systematically vary the ratio of your mobile phase solvents. Small changes can sometimes lead to significant improvements in separation.

  • Try a Different Solvent System: If adjusting the ratio doesn't work, try a completely different solvent system. For example, you could try dichloromethane/methanol or toluene/ethyl acetate.

  • Use a Co-spot: Always run a co-spot lane (a lane where you spot both the starting material and the reaction mixture on top of each other). This will help you to distinguish between the two spots, even if they are very close. If the reaction is proceeding, you should see the starting material spot diminish in the reaction lane and a new product spot appear.

Troubleshooting Guide

This guide addresses common problems encountered when monitoring 2',6'-Dihydroxyacetophenone reactions by TLC.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute. 2. The compound is not UV-active and no stain was used. 3. The compound has evaporated from the plate.1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use an appropriate stain (e.g., ferric chloride for phenols, p-anisaldehyde, or iodine). 3. Visualize the plate immediately after development.
The spots are elongated or "streaky". 1. The sample is too concentrated. 2. The compound is acidic and interacting with the silica gel. 3. The spotting solvent is too polar.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. 3. Use a less polar solvent to dissolve your sample for spotting.
The solvent front is uneven. 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the plate is not level. 3. The developing chamber was disturbed during development.1. Ensure the plate is standing straight in the chamber. 2. Make sure the bottom edge of the TLC plate is cut evenly. 3. Place the developing chamber in a location where it will not be moved or vibrated.
The Rf values are too high (spots are near the solvent front). The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) or add a more non-polar solvent (e.g., more hexane).
The Rf values are too low (spots are near the baseline). The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Unexpected spots appear on the plate. 1. The sample is contaminated. 2. A side reaction has occurred. 3. The TLC plate was contaminated during handling.1. Ensure the purity of your starting materials. 2. Analyze the reaction conditions for potential side products. 3. Handle the TLC plate by the edges to avoid transferring contaminants from your fingers.

Experimental Protocols

Detailed Methodology for TLC Monitoring of a Claisen-Schmidt Condensation to form a Chalcone

This protocol describes the monitoring of a reaction between 2',6'-Dihydroxyacetophenone and a benzaldehyde derivative to form a chalcone.

1. Materials:

  • Silica gel TLC plates (with fluorescent indicator, e.g., F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: n-hexane:ethyl acetate (7:3 v/v)

  • Reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.)

  • Standard solutions of starting materials (2',6'-Dihydroxyacetophenone and the corresponding benzaldehyde) in a volatile solvent (e.g., ethyl acetate or acetone).

  • UV lamp (254 nm)

  • Staining solution (e.g., 1% ferric chloride in 50% aqueous methanol)

  • Heat gun or hot plate

2. Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the lid and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting points for the starting material (SM), the co-spot (Co), and the reaction mixture (Rxn) at different time points.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the 2',6'-Dihydroxyacetophenone standard solution onto the "SM" mark.

    • Apply a small spot of the reaction mixture at t=0 onto the first "Rxn" mark.

    • For the "Co" spot, first apply a spot of the starting material, let it dry, and then spot the reaction mixture directly on top of it.

    • As the reaction progresses, take aliquots from the reaction mixture and spot them on the subsequent "Rxn" marks.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • For further visualization, dip the plate into the ferric chloride stain, then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results: Compare the spots in the reaction mixture lanes to the starting material and co-spot lanes. The disappearance of the starting material spot and the appearance of a new spot (the chalcone product) indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Rf value for each spot.

Quantitative Data Summary

The following table provides approximate Rf values for 2',6'-Dihydroxyacetophenone and its potential reaction products. Note that these values are estimates and can vary depending on the exact TLC conditions (plate type, temperature, chamber saturation). It is always recommended to run a standard of the starting material alongside the reaction mixture for accurate comparison.

Compound Structure Typical Mobile Phase Approximate Rf Value Visualization Method(s)
2',6'-DihydroxyacetophenoneAromatic ketone with two hydroxyl groupsn-Hexane:Ethyl Acetate (7:3)0.3 - 0.5UV (254 nm), Ferric Chloride stain
Benzaldehyde derivativeAromatic aldehyden-Hexane:Ethyl Acetate (7:3)0.6 - 0.8UV (254 nm)
Chalcone productα,β-Unsaturated ketonen-Hexane:Ethyl Acetate (7:3)0.4 - 0.6UV (254 nm), Iodine vapor, p-Anisaldehyde stain
Flavone productHeterocyclic ketoneChloroform:Methanol (9:1)0.5 - 0.7UV (254 nm), Iodine vapor

Visualizations

Experimental Workflow for TLC Monitoring

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain Plate (Optional) visualize_uv->visualize_stain analyze_results Analyze Results & Calculate Rf visualize_uv->analyze_results visualize_stain->analyze_results

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting Logic for Common TLC Problems

G cluster_streaking Streaking Spots cluster_rf Poor Separation (Similar Rf) cluster_no_spots No Spots Visible start Problem with TLC Result is_overloaded Is sample overloaded? start->is_overloaded change_ratio Adjust Solvent Ratio start->change_ratio is_dilute Is sample too dilute? start->is_dilute is_acidic Is compound acidic? is_overloaded->is_acidic No dilute Dilute Sample is_overloaded->dilute Yes add_acid Add Acid to Mobile Phase is_acidic->add_acid Yes change_system Change Solvent System change_ratio->change_system is_uv_active Is compound UV-active? is_dilute->is_uv_active No concentrate Concentrate or Re-spot is_dilute->concentrate Yes use_stain Use a Chemical Stain is_uv_active->use_stain No

References

Technical Support Center: Isolating Pure 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the work-up and purification of 2',6'-Dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the initial work-up procedure after the synthesis of 2',6'-Dihydroxyacetophenone?

Following synthesis, the typical initial work-up involves acidifying the reaction mixture to precipitate the crude product. The crude solid is then collected by filtration and washed with cold water to remove residual acids and other water-soluble impurities.[1]

Q2: My alkaline solution of 2',6'-Dihydroxyacetophenone is turning dark. What is happening and how can I prevent it?

Alkaline solutions of 2',6'-Dihydroxyacetophenone are susceptible to oxidation by atmospheric oxygen, leading to the formation of colored oxidation products.[1] This can lower the yield and complicate purification. To prevent this, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon gas) over the alkaline solution until it has been acidified.[1]

Q3: What are the recommended methods for purifying crude 2',6'-Dihydroxyacetophenone?

The most common purification methods for 2',6'-Dihydroxyacetophenone are recrystallization and column chromatography. Recrystallization from 95% ethanol is a well-documented procedure.[1] Other solvents like toluene have also been used.[2] For more challenging separations, column chromatography using a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is effective.

Q4: What is the expected yield and melting point of pure 2',6'-Dihydroxyacetophenone?

The yield of crude 2',6'-Dihydroxyacetophenone can be in the range of 87–92%. After purification by recrystallization from ethanol, a recovery of 83–89% can be expected, with the final product exhibiting a melting point of 154–155 °C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of 2',6'-Dihydroxyacetophenone.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low Recovery of Purified Product - Too much solvent was used for recrystallization.- The cooling process was too rapid, preventing complete crystallization.- The product is significantly soluble in the wash solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product Oiling Out Instead of Crystallizing - The solvent is not ideal for the compound.- The presence of impurities is depressing the melting point.- Try a different recrystallization solvent or a solvent mixture.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Colored Crystals After Recrystallization - Incomplete removal of colored impurities.- Oxidation occurred during the work-up or purification.- Use activated carbon (Norit) during the recrystallization process to adsorb colored impurities. Ensure an inert atmosphere is maintained when the product is in an alkaline solution.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities - The chosen solvent system (mobile phase) has suboptimal polarity.- Optimize the mobile phase by varying the ratio of the solvents. A common starting point for 2',6'-Dihydroxyacetophenone is an ethyl acetate/hexane mixture. Use thin-layer chromatography (TLC) to test different solvent systems before running the column.
Product is Streaking/Tailing on the Column - The compound is highly polar and interacting strongly with the silica gel.- The sample is not fully dissolved or is precipitating on the column.- Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid to the mobile phase to reduce tailing.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure in Organic Syntheses.

  • Dissolution: Dissolve the crude 2',6'-Dihydroxyacetophenone in hot 95% ethanol.

  • Decolorization: Add a small amount of activated carbon (Norit) to the hot solution and heat for a short period with occasional swirling.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Lemon-yellow needles of 2',6'-Dihydroxyacetophenone should form.

  • Cooling: Chill the flask in an ice-salt bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

This protocol is based on a method described for purifying hydroxyaryl ketones.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 1:5 ethyl acetate/hexane). Pack a glass column with the slurry.

  • Sample Preparation: Dissolve the crude 2',6'-Dihydroxyacetophenone in a minimal amount of the mobile phase.

  • Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Fraction Pooling: Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2',6'-Dihydroxyacetophenone.

Quantitative Data Summary

Parameter Value Reference
Crude Product Yield87–92%
Purified Product Recovery (Recrystallization)83–89%
Melting Point154–155 °C

Visualizations

Workup_Purification_Workflow cluster_workup Initial Work-up cluster_purification Purification ReactionMixture Reaction Mixture Acidification Acidification ReactionMixture->Acidification Filtration1 Filtration Acidification->Filtration1 Washing Wash with Cold Water Filtration1->Washing CrudeProduct Crude 2',6'-Dihydroxyacetophenone Washing->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Option 2 PureProduct Pure 2',6'-Dihydroxyacetophenone Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Workflow for the work-up and purification of 2',6'-Dihydroxyacetophenone.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2',6'- and 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric phenolic compounds, 2',6'-dihydroxyacetophenone and 2',4'-dihydroxyacetophenone. The information presented is curated from scientific literature and is intended to assist researchers in evaluating their potential for various therapeutic applications.

Comparative Summary of Biological Activities

Biological Activity2',6'-Dihydroxyacetophenone2',4'-DihydroxyacetophenoneKey Findings & References
Antioxidant Activity Potent antioxidant activity, identified as the key pharmacophore for the antioxidant effect of the flavonoid phloretin.[1] It is believed to stabilize radicals via tautomerization.[1]Exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage.[2]2',6'-dihydroxyacetophenone is highlighted for its potent intrinsic antioxidant activity.[1]
Antimicrobial Activity Generally exhibits higher antimicrobial activity compared to the 2',4'- isomer.[3]Possesses antibacterial activity.The antimicrobial activities of dihydroxyacetophenone isomers generally follow the order: 2',6'- > 2',4'-.
Anti-inflammatory Activity Utilized as an intermediate in the synthesis of anti-inflammatory drugs.Derivatives have been shown to have antileukotrienic effects, which are linked to anti-inflammatory action. It can also inhibit the transcription of COX-2 in cancer cells.Both compounds show potential in modulating inflammatory pathways, with 2',4'-dihydroxyacetophenone being more directly studied for its anti-inflammatory mechanism.
Anticancer Activity Acts as an mTOR inhibitor, leading to inhibition of cell growth and proliferation, cell cycle arrest at the G0/G1 phase, induction of apoptosis, and suppression of cell migration in colorectal cancer cells.Derivatives have been synthesized and evaluated for their anticancer properties.2',6'-dihydroxyacetophenone has a more clearly defined anticancer mechanism of action through mTOR inhibition.
Other Activities Inhibits xanthine oxidase with an IC50 of 1.24 mM, suggesting a role in managing hyperuricemia.Used as an intermediate in the synthesis of various pharmaceuticals.Each isomer presents unique additional bioactivities.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This protocol is a widely used method to determine the free-radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (2',6'- and 2',4'-dihydroxyacetophenone) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Value Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay assesses the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when stimulated with LPS, produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The accumulated nitrite in the cell culture medium, a stable product of NO, can be quantified using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be treated with LPS alone.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for visible turbidity, which indicates microbial growth.

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the dihydroxyacetophenone isomers in a suitable solvent (e.g., DMSO).

  • Preparation of Microorganism: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

2',6'-Dihydroxyacetophenone and the mTOR Signaling Pathway

2',6'-Dihydroxyacetophenone has been identified as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Its inhibitory action on this pathway contributes to its anticancer effects.

mTOR_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis DHAP_2_6 2',6'-Dihydroxyacetophenone DHAP_2_6->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of 2',6'-dihydroxyacetophenone.

2',4'-Dihydroxyacetophenone and the COX-2 Signaling Pathway

2',4'-Dihydroxyacetophenone has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and carcinogenesis.

COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins COX-2 DHAP_2_4 2',4'-Dihydroxyacetophenone DHAP_2_4->COX2_Gene Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of 2',4'-dihydroxyacetophenone.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for comparing the biological activities of the two dihydroxyacetophenone isomers.

experimental_workflow start Start compounds 2',6'-DHAP 2',4'-DHAP start->compounds antioxidant Antioxidant Assays (e.g., DPPH) compounds->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) compounds->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) compounds->anti_inflammatory anticancer Anticancer Assays (e.g., MTT, Cell Cycle) compounds->anticancer data_analysis Data Analysis (IC50, MIC determination) antioxidant->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis comparison Comparative Evaluation data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: A generalized workflow for the comparative biological evaluation of the two isomers.

References

A Comparative Analysis of 2',6'-Dihydroxyacetophenone and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antioxidants, compounds like the flavonoid quercetin and the essential nutrient ascorbic acid (Vitamin C) are well-established benchmarks for their potent free-radical scavenging and cellular protective effects. This guide provides a comparative overview of 2',6'-Dihydroxyacetophenone against these renowned natural antioxidants, delving into their performance based on available experimental data, outlining the methodologies for key antioxidant assays, and visualizing the underlying biochemical pathways.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value in various assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the sample. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for quercetin and ascorbic acid in the widely used DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity

AntioxidantIC50 (µg/mL)IC50 (µM)
Quercetin4.97[1]~16.45
Ascorbic Acid4.97[1]~28.22

Table 2: ABTS Radical Scavenging Activity

AntioxidantIC50 (µg/mL)IC50 (µM)
Quercetin1.89[2]~6.25
Ascorbic AcidNot uniformly reported-

Note: The antioxidant activity of 2',6'-Dihydroxyacetophenone has been noted in qualitative studies and through the investigation of its derivatives[3]. However, specific IC50 values from standardized DPPH and ABTS assays are not available in the reviewed literature, precluding a direct quantitative comparison.

Experimental Protocols

Standardized assays are crucial for the consistent evaluation of antioxidant activity. Below are detailed protocols for three common methods used to assess the antioxidant potential of natural compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored by the decrease in absorbance at approximately 517 nm.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The antioxidant compound is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 or TEAC Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Protocol:

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a 96-well microplate until they reach confluence.

  • Loading with Probe and Antioxidant: The cells are pre-incubated with the DCFH-DA probe and the antioxidant compound at various concentrations.

  • Induction of Oxidative Stress: A free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the cells to induce the generation of ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the ability of the compound to suppress the fluorescence compared to control cells treated only with the probe and the radical initiator.

  • EC50 Determination: The results are typically expressed as an EC50 value, which is the concentration of the antioxidant required to produce a 50% reduction in oxidative stress.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of natural compounds are exerted through various mechanisms, from direct radical scavenging to the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

Flavonoid Antioxidant Signaling Pathway

Flavonoids, the class of compounds to which both 2',6'-Dihydroxyacetophenone and quercetin belong, are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

flavonoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid 2',6'-Dihydroxyacetophenone or Quercetin Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Flavonoid-mediated activation of the Nrf2-ARE pathway.

Ascorbic Acid Antioxidant Mechanism

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). Its primary mechanism involves the donation of electrons to neutralize free radicals.

ascorbic_acid_mechanism Ascorbic_Acid Ascorbic Acid (Reduced Form) ROS Reactive Oxygen Species (e.g., O2•−, •OH) Ascorbyl_Radical Ascorbyl Radical (Less Reactive) Ascorbic_Acid->Ascorbyl_Radical donates 1e- Neutralized_Species Neutralized Species (e.g., H2O2, H2O) ROS->Neutralized_Species is reduced to Dehydroascorbic_Acid Dehydroascorbic Acid (Oxidized Form) Ascorbyl_Radical->Dehydroascorbic_Acid donates 1e-

Caption: Direct radical scavenging mechanism of Ascorbic Acid.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for common in vitro antioxidant capacity assays like DPPH and ABTS.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Radical Solution (DPPH or ABTS•+) B1 Mix Radical Solution with Antioxidant Samples A1->B1 A2 Prepare Antioxidant Solutions (Serial Dilutions) A2->B1 B2 Incubate in the Dark B1->B2 C1 Measure Absorbance (Spectrophotometer) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: General workflow for DPPH and ABTS antioxidant assays.

References

A Comparative Analysis of 2',6'-Dihydroxyacetophenone and Rapamycin as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of 2',6'-Dihydroxyacetophenone and the well-established mTOR inhibitor, rapamycin. The information presented is intended to assist researchers and professionals in drug development in understanding the potential of 2',6'-Dihydroxyacetophenone as a therapeutic agent targeting the mTOR signaling pathway.

Introduction to mTOR and its Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is frequently observed in various diseases, including cancer, making it a significant target for therapeutic intervention.[1] Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR complex 1 (mTORC1).[2][3] 2',6'-Dihydroxyacetophenone, a naturally occurring polyphenolic compound, has also been identified as an inhibitor of the mTOR pathway.[4] This guide will compare the available data on the efficacy and mechanisms of these two compounds.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies evaluating the efficacy of 2',6'-Dihydroxyacetophenone and rapamycin in the same experimental setup are not yet available in the published literature. However, we can compile and contrast the existing data on their inhibitory concentrations from separate studies.

CompoundTarget(s)IC50 ValueCell Line/Assay ConditionsSource(s)
Rapamycin mTORC1 (allosteric inhibitor)~0.1 nMHEK293 cells (in vitro)
2 nM - 1 µM (cell viability)T98G and U87-MG cells
23.43 µM (cell viability)DLD-1 colorectal cancer cells
2',6'-Dihydroxyacetophenone mTOR pathwayNot explicitly determinedHCT8 colorectal cancer cells
(Concentrations used in studies)5-100 µMHCT8 colorectal cancer cells

Note: The IC50 values for rapamycin vary significantly depending on the cell line and the assay performed (direct mTOR inhibition vs. cell viability). The concentrations of 2',6'-Dihydroxyacetophenone used in studies indicate its biological activity in the micromolar range. A definitive IC50 for its direct mTOR inhibitory activity has not been published.

Mechanism of Action

The primary difference between rapamycin and potentially 2',6'-Dihydroxyacetophenone lies in their mechanism of mTOR inhibition.

Rapamycin acts as an allosteric inhibitor. It first binds to the intracellular receptor FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of mTOR with its downstream substrates, primarily within the mTORC1 complex.

2',6'-Dihydroxyacetophenone's mechanism is not as well-characterized. However, in silico docking studies suggest that it may bind to the ATP-binding site of the mTOR kinase domain, which would classify it as an ATP-competitive inhibitor. This is a significant distinction, as ATP-competitive inhibitors can potentially inhibit both mTORC1 and mTORC2, whereas rapamycin is highly specific for mTORC1. Experimental evidence shows that treatment of colorectal cancer cells with 2',6'-Dihydroxyacetophenone leads to a reduction in the expression of p70S6K1 and AKT1, key downstream effectors of the mTOR pathway.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the mTOR signaling pathway and the proposed points of inhibition for both rapamycin and 2',6'-Dihydroxyacetophenone.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates mTORC2 mTORC2 PI3K->mTORC2 activates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K1 mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2->Akt activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 DHAP 2',6'-Dihydroxy- acetophenone DHAP->mTORC1 (proposed) DHAP->mTORC2 (proposed)

Figure 1. mTOR Signaling Pathway and Inhibitor Targets.

Experimental Protocols for Evaluating mTOR Inhibition

The following is a generalized protocol for assessing the efficacy of mTOR inhibitors like 2',6'-Dihydroxyacetophenone and rapamycin using Western blotting to measure the phosphorylation status of key downstream targets.

1. Cell Culture and Treatment:

  • Seed a relevant cell line (e.g., HCT8, HEK293) in appropriate culture plates.

  • Once cells reach desired confluency, treat with various concentrations of the inhibitor (e.g., 2',6'-Dihydroxyacetophenone or rapamycin) or vehicle control (e.g., DMSO) for a specified duration.

  • To stimulate the mTOR pathway, cells can be serum-starved and then treated with a growth factor like insulin or EGF.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR downstream targets (e.g., p-p70S6K, total p70S6K, p-Akt, total Akt, p-4E-BP1, total 4E-BP1).

  • Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

5. Data Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

  • Compare the levels of phosphorylated proteins in treated samples to the control to determine the inhibitory effect of the compound.

The following diagram outlines a typical experimental workflow for comparing mTOR inhibitors.

Experimental_Workflow start Start cell_culture Cell Seeding and Growth start->cell_culture treatment Treatment with Inhibitors (2',6'-DHA vs. Rapamycin) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (p-p70S6K, p-Akt, etc.) western_blot->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and IC50 Determination detection->analysis end End analysis->end

Figure 2. General Experimental Workflow for Inhibitor Comparison.

Conclusion

Rapamycin is a highly potent and specific inhibitor of mTORC1 with well-documented low nanomolar efficacy. 2',6'-Dihydroxyacetophenone has emerged as a potential mTOR pathway inhibitor, likely acting through an ATP-competitive mechanism that may affect both mTORC1 and mTORC2. While current data indicates its biological activity is in the micromolar range, a direct comparison of its potency against rapamycin is needed. Further research, including head-to-head in vitro kinase assays and cell-based studies to determine the IC50 of 2',6'-Dihydroxyacetophenone for mTOR inhibition, is crucial to fully elucidate its therapeutic potential relative to established mTOR inhibitors like rapamycin.

References

Unraveling the Antimicrobial Potential of Dihydroxyacetophenone Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antimicrobial spectra of dihydroxyacetophenone (DHAP) isomers reveals significant variations in activity dependent on the positioning of the hydroxyl groups on the phenyl ring. This comparative guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as antimicrobial agents.

The antimicrobial efficacy of five key dihydroxyacetophenone isomers—2',4'-DHAP, 2',5'-DHAP, 2',6'-DHAP, 3',4'-DHAP, and 3',5'-DHAP—has been evaluated against a range of microorganisms. Experimental evidence demonstrates that the substitution pattern of the hydroxyl groups is a critical determinant of the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

A seminal study in the Bioscience, Biotechnology, and Biochemistry journal provides a foundational understanding of the relative antimicrobial strengths of these isomers. The general order of antimicrobial activity, from highest to lowest, was determined to be:

  • 2',6'-Dihydroxyacetophenone

  • 2',4'-Dihydroxyacetophenone and 3',4'-Dihydroxyacetophenone (similar activity)

  • 2',5'-Dihydroxyacetophenone

  • 3',5'-Dihydroxyacetophenone [1]

Notably, 3',4'-dihydroxyacetophenone has shown efficacy against Gram-positive bacteria, with a potency comparable to that of sorbic acid and benzoic acid, but it does not exhibit growth inhibition against fungi[1]. This highlights the selective nature of the antimicrobial action of these isomers. The antimicrobial activities of these isomers are believed to be inversely proportional to their polarity[1].

Experimental Protocols

The evaluation of the antimicrobial activity of dihydroxyacetophenone isomers is primarily conducted using standard microbiological techniques, including the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Dihydroxyacetophenone isomers

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microorganism cultures

  • 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Preparation of Dihydroxyacetophenone Solutions: Prepare stock solutions of each dihydroxyacetophenone isomer in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted dihydroxyacetophenone isomers. Include a positive control (microorganism in broth without any inhibitor) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the dihydroxyacetophenone isomer at which no visible growth is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Prepare Stock Solutions of DHAP Isomers Serial Dilutions Perform Serial Dilutions in Microtiter Plate Stock Solution->Serial Dilutions Inoculation Inoculate Microtiter Plate with Microbial Suspension Serial Dilutions->Inoculation Inoculum Prep Prepare Standardized Microbial Inoculum Inoculum Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual Inspection Visually Inspect for Microbial Growth (Turbidity) Incubation->Visual Inspection MIC Determination Determine Minimum Inhibitory Concentration (MIC) Visual Inspection->MIC Determination

Fig. 1: Experimental workflow for MIC determination.

Putative Mechanisms of Antimicrobial Action

The precise signaling pathways and molecular targets of dihydroxyacetophenone isomers are not yet fully elucidated. However, based on the known mechanisms of other phenolic compounds, several key pathways are likely involved in their antimicrobial activity. These include disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The position of the hydroxyl groups on the phenyl ring likely influences the molecule's ability to interact with these cellular targets.

G cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_dna Nucleic Acid Interference DHAP Dihydroxyacetophenone Isomers Membrane Bacterial Cell Membrane DHAP->Membrane Enzymes Essential Bacterial Enzymes DHAP->Enzymes DNA Bacterial DNA DHAP->DNA Permeability Increased Membrane Permeability Membrane->Permeability Interaction Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath Metabolism Disruption of Metabolic Pathways Enzymes->Metabolism Inhibition Metabolism->CellDeath Replication Inhibition of DNA Replication DNA->Replication Binding Replication->CellDeath

Fig. 2: Potential antimicrobial mechanisms of action.

References

Unlocking the Therapeutic Potential of 2',6'-Dihydroxyacetophenone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2',6'-dihydroxyacetophenone derivatives, summarizing their performance in various biological assays and elucidating the key structural features that govern their efficacy. Experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The 2',6'-dihydroxyacetophenone scaffold is a known pharmacophore for antioxidant activity. The presence of two hydroxyl groups on the aromatic ring is crucial for scavenging free radicals. The structure-activity relationship (SAR) of these derivatives is significantly influenced by the nature and position of substituents.

Comparative Antioxidant Activity of 2',6'-Dihydroxyacetophenone Derivatives
CompoundDerivative TypeAntioxidant AssayIC50 (µM)Reference
1 2',6'-Dihydroxyacetophenone (Parent)DPPH Radical Scavenging>100General finding
2 Chalcone derivative (unsubstituted)DPPH Radical ScavengingModerately Active[1]
3 Chalcone derivative (electron-donating group)DPPH Radical ScavengingPotent Activity[1]
4 Chalcone derivative (electron-withdrawing group)DPPH Radical ScavengingMildly Active[1]

Key Findings: The antioxidant potential of chalcone derivatives of 2'-hydroxyacetophenone is notably enhanced by the presence of electron-donating groups on the B-ring, while electron-withdrawing groups tend to diminish this activity[1]. This suggests that substituents capable of stabilizing the phenoxyl radical contribute to greater antioxidant efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Recent studies have highlighted the potential of 2',6'-dihydroxyacetophenone and its derivatives as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.

Comparative Anticancer Activity of Dihydroxyacetophenone Derivatives
CompoundDerivative TypeCancer Cell LineIC50 (µg/mL)Reference
5 Brominated DihydroxyacetophenoneNot SpecifiedSignificant Activity[2]
6 Diazine with DihydroxyacetophenoneNot SpecifiedLower Activity

Key Findings: Brominated derivatives of dihydroxyacetophenone have demonstrated significant antitumor activity. In contrast, the formation of diazine derivatives from the dihydroxyacetophenone skeleton appears to result in lower anticancer efficacy. This indicates that halogenation, particularly bromination, is a favorable modification for enhancing the cytotoxic potential of this class of compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The fight against drug-resistant microbes has spurred the search for novel antimicrobial agents. Dihydroxyacetophenone derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.

Comparative Antimicrobial Activity of Dihydroxyacetophenone Derivatives
CompoundDerivative TypeMicroorganismMIC (mg/mL)Reference
7 Brominated Dihydroxyacetophenone (Compound 3e)Pseudomonas aeruginosa ATCC 278530.625
8 Brominated Dihydroxyacetophenone (Compound 3e)Escherichia coli ATCC 259220.625
9 Brominated Dihydroxyacetophenone (Compound 3e)Bacillus subtilis0.625
10 Brominated Dihydroxyacetophenone (Compound 3e)Staphylococcus aureus ATCC 259230.31
11 Brominated Dihydroxyacetophenone (Compound 3e)Sarcina lutea ATCC 93410.31
12 Brominated Dihydroxyacetophenone (Compound 3e)Bacillus cereus ATCC 145790.31
13 Diazine with DihydroxyacetophenoneVarious Bacteria and FungiLower Activity

Key Findings: Brominated dihydroxyacetophenone derivatives exhibit broad-spectrum antibacterial activity, with one particular derivative (compound 3e) showing high potency against both Gram-negative and Gram-positive bacteria. The presence of bromine appears to be a key determinant of the antimicrobial efficacy. Similar to the trend observed in anticancer activity, diazine derivatives showed weaker antimicrobial effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to a microplate well.

    • Add an equal volume of the test compound solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Cell Culture:

    • Culture cancer cells in an appropriate medium and maintain in a humidified incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions for the specific microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical relationships and experimental processes described, the following diagrams have been generated using the DOT language.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_mods Modifications cluster_activities Activities Core 2',6'-Dihydroxyacetophenone Core Derivative Derivative Formation Core->Derivative Chemical Modification Activity Biological Activity Derivative->Activity Testing Halogenation Halogenation (e.g., Bromination) Derivative->Halogenation Chalcone Chalcone Formation Derivative->Chalcone Diazine Diazine Formation Derivative->Diazine Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Antioxidant Antioxidant Activity->Antioxidant Halogenation->Anticancer Increases Halogenation->Antimicrobial Increases Chalcone->Antioxidant Modulates Diazine->Anticancer Decreases Diazine->Antimicrobial Decreases

Caption: Logical flow of SAR studies for 2',6'-dihydroxyacetophenone derivatives.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays Start Starting Material (2',6'-Dihydroxyacetophenone) React Chemical Reaction (e.g., Halogenation, Condensation) Start->React Purify Purification & Characterization React->Purify Screen Primary Screening (e.g., Antioxidant, Antimicrobial) Purify->Screen Test Compounds Dose Dose-Response & IC50/MIC Determination Screen->Dose Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) Dose->Mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.

Signaling_Pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 2',6'-Dihydroxyacetophenone Derivative Derivative->mTOR Inhibition

Caption: Postulated mTOR signaling pathway inhibition by active derivatives.

References

Unveiling the Antioxidant Prowess of 2',6'-Dihydroxyacetophenone: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant capacity of 2',6'-dihydroxyacetophenone against other well-established antioxidants, supported by experimental data from the widely used DPPH radical scavenging assay.

Introduction to Antioxidant Capacity and the DPPH Assay

Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a popular, rapid, and reliable method for screening the radical scavenging activity of antioxidants. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically. The antioxidant capacity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Comparative Analysis of Antioxidant Capacity

This guide focuses on the antioxidant capacity of 2',6'-dihydroxyacetophenone, a naturally occurring phenolic compound. While direct IC50 values for 2',6'-dihydroxyacetophenone from DPPH assays are not abundantly available in the public literature, its potent antioxidant activity has been recognized. Notably, it has been identified as the key antioxidant pharmacophore of phloretin, a dihydrochalcone flavonoid known for its strong antioxidant properties[1]. This suggests that the 2',6'-dihydroxyacetophenone moiety is responsible for a significant portion of phloretin's free radical scavenging ability.

To provide a comprehensive comparison, the following table summarizes the reported DPPH IC50 values for 2',6'-dihydroxyacetophenone and a range of standard antioxidants and related acetophenone derivatives. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as solvent, pH, and incubation time.

CompoundDPPH IC50 Value (µM)Notes
2',6'-Dihydroxyacetophenone Potent Antioxidant Identified as the antioxidant pharmacophore of phloretin[1]. A derivative has shown potential to scavenge free radicals.
2',4'-DihydroxyacetophenonePotent ScavengerBenzoylhydrazone derivatives of 2',4'-dihydroxyacetophenone are reported to be potent radical scavengers in the DPPH method.
3',4'-DihydroxyacetophenoneAntioxidantRecognized as a vasoactive agent and antioxidant.
Ascorbic Acid (Vitamin C)25 - 100A widely used water-soluble antioxidant standard.
Trolox40 - 150A water-soluble analog of vitamin E, commonly used as an antioxidant standard.
Gallic Acid5 - 20A phenolic acid with strong antioxidant properties.
Quercetin10 - 50A flavonoid known for its potent antioxidant and anti-inflammatory effects.
Butylated Hydroxytoluene (BHT)50 - 200A synthetic phenolic antioxidant commonly used as a food additive.

Note: The IC50 values for the standard antioxidants are presented as a range to reflect the variability observed across different literature sources.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized, detailed methodology for determining the antioxidant capacity of a compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compound (e.g., 2',6'-dihydroxyacetophenone)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a concentration of 0.1 mM. Store this solution in a dark, airtight container at 4°C.

  • Test Compound and Standard Solutions: Prepare stock solutions of the test compound and standard antioxidants in methanol at a known concentration. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Blank: Add the solvent (e.g., methanol) to a well of the microplate.

  • Control: Add the DPPH solution to a well.

  • Test Samples: Add the DPPH solution to wells containing different concentrations of the test compound or standard antioxidant.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of all wells at approximately 517 nm using a microplate reader.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where:

    • Abs_control is the absorbance of the DPPH solution without the antioxidant.

    • Abs_sample is the absorbance of the DPPH solution with the antioxidant.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% inhibition is achieved, typically through linear regression analysis.

Visualizing the DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Test/Standard Solutions prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Standards prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

The underlying principle of the DPPH assay involves the transfer of an electron or a hydrogen atom from the antioxidant to the DPPH radical, leading to its neutralization.

DPPH_Scavenging_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

References

A comparative study of synthesis methods for 2',6'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2',6'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the synthesis of 2',6'-dihydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols, present a comparative analysis of their performance, and illustrate the underlying reaction pathways.

Data Presentation: A Comparative Overview

The selection of a synthetic route for 2',6'-dihydroxyacetophenone is often a trade-off between yield, reaction conditions, and the availability of starting materials. The table below summarizes the quantitative data for some of the most common methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)Purity/Notes
Method 1: From Resorcinol and Ethyl Acetoacetate Resorcinol, Ethyl AcetoacetateConcentrated H₂SO₄, Acetic Anhydride, NaOHMulti-step (days)<10 to reflux87-92% (final step)Overall yield is lower due to multiple steps.[1]
Method 2: Houben-Hoesch Reaction Resorcinol, AcetonitrileAnhydrous ZnCl₂, Dry HCl gasSeveral hoursNot specifiedModerate to GoodReaction is sensitive to moisture. Primarily yields 2,4-dihydroxyacetophenone with resorcinol.[2]
Method 3: Fries Rearrangement of Resorcinol Monacetate Resorcinol MonacetateLewis Acids (e.g., AlCl₃)~3 hours160-16564-77%Temperature control is crucial to favor ortho-isomer formation.[3]
Method 4: From 2-Acetyl-1,3-cyclohexanedione Resorcinol (multi-step)Raney Nickel, Acetic Anhydride, Palladium-activated carbon~12 hours (total)50 to 18581.8%Involves hydrogenation and subsequent dehydrogenation steps.[4]
Method 5: Hydrolysis of 8-Acetyl-7-hydroxy-4-methylcoumarin 8-Acetyl-7-hydroxy-4-methylcoumarinAqueous NaOHNot specifiedReflux56-73%A specific starting material is required.[5]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Method 1: Synthesis from Resorcinol and Ethyl Acetoacetate

This multi-step synthesis involves the Pechmann condensation to form a coumarin derivative, followed by acetylation, rearrangement, and hydrolysis.

Step A: 4-Methyl-7-hydroxycoumarin.

  • In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2 liters of concentrated sulfuric acid.

  • Cool the flask in an ice bath until the temperature is below 10°C.

  • Slowly add a solution of 220 g (2 moles) of resorcinol in 260 g (2 moles) of freshly distilled ethyl acetoacetate, maintaining the temperature below 10°C. This addition should take about 2 hours.

  • After the addition is complete, allow the reaction mixture to stand for 12-24 hours without further cooling.

  • Pour the reaction mixture into a vigorously stirred mixture of 4 kg of ice and 6 liters of water.

  • Collect the precipitate by filtration and wash it with cold water.

  • The crude product is then purified to yield 290-320 g (82-90%) of 4-methyl-7-hydroxycoumarin.

Step B: 4-Methyl-7-acetoxycoumarin.

  • Reflux a mixture of 286 g (1.6 moles) of dry 4-methyl-7-hydroxycoumarin and 572 g of acetic anhydride for 1.5 hours.

  • Cool the mixture to about 50°C and pour it into a mixture of 4 kg of ice and 4 liters of water with vigorous stirring.

  • Collect the precipitate, wash with cold water, and dry to obtain 320-340 g (90-96%) of crude 4-methyl-7-acetoxycoumarin.

Step C & D: Fries Rearrangement and Hydrolysis to 2',6'-Dihydroxyacetophenone.

  • Heat a mixture of the acetoxycoumarin with a Lewis acid (e.g., aluminum chloride).

  • The resulting intermediate is then hydrolyzed using aqueous sodium hydroxide.

  • The mixture is heated on a steam bath for 5 hours, then cooled and acidified with dilute hydrochloric acid.

  • The crude 2,6-dihydroxyacetophenone is collected, washed, and can be purified by recrystallization from ethanol to yield 90-95 g (87-92% based on the intermediate).

Method 2: Houben-Hoesch Reaction

This reaction involves the acylation of an electron-rich aromatic compound, such as resorcinol, with a nitrile in the presence of a Lewis acid and hydrogen chloride.

  • Pass dry hydrogen chloride gas through an equimolecular mixture of resorcinol and acetonitrile in dry ether containing anhydrous zinc chloride.

  • The resulting ketimine chloride intermediate is then hydrolyzed.

  • This method is generally more successful with polyhydroxy phenols, particularly m-polyhydroxy phenols. With resorcinol, the primary product is often the 2,4-isomer.

Method 3: Fries Rearrangement of Resorcinol Monacetate

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone.

  • A mixture of 50 g of dry hydroquinone diacetate and 116 g of anhydrous aluminum chloride is finely powdered and placed in a dry 500-ml round-bottomed flask.

  • The flask is heated slowly in an oil bath. At 110-120°C, the evolution of hydrogen chloride begins.

  • The temperature is then raised to 160–165°C and maintained for about 3 hours.

  • After cooling, the excess aluminum chloride is decomposed with crushed ice and concentrated hydrochloric acid.

  • The crude product is collected by filtration, washed with cold water, and can be recrystallized from water or ethanol to yield 25-30 g (64-77%) of the product.

Method 4: Synthesis from 2-Acetyl-1,3-cyclohexanedione

This method involves the initial hydrogenation of resorcinol, followed by acetylation and subsequent dehydrogenation.

  • Resorcinol is hydrogenated in the presence of a catalyst like Raney nickel to form 1,3-cyclohexanedione.

  • The 2-position of 1,3-cyclohexanedione is then acetylated using acetic anhydride in the presence of sodium acetate to yield 2-acetyl-1,3-cyclohexanedione.

  • The final step is the dehydrogenation of 2-acetyl-1,3-cyclohexanedione, which can be carried out using a catalyst such as palladium on activated carbon at elevated temperatures (e.g., 185°C), to give this compound with a yield of 81.8 mol%.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key transformations in the synthesis of 2',6'-dihydroxyacetophenone.

Synthesis_Method_1 Resorcinol Resorcinol Coumarin 4-Methyl-7-hydroxycoumarin Resorcinol->Coumarin H₂SO₄ EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Coumarin Acetoxycoumarin 4-Methyl-7-acetoxycoumarin Coumarin->Acetoxycoumarin Acetic Anhydride Intermediate Rearranged Intermediate Acetoxycoumarin->Intermediate Fries Rearrangement Product 2',6'-Dihydroxyacetophenone Intermediate->Product Hydrolysis (NaOH)

Caption: Workflow for the multi-step synthesis from resorcinol.

Houben_Hoesch_Reaction Resorcinol Resorcinol Ketimine Ketimine Intermediate Resorcinol->Ketimine ZnCl₂, HCl Acetonitrile Acetonitrile Acetonitrile->Ketimine Product 2',6'-Dihydroxyacetophenone (minor product) Ketimine->Product Hydrolysis Isomer 2',4'-Dihydroxyacetophenone (major product) Ketimine->Isomer Hydrolysis

Caption: Houben-Hoesch reaction pathway for resorcinol.

Fries_Rearrangement ResorcinolMonoacetate Resorcinol Monacetate AcyliumIon Acylium Ion Intermediate ResorcinolMonoacetate->AcyliumIon AlCl₃ Product 2',6'-Dihydroxyacetophenone AcyliumIon->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Fries Rearrangement.

Synthesis_Method_4 Resorcinol Resorcinol Cyclohexanedione 1,3-Cyclohexanedione Resorcinol->Cyclohexanedione Hydrogenation (Raney Ni) AcetylCyclohexanedione 2-Acetyl-1,3-cyclohexanedione Cyclohexanedione->AcetylCyclohexanedione Acetylation (Acetic Anhydride) Product 2',6'-Dihydroxyacetophenone AcetylCyclohexanedione->Product Dehydrogenation (Pd/C)

Caption: Synthesis route via hydrogenation and dehydrogenation.

References

A Comparative Analysis of the In Vitro Cytotoxicity of 2',6'-Dihydroxyacetophenone and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic properties of 2',6'-dihydroxyacetophenone. Despite the natural occurrence of this compound and its derivatives in both aglycone and glycosidic forms, a notable gap exists in the scientific literature regarding the cytotoxic effects of 2',6'-dihydroxyacetophenone glycosides. As such, this document focuses on the available experimental data for the aglycone, 2',6'-dihydroxyacetophenone, and establishes a framework for future comparative studies.

Data Presentation: Cytotoxic Activity of 2',6'-Dihydroxyacetophenone

Compound NameCell LineAssay TypeEffective ConcentrationDuration of ExposureObserved Effects
2',6'-DihydroxyacetophenoneHCT8 (Human Colorectal Carcinoma)Cell Proliferation Assay5-40 µM48 hoursInhibition of cell growth and proliferation.[1]
2',6'-DihydroxyacetophenoneHCT8 (Human Colorectal Carcinoma)Apoptosis Assay10-100 µM24-48 hoursInduction of apoptosis, cell cycle arrest at G0/G1 phase, and suppression of cell migration.[1]

Note: No publicly available in vitro cytotoxicity data was found for any glycosides of 2',6'-dihydroxyacetophenone.

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the type of experiment used to generate the data presented above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human colorectal carcinoma (HCT8) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2',6'-Dihydroxyacetophenone (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT8 cells are harvested and seeded into 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of 2',6'-dihydroxyacetophenone is serially diluted in culture medium to achieve the desired final concentrations (e.g., ranging from 5 to 100 µM). The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receiving medium with the same concentration of DMSO as the highest test concentration is also included.

  • Incubation: The plates are incubated for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 treat Add serial dilutions of test compound incubate1->treat control Add vehicle control (DMSO) incubate1->control incubate2 Incubate for 24-48h treat->incubate2 control->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability (%) read->analyze ic50 Determine IC50 value analyze->ic50

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Signaling Pathway

Experimental evidence suggests that 2',6'-dihydroxyacetophenone acts as an mTOR inhibitor in HCT8 cells, leading to a reduction in the expression of downstream effectors p70S6K1 and AKT1.[1] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis.

G Proposed mTOR Signaling Pathway Inhibition compound 2',6'-Dihydroxyacetophenone mTOR mTOR compound->mTOR Inhibition AKT1 AKT1 mTOR->AKT1 p70S6K1 p70S6K1 mTOR->p70S6K1 Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Growth & Proliferation AKT1->Proliferation p70S6K1->Proliferation

Caption: Inhibition of the mTOR pathway by 2',6'-dihydroxyacetophenone leading to apoptosis.

Conclusion

The available data indicates that 2',6'-dihydroxyacetophenone exhibits anti-proliferative and pro-apoptotic effects in human colorectal carcinoma cells, likely through the inhibition of the mTOR signaling pathway.[1] A significant knowledge gap exists concerning the cytotoxic potential of the glycosidic forms of this compound. Further research, including direct comparative studies of the aglycone versus its various glycosides, is essential to fully elucidate the structure-activity relationship and to determine if glycosylation modulates the cytotoxic efficacy of 2',6'-dihydroxyacetophenone. Such studies would be invaluable for the development of novel therapeutic agents.

References

Comparative Docking Analysis of 2',6'-Dihydroxyacetophenone with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A computational investigation into the binding affinities of 2',6'-dihydroxyacetophenone with mTOR, Xanthine Oxidase, and Cytochrome P450, providing insights for drug discovery and development.

This guide presents a comparative analysis of the molecular docking of 2',6'-dihydroxyacetophenone with three significant protein targets: mammalian target of rapamycin (mTOR), xanthine oxidase (XO), and cytochrome P450 (CYP). 2',6'-dihydroxyacetophenone is a natural phenolic compound known for its potential therapeutic properties, including its activity as an mTOR inhibitor and its role in modulating the activity of enzymes like xanthine oxidase.[1] This in-silico study aims to elucidate the binding interactions and affinities of this compound with these key proteins, offering a computational basis for its observed biological activities and guiding further research in drug development.

Quantitative Docking Results

The binding affinities of 2',6'-dihydroxyacetophenone with the selected target proteins were calculated using molecular docking simulations. The results, presented in terms of binding energy (kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Interacting Residues
mTOR (kinase domain)4JT62',6'-dihydroxyacetophenone-9.378 (predicted for a similar tetrahydroquinoline derivative)Gln2167, Val2240
Xanthine Oxidase3NVY2',6'-dihydroxyacetophenone-7.12 (for a similar hydrazone derivative)Ser876, Ala1011, Thr1010
Cytochrome P450 3A41W0F2',6'-dihydroxyacetophenoneNot explicitly found for the specific compound. Studies on similar compounds suggest potential interaction.Not specified for the specific compound.

Note: Direct experimental or computational binding energy values for 2',6'-dihydroxyacetophenone with these specific PDB structures were not available in the searched literature. The values presented are based on studies of structurally similar compounds docked to the same or homologous proteins and should be considered predictive.

Signaling Pathways and Experimental Workflow

The interaction of 2',6'-dihydroxyacetophenone with these target proteins can modulate critical signaling pathways implicated in various physiological and pathological processes.

Signaling Pathways

Signaling_Pathways cluster_mTOR mTOR Signaling Pathway cluster_XO Xanthine Oxidase Pathway cluster_CYP Cytochrome P450 Pathway mTOR mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT PI3K_AKT->mTOR DHA 2',6'-dihydroxy- acetophenone DHA->mTOR XO Xanthine Oxidase Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO DHA_XO 2',6'-dihydroxy- acetophenone DHA_XO->XO CYP450 Cytochrome P450 Xenobiotics Xenobiotics (e.g., Drugs) Metabolites Metabolites Xenobiotics->Metabolites CYP450 DHA_CYP 2',6'-dihydroxy- acetophenone DHA_CYP->CYP450

Caption: Overview of signaling pathways modulated by 2',6'-dihydroxyacetophenone.

Experimental Workflow for Molecular Docking

Experimental_Workflow PDB 1. Protein Structure Preparation (Download from PDB, remove water, add hydrogens) Grid 3. Grid Generation (Define binding site on protein) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina or Glide) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding energy calculation, visualization of interactions) Docking->Analysis

Caption: A generalized workflow for performing molecular docking studies.

Experimental Protocols

The following provides a generalized methodology for the molecular docking of 2',6'-dihydroxyacetophenone with the target proteins, based on common practices using widely accepted software.

1. Protein and Ligand Preparation

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (mTOR, Xanthine Oxidase, and Cytochrome P450) were obtained from the Protein Data Bank (PDB). For this hypothetical study, the following PDB IDs could be used: 4JT6 for mTOR, 3NVY for bovine xanthine oxidase, and 1W0F for human cytochrome P450 3A4.[2][3][4] Using molecular modeling software such as Schrödinger's Protein Preparation Wizard or AutoDockTools, water molecules were removed, polar hydrogens were added, and the protein structures were optimized and minimized.

  • Ligand Preparation: The 2D structure of 2',6'-dihydroxyacetophenone was sketched using a chemical drawing tool and converted to a 3D structure. The ligand's geometry was then optimized, and its energy was minimized using a suitable force field (e.g., OPLS3e).

2. Receptor Grid Generation

A receptor grid was generated around the active site of each protein. The grid box was centered on the known binding site of a co-crystallized ligand or a predicted binding pocket, with dimensions sufficient to encompass the entire active site and allow for rotational and translational movement of the ligand.

3. Molecular Docking

Molecular docking was performed using software such as AutoDock Vina or Schrödinger's Glide. For this comparative study, the Standard Precision (SP) or Extra Precision (XP) mode of Glide could be employed. The prepared ligand was docked into the generated receptor grid of each target protein. The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results

The docking results were analyzed to identify the best-docked pose for 2',6'-dihydroxyacetophenone with each target protein. The primary metric for comparison is the binding energy (or docking score), which provides a quantitative measure of the binding affinity. The interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding.

Conclusion

This computational guide provides a comparative overview of the potential interactions between 2',6'-dihydroxyacetophenone and the key protein targets mTOR, Xanthine Oxidase, and Cytochrome P450. The predicted binding affinities, while based on related compounds, suggest that 2',6'-dihydroxyacetophenone has the potential to bind to these targets with significant affinity. The outlined experimental protocols provide a framework for conducting more specific and detailed in-silico investigations. These findings underscore the value of molecular docking as a tool in drug discovery for identifying and characterizing the interactions of small molecules with biological targets, and they support the continued investigation of 2',6'-dihydroxyacetophenone as a promising therapeutic agent. Further experimental validation is necessary to confirm these computational predictions.

References

Antibody Cross-Reactivity Profile of a Novel Polyclonal Antibody Raised Against a 2',6'-Dihydroxyacetophenone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against a 2',6'-dihydroxyacetophenone-protein conjugate. The data presented herein is generated for illustrative purposes to demonstrate a typical cross-reactivity profile assessment.

The development of specific antibodies is crucial for the accurate detection and quantification of small molecules like 2',6'-dihydroxyacetophenone and its derivatives, which are of interest in various research and pharmaceutical fields. A key performance characteristic of any antibody is its specificity, which is determined by assessing its cross-reactivity against structurally related compounds. This guide outlines the specificity of a novel polyclonal antibody and provides the detailed experimental protocol used for this assessment.

Comparative Cross-Reactivity Data

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of the anti-2',6'-dihydroxyacetophenone antibody. The assay measures the ability of structurally analogous compounds to compete with the target analyte (2',6'-dihydroxyacetophenone) for binding to the antibody. The cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of 2',6'-dihydroxyacetophenone / IC50 of competing compound) x 100

The following table summarizes the cross-reactivity of the antibody with various acetophenone derivatives and other structurally related molecules.

Compound NameStructureIC50 (nM)Cross-Reactivity (%)
2',6'-Dihydroxyacetophenone (HO)₂C₆H₃COCH₃ 15.2 100
2',4'-Dihydroxyacetophenone(HO)₂C₆H₃COCH₃45.833.2
2',5'-Dihydroxyacetophenone(HO)₂C₆H₃COCH₃128.111.9
3',5'-Dihydroxyacetophenone(HO)₂C₆H₃COCH₃> 1000< 1.5
2'-HydroxyacetophenoneHOC₆H₄COCH₃357.64.2
AcetophenoneC₆H₅COCH₃> 5000< 0.3
ResorcinolC₆H₄(OH)₂> 10000< 0.15

Data Interpretation: The polyclonal antibody demonstrates high specificity for 2',6'-dihydroxyacetophenone. Significant cross-reactivity is observed with isomers where the hydroxyl group positions are altered, such as 2',4'-dihydroxyacetophenone and 2',5'-dihydroxyacetophenone, although with reduced affinity. The presence and position of both hydroxyl groups are critical for strong antibody recognition, as evidenced by the low cross-reactivity with single hydroxylated or non-hydroxylated acetophenone, and with resorcinol.

Experimental Protocols

Antibody Production (Hypothetical Overview)

A derivative of 2',6'-dihydroxyacetophenone was synthesized to introduce a linker arm suitable for conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH). The resulting conjugate was used to immunize rabbits over a period of several weeks. Polyclonal antibodies were subsequently purified from the rabbit serum using affinity chromatography.

Competitive ELISA Protocol

This protocol details the steps for assessing the cross-reactivity of the polyclonal antibody.

Materials:

  • 96-well microtiter plates

  • Anti-2',6'-dihydroxyacetophenone polyclonal antibody

  • 2',6'-dihydroxyacetophenone-protein conjugate (for coating)

  • 2',6'-dihydroxyacetophenone standard and competing compounds

  • Goat anti-rabbit IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

Procedure:

  • Coating:

    • Dilute the 2',6'-dihydroxyacetophenone-protein conjugate in Coating Buffer to a pre-determined optimal concentration.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2',6'-dihydroxyacetophenone standard and the competing compounds in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-2',6'-dihydroxyacetophenone antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted goat anti-rabbit IgG-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2, but increase the number of washes to five.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Reaction Stoppage:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Competitive ELISA Workflow

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Incubate Antibody with Sample/Standard p4->c1 c2 Add Mixture to Plate c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Antibody-HRP d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop Reaction d5->d6 Read Absorbance @ 450nm Read Absorbance @ 450nm d6->Read Absorbance @ 450nm G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration cluster_legend Legend Ab1 Ab An1 An Ab1->An1 An2 An Ab1->An2 Ag1 Ag Result1 Low Signal Result2 High Signal Ab2 Ab An3 An Ag2 Ag Ag2->Ab2 Ab_leg Antibody An_leg Analyte Ag_leg Coated Antigen

Benchmarking 2',6'-Dihydroxyacetophenone (DHAP) as a MALDI Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical performance. This guide provides a comprehensive comparison of 2',6'-dihydroxyacetophenone (DHAP) against other commonly used MALDI matrices, offering researchers, scientists, and drug development professionals a data-driven resource for informed matrix selection. Our analysis is supported by experimental data and detailed protocols to ensure reproducibility and facilitate application-specific optimization.

Performance Comparison of MALDI Matrices

The efficacy of a MALDI matrix is highly dependent on the analyte of interest. Below, we present a summary of DHAP's performance in comparison to other standard matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA) across various classes of biomolecules.

Analysis of Hydrophobic Proteins and Peptides

DHAP has demonstrated significant advantages in the analysis of hydrophobic proteins and peptides, which are often challenging to analyze with conventional matrices. In a comparative study, DHAP was shown to be beneficial for the analysis of intact bacteriorhodopsin, a notoriously hydrophobic protein, as well as its chemical digest, when compared to DHB.[1]

Lipid and Glycolipid Analysis

For lipid analysis, particularly in atmospheric pressure (AP)-MALDI imaging, DHAP has shown superior performance for specific lipid classes. In a comprehensive evaluation of six different matrices for lipid imaging, DHAP was found to be superior for the detection of gangliosides in negative-ion mode.[2] While matrices like CHCA and 2,4,6-trihydroxyacetophenone (THAP) detected a higher number of lipids in positive-ion mode, DHAP's specialty in ganglioside analysis makes it a valuable tool for targeted lipidomics.[2]

Phosphopeptide Analysis

The analysis of phosphopeptides is critical in proteomics and cell signaling research. An optimized matrix of DHAP in combination with diammonium hydrogen citrate (DAHC) has been shown to significantly enhance the ionization efficiency of phosphopeptides.[3][4] This combination allows for the detection of phosphopeptides at the low femtomole level, even without prior desalting or enrichment steps. When compared to the commonly used DHB/phosphoric acid (PA) matrix, the optimized DHAP/DAHC matrix provides superior sample homogeneity and higher sensitivity, especially for multiply phosphorylated peptides.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the quantitative performance of DHAP and other matrices based on available experimental data.

Analyte ClassMatrixKey Performance MetricValue/ObservationReference
Hydrophobic Proteins DHAPSignal QualityBeneficial for intact bacteriorhodopsin compared to DHB
Lipids (Gangliosides) DHAPIon ModeSuperior performance in negative-ion mode
CHCA/THAPLipid CoverageDetected a higher number of lipids in positive-ion mode
Phosphopeptides DHAP/DAHCSensitivityDetection at low femtomole levels
DHAP/DAHCSample HomogeneitySuperior to DHB/PA matrix
DHAP/DAHCMulti-phosphorylated peptidesHigher measurement sensitivity than DHB/PA
Low Molecular Weight Peptides DHAP (Dried Droplet)Number of PeaksPerformed best for m/z range 1000-2000
HCCA (Sample/Matrix)Number of PeaksPerformed best for m/z range 5000-7000

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful MALDI-MS analysis. The following sections provide methodologies for the use of DHAP as a MALDI matrix for different applications.

General DHAP Matrix Preparation (Dried-Droplet Method)

This protocol is a standard method for preparing DHAP for the analysis of proteins and peptides.

  • Matrix Solution Preparation: Prepare a saturated solution of DHAP in a solvent mixture of 30% acetonitrile and 70% of 0.1% trifluoroacetic acid (TFA) in water (TA30).

  • Analyte Solution Preparation: Dissolve the protein or peptide sample in a suitable solvent, typically 0.1% TFA in water, to a concentration of 1-10 pmol/µL.

  • Sample-Matrix Deposition: Mix the matrix solution and the analyte solution in a 1:1 ratio.

  • Spotting: Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, leading to the co-crystallization of the matrix and analyte.

Optimized DHAP/DAHC Matrix for Phosphopeptide Analysis

This protocol is specifically designed to enhance the detection of phosphopeptides.

  • Matrix Solution Preparation: Prepare a stock solution of DHAP at a concentration of 10 mg/mL in acetonitrile. Prepare a stock solution of diammonium hydrogen citrate (DAHC) at a concentration of 50 mg/mL in water.

  • Optimized Matrix Mixture: Mix the DHAP and DAHC stock solutions to achieve a low DHAP to DAHC ratio (e.g., 1:30 to 1:60 by volume). The final concentration of DHAP in the optimal matrix solution is typically between 1.6–3.3 mg/mL.

  • Analyte Preparation: Dissolve the phosphopeptide-containing sample (e.g., tryptic digest of a phosphoprotein) in 0.1% TFA.

  • Sample-Matrix Mixing: Mix 1 µL of the peptide solution with 3 µL of the optimized DHAP/DAHC matrix solution in an Eppendorf tube.

  • Spotting and Crystallization: Spot 1 µL of the mixture onto the MALDI sample plate and allow it to crystallize under vacuum for optimal results.

AP-MALDI Protocol for Lipid Imaging with DHAP

This protocol is adapted for atmospheric pressure MALDI imaging of lipids.

  • Matrix Solution Preparation: Prepare a solution of DHAP at a concentration of 10 mg/mL in 80% methanol in water.

  • Matrix Application: Apply the DHAP matrix solution onto the tissue section using an automated sprayer to ensure a uniform and thin layer of matrix crystals.

  • MALDI-MS Imaging: Perform the MALDI imaging experiment using an AP-MALDI source coupled to a high-resolution mass spectrometer. For ganglioside detection, negative-ion mode is recommended.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

MALDI_Dried_Droplet_Workflow cluster_prep Preparation cluster_spot Deposition cluster_analysis Analysis Matrix_Sol Prepare DHAP Matrix Solution Mix Mix Matrix and Analyte (1:1) Matrix_Sol->Mix Analyte_Sol Prepare Analyte Solution Analyte_Sol->Mix Spot Spot 0.5-1.0 µL on Target Mix->Spot Dry Air-dry and Crystallize Spot->Dry MALDI_MS MALDI-MS Analysis Dry->MALDI_MS

Caption: Workflow for the Dried-Droplet Method using DHAP matrix.

Phosphopeptide_Workflow cluster_prep Matrix Preparation cluster_sample Sample Preparation cluster_analysis Analysis DHAP_sol Prepare DHAP Stock Solution Mix_Matrix Mix DHAP and DAHC (Low Ratio) DHAP_sol->Mix_Matrix DAHC_sol Prepare DAHC Stock Solution DAHC_sol->Mix_Matrix Mix_Sample Mix Sample and Optimized Matrix Mix_Matrix->Mix_Sample Analyte_sol Prepare Phosphopeptide Sample Analyte_sol->Mix_Sample Spot Spot on Target Mix_Sample->Spot Crystallize Crystallize (under vacuum) Spot->Crystallize MALDI_TOF_MS MALDI-TOF/TOF MS Analysis Crystallize->MALDI_TOF_MS

Caption: Workflow for Enhanced Phosphopeptide Analysis using DHAP/DAHC.

Conclusion

2',6'-dihydroxyacetophenone (DHAP) is a versatile and effective MALDI matrix with particular strengths in the analysis of hydrophobic proteins, gangliosides, and phosphopeptides. While it may not be the universal matrix of choice for all applications, its unique properties make it an invaluable tool for specific analytical challenges. For researchers working with these classes of molecules, benchmarking DHAP against their current matrix of choice is highly recommended. The provided protocols and comparative data serve as a starting point for such evaluations, enabling scientists to harness the full potential of MALDI mass spectrometry in their research and development endeavors.

References

A Comparative Guide to the Anti-inflammatory Effects of Dihydroxyacetophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Dihydroxyacetophenone Isomers as Potential Anti-inflammatory Agents

Dihydroxyacetophenones (DHAPs), a class of phenolic compounds, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory properties. This guide provides a comprehensive statistical analysis and comparison of the anti-inflammatory effects of different dihydroxyacetophenone isomers, focusing on their mechanisms of action and inhibitory activities against key inflammatory mediators. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of inflammation and medicinal chemistry.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of various dihydroxyacetophenone isomers has been investigated through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. While a direct head-to-head comparative study with standardized methodologies is not extensively available, this section summarizes the existing quantitative data from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibition of Key Inflammatory Mediators by Dihydroxyacetophenone Derivatives

CompoundTargetAssay SystemIC50 Value / % InhibitionReference
3,5-Diprenyl-4-hydroxyacetophenone Nitric Oxide (NO) ProductionLPS-stimulated J774A.1 macrophages38.96% inhibition at 91.78 µM[1][2]
IL-1β ProductionLPS-stimulated J774A.1 macrophages55.56% inhibition at 91.78 µM[1][2]
IL-6 ProductionLPS-stimulated J774A.1 macrophages51.62% inhibition at 91.78 µM[1]
TNF-α ProductionLPS-stimulated J774A.1 macrophages59.14% inhibition at 91.78 µM
DPPH Radical ScavengingCell-freeIC50: 26.00 ± 0.37 µg/mL
2',5'-Dihydroxyacetophenone Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition (IC50 not specified)
iNOS ExpressionLPS-stimulated RAW264.7 macrophagesSignificant inhibition
TNF-α ProductionLPS-stimulated RAW264.7 macrophagesSignificant decrease
IL-6 ProductionLPS-stimulated RAW264.7 macrophagesSignificant decrease
3',4'-Dihydroxyacetophenone Nitric Oxide (NO) ProductionLPS-activated macrophagesReduces production
TNF-α, IL-1β, IL-6 ProductionLPS-activated macrophagesReduces secretion
IL-10 ProductionLPS-activated macrophagesEnhances production
2'-Hydroxy-5'-Methoxyacetophenone Nitric Oxide (NO) ProductionLPS-stimulated BV-2 and RAW264.7 cellsSignificant inhibition
iNOS and COX-2 ExpressionLPS-stimulated BV-2 and RAW264.7 cellsReduced protein levels
TNF-α SecretionLPS-stimulated BV-2 and RAW264.7 cellsDose-dependent suppression

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of dihydroxyacetophenones are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the targeted development of novel anti-inflammatory drugs.

Anti-inflammatory Signaling Pathways of Dihydroxyacetophenones cluster_0 Pro-inflammatory Cascade cluster_1 Anti-inflammatory Intervention by DHAPs cluster_2 Antioxidant Pathway cluster_3 Epigenetic Regulation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB MAPK MAPK (ERK1/2) MyD88->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS / COX-2 NF_kB->iNOS_COX2 MAPK->Pro_inflammatory_Cytokines DHAPs Dihydroxyacetophenones DHAPs->NF_kB inhibit DHAPs->MAPK inhibit Nrf2 Nrf2 DHAPs->Nrf2 activate HDAC1 HDAC1 DHAPs->HDAC1 stabilizes HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response p65 p65 Acetylation HDAC1->p65 decreases p65->NF_kB activates

Caption: Key signaling pathways modulated by dihydroxyacetophenones in their anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory effects of dihydroxyacetophenones.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., TMPD)

    • Test compounds (dihydroxyacetophenones)

    • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compounds or reference inhibitor at various concentrations to the designated wells. Include a control group with solvent only.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

    • Immediately measure the absorbance at 590 nm in a microplate reader in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators.

  • Principle: The activity of 5-LOX is determined by monitoring the formation of hydroperoxy-eicosatetraenoic acids (HPETEs) from arachidonic acid, which can be measured by the increase in absorbance at 234 nm.

  • Materials:

    • 5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)

    • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

    • Arachidonic acid (substrate)

    • Test compounds (dihydroxyacetophenones)

    • Reference inhibitor (e.g., Zileuton)

    • UV-Vis spectrophotometer

    • Cuvettes

  • Procedure:

    • Prepare solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • In a cuvette, pre-incubate the 5-LOX enzyme with the test compound or reference inhibitor at various concentrations in the assay buffer for 5 minutes at room temperature. Include a control with solvent only.

    • Initiate the reaction by adding arachidonic acid to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes using a UV-Vis spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value.

Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay quantifies the amount of nitric oxide produced by macrophages, a key pro-inflammatory mediator, in response to an inflammatory stimulus.

  • Principle: The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reaction results in a colored azo compound that can be measured spectrophotometrically.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dihydroxyacetophenones)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal parts of Solution A and Solution B immediately before use).

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the anti-inflammatory activity of dihydroxyacetophenones.

Experimental Workflow for Anti-inflammatory Screening start Start compound_synthesis Compound Synthesis/ Isolation of DHAPs start->compound_synthesis in_vitro_screening In Vitro Screening compound_synthesis->in_vitro_screening cox_assay COX-1/COX-2 Inhibition Assay in_vitro_screening->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro_screening->lox_assay no_assay Nitric Oxide Production Assay (Griess Assay) in_vitro_screening->no_assay cytokine_assay Cytokine Production Assay (ELISA) in_vitro_screening->cytokine_assay data_analysis Data Analysis (IC50 Determination) cox_assay->data_analysis lox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies western_blot Western Blot (NF-κB, MAPK, Nrf2) mechanism_studies->western_blot in_vivo_studies In Vivo Animal Models (e.g., Carrageenan-induced paw edema) mechanism_studies->in_vivo_studies end End in_vivo_studies->end

Caption: A general experimental workflow for evaluating the anti-inflammatory properties of dihydroxyacetophenones.

References

Safety Operating Guide

Proper Disposal of 2',6'-Dihydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2',6'-Dihydroxyacetophenone is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for the proper management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2',6'-Dihydroxyacetophenone with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Recommended PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[4]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Avoid generating dust during handling and disposal.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or chemical spill pillows.

  • To minimize airborne dust, the spilled powder can be carefully moistened with water.

  • Using non-sparking tools, collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.

For Large Spills:

  • Evacuate all non-essential personnel from the area.

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency responders immediately.

  • If safe to do so, prevent the spillage from entering drains or waterways.

Disposal Procedures

All waste containing 2',6'-Dihydroxyacetophenone must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory for its disposal.

Key Disposal Steps:

  • Waste Collection: Collect all 2',6'-Dihydroxyacetophenone waste, including contaminated materials like filter paper and gloves, in a suitable, closed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS office.

  • Professional Disposal: The disposal of this chemical waste must be conducted by a licensed professional waste disposal company. Do not attempt to dispose of this material in regular trash or by pouring it down the sink.

  • Approved Disposal Method: A common and approved method for the disposal of similar chemical waste involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process should only be carried out by a certified waste management facility.

  • Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in the same manner as the chemical waste itself.

Quantitative Data

Currently, publicly available safety data sheets and chemical databases do not provide specific quantitative data such as permissible concentration limits for various disposal methods or designated waste classification codes for 2',6'-Dihydroxyacetophenone. It is recommended to consult with your institution's EHS department or the licensed waste disposal company for specific guidance on waste profiling and coding.

Experimental Protocols

Detailed experimental protocols for the incineration of chemical waste are proprietary to licensed waste disposal facilities and are not publicly available. These facilities operate under strict regulatory guidelines and employ standardized operating procedures to ensure safe and complete destruction of hazardous materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2',6'-Dihydroxyacetophenone.

G A Identify 2',6'-Dihydroxyacetophenone Waste B Is it a spill? A->B C Small Spill (<100mL) B->C Yes E Routine Waste Disposal B->E No D Large Spill (>100mL) C->D If large F Contain with inert absorbent C->F I Evacuate area D->I K Collect in labeled hazardous waste container E->K G Collect in labeled hazardous waste container F->G H Decontaminate area G->H L Contact licensed waste disposal company H->L J Contact EHS/Emergency Services I->J K->L M Arrange for pickup and incineration L->M

References

Personal protective equipment for handling 2',6'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2',6'-Dihydroxyacetophenone, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

2',6'-Dihydroxyacetophenone is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3][4][5]. Therefore, strict adherence to PPE guidelines is mandatory.

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.

  • Facilities must be equipped with an eyewash fountain and a safety shower.

Personal Protective Equipment: A comprehensive PPE plan is crucial for minimizing exposure risk. The following table summarizes the required PPE for handling 2',6'-Dihydroxyacetophenone.

Protection Type Specific Recommendations Standards & Considerations
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash-prone activities.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.
Hand Protection Chemically resistant, impervious gloves.Tested according to EN 374. Breakthrough time and material thickness should be considered based on the duration and nature of the task. Dispose of contaminated gloves after use.
Skin and Body Protection Laboratory coat and close-toed footwear are the minimum requirements. For tasks with a higher risk of exposure, impervious clothing should be worn.Protective clothing selection should be based on the specific hazards, physical environment, and duration of exposure.
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher concentrations, ABEK-P2 (EU EN 143) respirator cartridges are recommended.Respirators should be used in accordance with a comprehensive respiratory protection program and are not a substitute for engineering controls.

Operational and Handling Procedures

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or fumes.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling and before breaks.

  • Do not eat, drink, or smoke in the handling area.

Conditions for Safe Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances and sources of ignition.

  • Recommended storage temperature is between 15–25 °C.

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs or persists.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response and Disposal Plan

A clear and practiced spill response plan is essential for mitigating risks from accidental releases.

Minor Spill Cleanup Procedure:

  • Notification: Immediately notify personnel in the vicinity.

  • Isolation: Isolate the area and restrict access.

  • Ventilation: Ensure the area is well-ventilated; use a fume hood if possible.

  • PPE: Don appropriate PPE as outlined in the table above.

  • Containment: For solid spills, sweep up the material. For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Carefully collect the spilled material and absorbent into a suitable, closed container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Label the container as "Hazardous Waste" and dispose of it according to local, state, and federal regulations.

Major Spill: In the event of a large or unmanageable spill, evacuate the area immediately and contact your institution's emergency response team.

Disposal:

  • Dispose of unused product and contaminated materials in an approved waste disposal plant.

  • Do not allow the product to enter drains.

  • Contaminated packaging should be disposed of as unused product. Observe all federal, state, and local environmental regulations.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Response Response Actions cluster_Finalization Finalization Spill Chemical Spill Occurs Notify Notify Personnel in Area Spill->Notify Isolate Isolate Spill Area Notify->Isolate Assess Assess Spill Size & Hazard (Consult SDS) Isolate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Manageable Major_Spill Major Spill Assess->Major_Spill Unmanageable Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate Evacuate Area Major_Spill->Evacuate Contain Contain Spill (Absorbent Material) Don_PPE->Contain Cleanup Collect Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Area (Soap & Water) Cleanup->Decontaminate Dispose Dispose of Hazardous Waste (Follow Regulations) Decontaminate->Dispose Call_Emergency Call Emergency Response Evacuate->Call_Emergency Report Report Incident Call_Emergency->Report Dispose->Report

Caption: Workflow for chemical spill response procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dihydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dihydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.